molecular formula C9H13ClN2O B1302042 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 306936-94-7

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1302042
CAS No.: 306936-94-7
M. Wt: 200.66 g/mol
InChI Key: BUXVJLQSMVDBHC-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carbonyl chloride
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InChI

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXVJLQSMVDBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370880
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-94-7
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This document is not a mere compilation of data but a synthesis of established chemical principles and field-proven insights. The pyrazole scaffold is a cornerstone of modern medicinal and agrochemical research, and understanding the synthesis and reactivity of its derivatives is paramount for innovation.[1][2] This guide is structured to provide not just the "what" but the "why," empowering researchers to make informed decisions in their synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Compound Analysis: this compound

This compound is a substituted pyrazole derivative featuring a reactive acyl chloride moiety. The strategic placement of a bulky tert-butyl group at the 1-position and a methyl group at the 5-position influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. The acyl chloride functional group serves as a versatile handle for introducing the pyrazole core into larger, more complex molecules through nucleophilic acyl substitution reactions.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂ON/A
Molecular Weight 200.67 g/mol N/A
CAS Number 306936-94-7N/A
Appearance Pale yellow solid (predicted)[3]
Boiling Point 117 °C (Predicted)[4]
Density 1.16±0.1 g/cm³ (Predicted)[4]

Strategic Synthesis Pathway

The overall synthetic workflow can be visualized as a three-stage process:

  • Pyrazole Ring Formation: Construction of the core heterocyclic structure.

  • Ester Hydrolysis: Conversion of a stable ester intermediate to the corresponding carboxylic acid.

  • Acyl Chloride Formation: Activation of the carboxylic acid to the final reactive acyl chloride.

SynthesisWorkflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Acyl Chloride Formation A β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate derivative) C Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate A->C Condensation B tert-Butylhydrazine B->C D 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid C->D Base-catalyzed Hydrolysis (e.g., NaOH, EtOH/H₂O) E This compound D->E Chlorination (e.g., SOCl₂, Oxalyl Chloride)

Caption: A three-stage synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The cornerstone of this synthesis is the Paal-Knorr reaction or a similar condensation reaction to form the pyrazole ring. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, tert-butylhydrazine is the logical choice to introduce the 1-tert-butyl group. The selection of the β-dicarbonyl component is critical for achieving the desired substitution pattern. A plausible starting material is a derivative of ethyl acetoacetate.

Experimental Protocol (Generalized):

  • Reaction Setup: To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent such as ethanol, add tert-butylhydrazine.[6]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Stage 2: Hydrolysis to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The ethyl ester from Stage 1 is a stable intermediate that requires hydrolysis to the corresponding carboxylic acid before conversion to the acyl chloride. Base-catalyzed hydrolysis is a standard and effective method for this transformation.

Experimental Protocol (Generalized):

  • Reaction Setup: Dissolve the ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.[8]

  • Reaction Conditions: The mixture is heated at reflux for a period sufficient to ensure complete hydrolysis, as monitored by TLC.

  • Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Stage 3: Formation of this compound

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a crucial activation step for subsequent derivatization. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed. Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.

Experimental Protocol (Generalized):

  • Reaction Setup: In a fume hood, suspend the 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane or toluene.

  • Reagent Addition: Add thionyl chloride, either neat or in a solvent, dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux until the evolution of gases ceases and the starting material is fully consumed (monitored by the disappearance of the solid and/or TLC).

  • Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step due to its moisture sensitivity.

ChlorinationMechanism cluster_0 Chlorination Mechanism with Thionyl Chloride CarboxylicAcid R-COOH Intermediate1 R-CO-O-S(O)Cl CarboxylicAcid->Intermediate1 Nucleophilic attack ThionylChloride SOCl₂ ThionylChloride->Intermediate1 AcylChloride R-COCl Intermediate1->AcylChloride Intramolecular nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl AcylChloride->Byproducts Release of

Caption: A simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Applications in Research and Development

Pyrazole-containing compounds are of significant interest in both the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2]

Agrochemical Applications

A significant application of pyrazole carboxamides, which are synthesized from pyrazole carbonyl chlorides, is in the development of insecticides. These compounds often act as Ryanodine Receptor (RyR) modulators in insects, leading to uncontrolled calcium release from internal stores, resulting in muscle contraction, paralysis, and death. The specific substituents on the pyrazole ring, such as the tert-butyl and methyl groups in the title compound, are crucial for tuning the molecule's efficacy and selectivity.[9][10]

Medicinal Chemistry

In medicinal chemistry, the pyrazole core is a privileged scaffold found in numerous approved drugs.[1] The acyl chloride functionality of this compound allows for its facile incorporation into various molecular frameworks to generate libraries of compounds for screening against different biological targets. The resulting amides, esters, and ketones can be evaluated for a wide range of therapeutic activities.

Safety and Handling

Acyl chlorides are inherently reactive and require careful handling. Based on the safety data for analogous compounds, this compound is expected to be corrosive and water-reactive.[3][11]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Characterization and Analytical Data

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show a singlet for the tert-butyl protons, a singlet for the methyl protons, and a singlet for the pyrazole ring proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

  • ¹³C NMR: The spectrum will display characteristic signals for the tert-butyl and methyl carbons, the pyrazole ring carbons, and the carbonyl carbon, which is expected to be in the downfield region typical for acyl chlorides.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected, typically in the range of 1770-1815 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak, as well as fragmentation patterns characteristic of the loss of chlorine and fragmentation of the tert-butyl group.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in agrochemicals and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. A thorough understanding of its reactivity and careful handling are essential for its successful utilization in research and development. This guide provides a comprehensive overview of the available information and a framework for the safe and effective use of this important synthetic intermediate.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Pyrazole derivatives, their production and use.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Abbas/a12b9a786e2418e9772323e0302b11e285d82006]([Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. ACS Publications. [Link]

  • A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. J-STAGE. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

Structure Elucidation of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a key heterocyclic building block, valuable in the synthesis of novel pharmaceutical and agrochemical agents. Its reactive acyl chloride moiety allows for facile derivatization, making it a versatile synthon for creating libraries of pyrazole-based compounds.[1][2] Given its role as a critical intermediate, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of final target molecules. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound, integrating synthetic strategy with a suite of modern analytical techniques. We will detail the causality behind experimental choices and present self-validating protocols for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating in an integrated confirmation of the target structure.

Synthetic Pathway and Rationale

The logical synthesis of the title compound begins with the construction of its stable carboxylic acid precursor, followed by conversion to the more reactive acyl chloride. This two-step approach ensures high yields and purity, as the intermediate carboxylic acid can be easily purified before the final, moisture-sensitive chlorination step.

Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The pyrazole core is efficiently constructed via the condensation of a β-dicarbonyl equivalent with tert-butylhydrazine.[3] This reaction establishes the specific regioisomer required.

Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most reliably achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination Precursors β-Dicarbonyl Synthon + tert-Butylhydrazine Carboxylic_Acid 1-tert-Butyl-5-methyl-1H- pyrazole-3-carboxylic Acid Precursors->Carboxylic_Acid Condensation/ Cyclization Target_Molecule 1-tert-Butyl-5-methyl-1H- pyrazole-3-carbonyl chloride Carboxylic_Acid->Target_Molecule Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Target_Molecule

Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of Acyl Chloride

Objective: To convert 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride.

Materials:

  • 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid.

  • Add anhydrous toluene or DCM as the solvent.

  • Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring. If desired, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 80°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude acyl chloride, often an oil or low-melting solid, can be used directly for the next step or purified by vacuum distillation if necessary. Due to its reactivity, especially with moisture, it should be handled under anhydrous conditions.[6]

Spectroscopic Elucidation: A Cohesive Analysis

A multi-pronged spectroscopic approach is essential for unambiguous structure verification. Each technique provides a unique and complementary piece of the structural puzzle.

G Sample Purified Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Confirmation Integrated Structure Confirmation MS->Confirmation Molecular Weight & Key Fragments IR->Confirmation Functional Groups (C=O, C-Cl) NMR->Confirmation Connectivity & Isomeric Structure

Caption: Logical workflow for structure elucidation.
Mass Spectrometry (MS)

Causality: MS is the initial and most direct method to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the confident determination of the molecular formula (C₉H₁₃ClN₂O).[7] The fragmentation pattern offers corroborating evidence for the proposed structure.

Expected Data:

  • Molecular Formula: C₉H₁₃ClN₂O

  • Molecular Weight: 216.07 g/mol

IonPredicted m/zIdentityRationale
[M]⁺216/218Molecular IonPresence of one chlorine atom results in a characteristic ~3:1 isotopic pattern for the M⁺ and M+2 peaks.
[M-C₄H₉]⁺159/161Loss of tert-butylA very common and often dominant fragmentation for tert-butyl containing compounds, leading to a stable cation.[8]
[M-COCl]⁺153Loss of carbonyl chlorideCleavage of the acyl chloride group to yield the stable pyrazole cation.
[C₄H₉]⁺57tert-butyl cationA highly stable tertiary carbocation, frequently observed as a prominent peak.

Experimental Protocol (EI-MS):

  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM) into the mass spectrometer via direct infusion or GC-MS.

  • Employ electron ionization (EI) at a standard energy of 70 eV.

  • Acquire the mass spectrum over a range of m/z 50-300.

  • Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

G M [M]⁺˙ m/z 216/218 M_minus_tBu [M - C₄H₉]⁺ m/z 159/161 M->M_minus_tBu - •C₄H₉ M_minus_COCl [M - COCl]⁺ m/z 153 M->M_minus_COCl - •COCl tBu_cation [C₄H₉]⁺ m/z 57 M->tBu_cation

Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally powerful for identifying functional groups. For this molecule, its primary role is to confirm the presence of the C=O bond within an acyl chloride environment, which has a highly characteristic and intense absorption at a high wavenumber, and to verify the absence of the broad O-H stretch from the starting carboxylic acid.[5]

Expected Data:

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~2980-2870Medium-StrongC-H (sp³) StretchCorresponds to the aliphatic C-H bonds in the tert-butyl and methyl groups.[7]
~1785-1750 Very Strong, Sharp C=O Stretch (Acyl Chloride) This is the key diagnostic peak. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[5][9]
~1580MediumC=N/C=C StretchAromatic/heterocyclic ring stretching of the pyrazole core.
~1370MediumC-H BendCharacteristic bending for the tert-butyl group.
~850-600Medium-StrongC-Cl StretchConfirms the presence of the carbon-chlorine bond.[9]

Experimental Protocol (ATR-IR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum.

  • Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for mapping the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and quantity of each type of proton and carbon atom, allowing for the unequivocal confirmation of the specific 1,5-disubstituted pyrazole isomer.

G A ¹H: ~6.3 ppm (s, 1H) ¹³C: ~110 ppm B ¹³C: ~165 ppm C ¹H: ~1.6 ppm (s, 9H) ¹³C: ~60 ppm (Cq) ¹³C: ~30 ppm (3xCH₃) D ¹H: ~2.4 ppm (s, 3H) ¹³C: ~14 ppm E ¹³C: ~150 ppm struct struct

Caption: Structure with predicted NMR assignments.
(Note: A placeholder image is used above; the labels correspond to the atoms in the chemical structure of this compound)

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.3Singlet (s)1HH-4 (pyrazole)The sole proton on the electron-rich pyrazole ring appears as a singlet.[7]
~2.4Singlet (s)3HCH ₃-5Methyl group attached to the pyrazole ring.[10]
~1.6Singlet (s)9Ht-BuThe nine equivalent protons of the tert-butyl group produce a strong, characteristic singlet.[11]

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe carbonyl carbon of the acyl chloride is highly deshielded.
~150C -5Pyrazole carbon bearing the methyl group.
~148C -3Pyrazole carbon bearing the carbonyl chloride group.
~110C -4The sole CH carbon of the pyrazole ring.
~60C q (t-Bu)The quaternary carbon of the tert-butyl group.[7]
~30C H₃ (t-Bu)The three equivalent methyl carbons of the tert-butyl group.[7]
~14C H₃-5The methyl carbon attached at the C-5 position.[10]

Experimental Protocol (NMR):

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum, ensuring proper shimming for high resolution.

  • Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Conclusion: An Integrated and Self-Validating Verdict

  • MS confirms the molecular weight (216/218 amu) and elemental formula (C₉H₁₃ClN₂O), with fragmentation patterns (loss of 57 and 63 amu) supporting the presence of tert-butyl and carbonyl chloride groups.

  • IR spectroscopy provides definitive evidence for the acyl chloride functional group via its intense C=O stretch near 1785 cm⁻¹ and confirms the absence of the precursor carboxylic acid.

  • ¹H and ¹³C NMR spectroscopy provides the final, unambiguous proof of the molecular architecture, confirming the 1,5-substitution pattern on the pyrazole ring and the precise location and nature of the tert-butyl, methyl, and carbonyl chloride substituents.

This integrated, multi-technique workflow represents a robust and reliable system for structure elucidation, ensuring the quality and identity of critical chemical intermediates in the research and development pipeline.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [Link]

  • ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

  • ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Wikipedia. Acyl chloride. Available from: [Link]

  • Chemistry Blog. Infrared spectra of acid chlorides. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

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1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key heterocyclic intermediate in synthetic chemistry. As a Senior Application Scientist, the following narrative synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. The structure of this guide is designed to logically flow from molecular theory to experimental practice, ensuring a thorough understanding for both analytical chemists and synthetic researchers.

Introduction: The Significance of Structural Verification

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] The subject molecule, featuring a reactive acyl chloride group, serves as a critical building block for creating more complex derivatives, such as amides and esters, in the development of new chemical entities.

Given its role as a synthetic intermediate, verifying the structure and purity of this compound is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique molecular "fingerprint." This guide will deconstruct the expected IR spectrum of this molecule, correlating specific absorption bands with their underlying molecular vibrations.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first identify the constituent functional groups within the molecule. Each group possesses characteristic vibrational frequencies (stretching and bending) that serve as spectroscopic markers.

Caption: Molecular structure of this compound.

The primary functional groups and structural motifs expected to yield significant IR absorptions are:

  • Acyl Chloride (-COCl): The carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

  • Pyrazole Ring: A five-membered aromatic ring containing C=N, C=C, and C-N bonds.[1]

  • Alkyl Groups: The tert-butyl and methyl substituents, characterized by sp³ C-H bonds.

  • Aromatic C-H: The single sp² C-H bond on the pyrazole ring.

Interpreting the Spectrum: A Region-by-Region Analysis

The mid-IR spectrum (4000-400 cm⁻¹) is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the most diagnostic peaks, primarily from stretching vibrations of key bonds.

  • C-H Stretching Vibrations (~3100 cm⁻¹ and 3000-2850 cm⁻¹):

    • A weak to medium intensity peak is anticipated just above 3000 cm⁻¹ , corresponding to the stretching vibration of the sp² C-H bond on the pyrazole ring.[2]

    • A series of strong, sharp peaks will dominate the 2850-3000 cm⁻¹ range. These are characteristic of the sp³ C-H stretching vibrations from the numerous C-H bonds in the tert-butyl and methyl groups.[2][3]

  • Carbonyl (C=O) Stretching Vibration (~1770 cm⁻¹):

    • This is arguably the most critical and intense absorption in the spectrum. The C=O stretch of an acyl chloride is found at a significantly higher frequency than that of ketones, esters, or amides due to the strong electron-withdrawing inductive effect of the chlorine atom.[4]

    • For aliphatic acyl chlorides, this band typically appears in the 1810-1775 cm⁻¹ range.[5][6] The pyrazole ring, being aromatic, may introduce slight conjugation, which typically lowers the C=O frequency. Therefore, a very strong and sharp absorption is predicted in the 1780-1760 cm⁻¹ range. The high frequency of this peak is a definitive marker for the acyl chloride functionality.

  • Pyrazole Ring Stretching Vibrations (C=N, C=C) (~1600-1450 cm⁻¹):

    • The pyrazole ring will produce a series of medium to strong absorptions corresponding to C=N and C=C stretching vibrations. A notable peak for the C=N stretch in a pyrazole derivative is often observed around 1595 cm⁻¹ .[1] Additional ring stretching bands will appear throughout this region.

The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a complex array of peaks resulting from bending vibrations and single-bond stretches. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

  • C-H Bending Vibrations (~1470-1365 cm⁻¹):

    • Asymmetric and symmetric bending of the methyl (CH₃) and methylene-equivalent (in the tert-butyl group) C-H bonds will produce medium-intensity peaks around 1470-1450 cm⁻¹ .[3]

    • A hallmark of the tert-butyl group is the presence of two distinct peaks for symmetric bending, often seen around 1390 cm⁻¹ and 1365 cm⁻¹ . This characteristic split peak is a strong indicator of the tert-butyl substituent.[3]

  • C-N and C-C Stretching Vibrations (~1300-1000 cm⁻¹):

    • Stretching vibrations of the C-N bonds within the pyrazole ring and connecting to the tert-butyl group will appear in this region. A C-N stretching vibration for a pyrazole ring has been noted at around 1290 cm⁻¹.[7] This area will contain multiple overlapping peaks of varying intensities.

  • C-Cl Stretching Vibration (~730-550 cm⁻¹):

    • The C-Cl stretch from the acyl chloride group gives rise to a medium to strong absorption in the low-frequency end of the fingerprint region. This band can sometimes be split due to the presence of rotational isomers.[6] Its presence confirms the acyl chloride moiety.

Summary of Predicted IR Absorptions

The following table consolidates the expected key vibrational frequencies, their assignments, and anticipated intensities for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100C-H Stretch (sp²)Pyrazole RingWeak to Medium
2980 - 2850C-H Stretch (sp³)tert-Butyl, MethylStrong
1780 - 1760 C=O Stretch Acyl Chloride Very Strong, Sharp
~1595C=N StretchPyrazole RingMedium to Strong
~1550 - 1450C=C StretchPyrazole RingMedium
1470 - 1450C-H Bend (Asymmetric)tert-Butyl, MethylMedium
1390 & 1365C-H Bend (Symmetric)tert-Butyl (split)Medium, Sharp
~1290C-N StretchPyrazole RingMedium
730 - 550C-Cl StretchAcyl ChlorideMedium to Strong

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Critical Safety Precautions

CAUSALITY: this compound is a reactive and hazardous chemical. The acyl chloride functional group reacts readily with moisture (including atmospheric humidity) to produce hydrochloric acid.

  • Hazard Identification: The compound is classified as corrosive, causing severe skin burns and eye damage.[8][9] It is also water-reactive.[9]

  • Required PPE: All handling must be conducted inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Handling: Use inert spatulas. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and hazardous reactions.[8]

ATR-FTIR Workflow

This workflow is a self-validating system; the background scan accounts for environmental and instrumental artifacts, ensuring the final spectrum is solely from the analyte.

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and sample compartment are purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the crystal and the atmosphere, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically a few milligrams) of the solid this compound onto the center of the ATR diamond or germanium crystal.

  • Pressure Application: For solid samples, lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum with good peak intensity.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After data collection, raise the pressure arm and thoroughly clean the sample from the ATR crystal using a suitable dry solvent (e.g., isopropanol or acetone, if compatible) and a soft laboratory wipe. Ensure the crystal is completely clean before the next measurement.

  • Data Analysis: Use the spectrometer software to label the peaks of interest and compare the resulting spectrum to the predictions outlined in this guide to confirm the compound's identity.

Conclusion

The IR spectrum of this compound is defined by several key features that enable its unambiguous identification. The most diagnostic of these is the very strong and sharp carbonyl (C=O) absorption at a high wavenumber (1780-1760 cm⁻¹), characteristic of an acyl chloride. This, combined with strong sp³ C-H stretching peaks below 3000 cm⁻¹, the characteristic split bending peak of the tert-butyl group around 1365 cm⁻¹, and the complex pattern of the pyrazole ring and C-Cl bond in the fingerprint region, provides a robust analytical signature. By following the detailed protocol and understanding the spectral correlations presented, researchers can confidently verify the structural integrity of this valuable synthetic intermediate.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...[Link]

  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • Canadian Science Publishing. (n.d.). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • PubMed. (2007). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (n.d.). Infrared spectra of acid chlorides. [Link]

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An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. The document details a robust and efficient three-step synthetic pathway, commencing with the regioselective synthesis of the pyrazole core, followed by ester hydrolysis, and culminating in the formation of the target acid chloride. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles, safety considerations, and characterization of the synthesized compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals.[1] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric features that allows for diverse functionalization and interaction with various biological targets.[1] The specific compound, this compound, is a valuable intermediate for the synthesis of a wide range of amide, ester, and ketone derivatives, making it a crucial component in the development of novel therapeutic agents. The tert-butyl group at the N1 position provides steric bulk and enhances lipophilicity, while the methyl group at C5 and the reactive carbonyl chloride at C3 offer key points for molecular elaboration.

This guide presents a logical and field-proven synthetic approach to this important molecule, emphasizing experimental design, mechanistic understanding, and safe laboratory practices.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy ensures high regioselectivity in the initial pyrazole formation and employs standard, reliable transformations for the subsequent functional group manipulations.

Synthetic_Pathway Start Ethyl 2,4-dioxopentanoate + tert-Butylhydrazine HCl Step1 Step 1: Pyrazole Formation (Condensation) Start->Step1 Acid catalyst (e.g., AcOH) Ethanol, Reflux Intermediate1 Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Base (e.g., NaOH) EtOH/H₂O, Reflux Intermediate2 1-tert-Butyl-5-methyl- 1H-pyrazole-3-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) DCM or Toluene Product 1-tert-Butyl-5-methyl- 1H-pyrazole-3-carbonyl chloride Step3->Product

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid (Precursor)

The synthesis of the carboxylic acid precursor is achieved in two sequential steps: the formation of the pyrazole ring system via condensation, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The foundational step involves the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative. In this case, ethyl 2,4-dioxopentanoate is reacted with tert-butylhydrazine hydrochloride. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the condensation.

Reaction Scheme:

Step1_Reaction R1 Ethyl 2,4-dioxopentanoate plus1 + R2 tert-Butylhydrazine HCl arrow -> P1 Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate conditions Ethanol, Acetic Acid (cat.) Reflux

Caption: Pyrazole ring formation via condensation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq.), tert-butylhydrazine hydrochloride (1.05 eq.), and absolute ethanol as the solvent.

  • Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature.

  • Acetic Acid Catalyst: The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and promoting the initial nucleophilic attack by the hydrazine.

  • Aqueous Work-up: The wash with sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic impurities.

Step 2: Hydrolysis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed saponification procedure.

Reaction Scheme:

Step2_Reaction R1 Ethyl 1-tert-butyl-5-methyl- 1H-pyrazole-3-carboxylate arrow -> P1 1-tert-Butyl-5-methyl- 1H-pyrazole-3-carboxylic Acid conditions 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Base-catalyzed ester hydrolysis.

Experimental Protocol:

  • Reaction Setup: Dissolve the pyrazole ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq.).

  • Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Characterization of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid:

While specific literature data for this exact compound is scarce, the following are expected spectroscopic characteristics based on its structure and data from similar compounds.[1]

Property Expected Value
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): ~1.6 (s, 9H, t-Bu), ~2.5 (s, 3H, CH₃), ~6.4 (s, 1H, pyrazole-H), ~11-12 (br s, 1H, COOH)
¹³C NMR (CDCl₃) δ (ppm): ~12 (CH₃), ~30 (C(CH₃)₃), ~62 (C(CH₃)₃), ~110 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~165 (COOH)
IR (KBr, cm⁻¹) ~3000-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch)
Mass Spec (ESI-) m/z: [M-H]⁻ expected around 195.11

Part 2: Synthesis of this compound (Target Molecule)

The final step is the conversion of the carboxylic acid to the highly reactive acid chloride. This is a critical transformation that enables subsequent derivatization. Thionyl chloride is a common and effective reagent for this purpose. Alternatively, oxalyl chloride can be used, often with a catalytic amount of dimethylformamide (DMF).

Step 3: Chlorination of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Reaction Scheme:

Step3_Reaction R1 1-tert-Butyl-5-methyl- 1H-pyrazole-3-carboxylic Acid arrow -> P1 1-tert-Butyl-5-methyl- 1H-pyrazole-3-carbonyl chloride conditions SOCl₂, Toluene Reflux

Caption: Conversion of carboxylic acid to acid chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride or calcium sulfate). Add the carboxylic acid from Step 2 and an anhydrous solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Slowly add an excess of thionyl chloride (e.g., 2-3 eq.) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by distillation under high vacuum.

Characterization of this compound:

Property Expected Value
Appearance Colorless to pale yellow liquid or low-melting solid
¹H NMR (CDCl₃) δ (ppm): ~1.6 (s, 9H, t-Bu), ~2.6 (s, 3H, CH₃), ~6.5 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃) δ (ppm): ~13 (CH₃), ~30 (C(CH₃)₃), ~63 (C(CH₃)₃), ~112 (pyrazole-CH), ~142 (pyrazole-C), ~152 (pyrazole-C), ~162 (COCl)
IR (neat, cm⁻¹) ~1760 (strong, C=O stretch of acid chloride)

Safety and Handling

  • tert-Butylhydrazine hydrochloride: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Thionyl chloride and Oxalyl chloride: These reagents are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a fume hood. Inhalation of vapors can cause severe respiratory irritation. Skin and eye contact will result in severe burns. Always wear appropriate PPE, including heavy-duty gloves and a face shield. Reactions should be equipped with a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Quenching Procedures: Excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of cold, saturated sodium bicarbonate solution with vigorous stirring in a fume hood.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable route to a valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this compound for use in a variety of applications, particularly in the design and synthesis of novel drug candidates. The logical progression from readily available starting materials, coupled with the high-yield transformations, makes this a practical approach for both academic and industrial laboratories.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Isomers of tert-Butyl-methyl-pyrazole-carbonyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of approved pharmaceuticals.[1] The tert-butyl-methyl-pyrazole-carbonyl chloride isomers represent a critical class of building blocks for the synthesis of novel drug candidates. The precise arrangement of the tert-butyl, methyl, and carbonyl chloride groups on the pyrazole ring significantly influences the molecule's steric and electronic properties, ultimately impacting its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the key isomers of tert-butyl-methyl-pyrazole-carbonyl chloride, with a focus on their regioselective synthesis, detailed characterization, and strategic application in drug discovery and agrochemical research.

The Strategic Importance of Pyrazole Isomers in Chemical Biology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural features allow it to participate in a variety of non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Pyrazole-containing drugs on the market include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anticancer drug crizotinib. The functionalization of the pyrazole ring with substituents such as tert-butyl and methyl groups allows for the fine-tuning of a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The carbonyl chloride moiety serves as a highly reactive handle for the introduction of diverse functional groups through reactions with nucleophiles like amines and alcohols, enabling the rapid generation of compound libraries for biological screening.

The isomeric configuration of these substituents is of paramount importance. A change in the position of the tert-butyl group, for instance, can dramatically alter the molecule's shape and how it fits into a protein's binding pocket. Therefore, the ability to selectively synthesize and unambiguously identify specific isomers is a critical skill for any medicinal or process chemist.

Key Isomers and Their Synthetic Pathways

The most synthetically accessible and pharmaceutically relevant isomers of tert-butyl-methyl-pyrazole-carbonyl chloride are derived from the 1,3,5- and 1,5,3-trisubstituted pyrazole cores. The regioselectivity of the pyrazole ring formation is typically controlled during the initial cyclization step, often a Knorr-type condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride

This isomer is a valuable building block in the synthesis of a variety of bioactive molecules. Its synthesis commences with the regioselective condensation of a β-diketone with methylhydrazine.

Synthetic Workflow:

A Pivaloylacetonitrile C 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine A->C B Methylhydrazine B->C D Diazotization (NaNO2, HCl) C->D 1. E Sandmeyer Reaction (CuCN) D->E 2. F 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonitrile E->F G Hydrolysis (H2SO4, H2O) F->G 3. H 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid G->H I Chlorination (SOCl2 or (COCl)2) H->I 4. J 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride I->J

Synthetic pathway for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • Step 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. To a solution of pivaloylacetonitrile in a suitable solvent (e.g., ethanol), add methylhydrazine. The reaction mixture is then heated to reflux to drive the cyclization. The regioselectivity is governed by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the diketone.

  • Step 2: Conversion to the Carboxylic Acid. The resulting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be converted to the carboxylic acid via a Sandmeyer-type reaction sequence. The amine is first diazotized using sodium nitrite in an acidic medium, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to yield the nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions affords the desired carboxylic acid.

Experimental Protocol: Conversion to the Carbonyl Chloride

  • Chlorination. To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid in an inert solvent such as dichloromethane or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Work-up. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude carbonyl chloride, which can often be used in the next step without further purification.

Synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

The synthesis of this isomer requires a different starting diketone to achieve the desired regiochemistry.

Synthetic Workflow:

A 1,1-Dimethoxy-4,4-dimethyl-3-pentanone C Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate A->C B Methylhydrazine B->C D Hydrolysis (NaOH, H2O/EtOH) C->D 1. E 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carboxylic acid D->E F Chlorination (SOCl2 or (COCl)2) E->F 2. G 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride F->G

Synthetic pathway for 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride.

Experimental Protocol: Synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carboxylic acid

  • Step 1: Synthesis of the Pyrazole Ester. The condensation of a 1,3-dicarbonyl equivalent, such as 1,1-dimethoxy-4,4-dimethyl-3-pentanone, with methylhydrazine in the presence of an acid catalyst yields the corresponding pyrazole ester. The regiochemical outcome is again determined by the relative electrophilicity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

  • Step 2: Hydrolysis. The resulting ethyl or methyl ester is then hydrolyzed to the carboxylic acid using standard conditions, such as heating with aqueous sodium hydroxide followed by acidification.

Experimental Protocol: Conversion to the Carbonyl Chloride

The conversion of 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylic acid to the corresponding carbonyl chloride follows the same general procedure as described for the 3,5-isomer, utilizing a chlorinating agent like thionyl chloride or oxalyl chloride.

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of the synthesized isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Workflow for Isomer Characterization:

cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification A Synthesized Pyrazole Carboxylic Acid Isomer B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C E Infrared (IR) Spectroscopy A->E F Mass Spectrometry (MS) A->F D 2D NMR (COSY, HSQC, HMBC) B->D G Compare with Reference Data B->G C->D C->G D->G E->G F->G H Unambiguous Isomer Assignment G->H

Workflow for the characterization and identification of pyrazole isomers.

Comparative Spectroscopic Data:

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid ~1.3 (s, 9H, t-Bu), ~3.9 (s, 3H, N-CH₃), ~6.7 (s, 1H, pyrazole-H)~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~39 (N-CH₃), ~108 (C4), ~140 (C5), ~160 (C3), ~165 (COOH)
5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carboxylic acid ~1.4 (s, 9H, t-Bu), ~4.0 (s, 3H, N-CH₃), ~6.8 (s, 1H, pyrazole-H)~30 (C(CH₃)₃), ~33 (C(CH₃)₃), ~37 (N-CH₃), ~107 (C4), ~148 (C3), ~158 (C5), ~164 (COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The key differentiating feature in the ¹H NMR spectra is often the chemical shift of the pyrazole ring proton. In the ¹³C NMR spectra, the chemical shifts of the carbon atoms of the pyrazole ring, particularly C3 and C5, are diagnostic. Two-dimensional NMR techniques such as HSQC and HMBC are invaluable for unambiguously assigning all proton and carbon signals.

Applications in Drug Discovery and Agrochemicals

The tert-butyl-methyl-pyrazole-carbonyl chloride isomers are versatile intermediates for the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

These building blocks have been incorporated into molecules targeting a variety of diseases. For example, derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride have been investigated as inhibitors of various enzymes and receptors implicated in cancer and inflammatory diseases. The tert-butyl group can provide steric bulk that can enhance selectivity for a particular biological target, while the methyl group can modulate solubility and metabolic stability.

A notable application is in the development of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents can be tailored to occupy specific pockets in the ATP-binding site of the kinase.

Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals, particularly in fungicides and insecticides. The unique electronic properties of the pyrazole ring contribute to the potent activity of these compounds. The tert-butyl and methyl substituents can enhance the compound's efficacy and spectrum of activity against various pests and pathogens. The carbonyl chloride handle allows for the straightforward synthesis of amide and ester derivatives, which are common functionalities in commercial agrochemicals.

Conclusion

The isomers of tert-butyl-methyl-pyrazole-carbonyl chloride are indispensable tools for the modern medicinal and agrochemical chemist. A thorough understanding of their regioselective synthesis and a mastery of their spectroscopic characterization are essential for the efficient discovery and development of novel bioactive molecules. The synthetic flexibility and the tunable physicochemical properties afforded by these building blocks ensure their continued importance in the quest for new and improved therapeutics and crop protection agents.

References

  • Becerra, D.; Castillo, J.-C. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2025 , 2025, M1992. [Link]

  • Faria, J. V.; et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2018 , 23, 2686. [Link]

  • Zhang, C.; et al. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E2007 , E63, o4209. [Link]

  • European Patent Office. Pyrazole derivatives, their production and use. EP 0411507 A1.
  • Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.

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Regioselectivity in Knorr pyrazole synthesis with unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Regioselectivity in the Knorr Pyrazole Synthesis with Unsymmetrical Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the pyrazole core, a privileged scaffold in medicinal chemistry. While the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative appears straightforward, the use of unsymmetrical 1,3-dicarbonyls introduces the significant challenge of regioselectivity. This guide provides a comprehensive exploration of the mechanistic nuances and experimental factors that govern the regiochemical outcome of the Knorr pyrazole synthesis. By synthesizing insights from seminal and contemporary research, we aim to equip researchers with the knowledge to predict and control the formation of specific pyrazole regioisomers, a critical aspect of efficient drug design and development.

Introduction: The Enduring Significance of the Knorr Pyrazole Synthesis

The pyrazole moiety is a fundamental structural motif found in a vast array of biologically active compounds. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anorectic anti-obesity agent) underscores the importance of this heterocycle in modern medicine. The Knorr synthesis offers a robust and versatile route to substituted pyrazoles, making it an indispensable tool for medicinal chemists. However, when an unsymmetrical 1,3-dicarbonyl compound is employed, the reaction can, in principle, yield two distinct regioisomeric pyrazoles. The ability to selectively synthesize one isomer over the other is paramount, as different regioisomers often exhibit markedly different pharmacological profiles.

The Mechanistic Dichotomy: Unraveling the Path to Regioisomers

The regioselectivity of the Knorr pyrazole synthesis is dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound. This initial step leads to two competing reaction pathways, each culminating in a different pyrazole regioisomer.

The generally accepted mechanism proceeds through the following key steps:

  • Initial Attack: The more nucleophilic nitrogen of the hydrazine (in the case of substituted hydrazines) attacks one of the carbonyl carbons.

  • Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

  • Cyclization: Intramolecular condensation occurs between the remaining carbonyl group and the other nitrogen of the hydrazine.

  • Final Dehydration: A second dehydration step yields the aromatic pyrazole ring.

The regiochemical outcome is determined at the very first step. The relative electrophilicity of the two carbonyl carbons and the steric hindrance around them are the primary determinants of which carbonyl group is preferentially attacked.

Figure 1: Competing pathways in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl, leading to two potential regioisomers.

Controlling Regioselectivity: A Multi-Factorial Approach

Achieving high regioselectivity in the Knorr pyrazole synthesis requires a careful consideration of electronic effects, steric hindrance, and reaction conditions.

Electronic Effects of Substituents

The electronic nature of the substituents (R1 and R2) on the unsymmetrical 1,3-dicarbonyl compound plays a crucial role in determining the electrophilicity of the adjacent carbonyl carbons.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF3, -NO2) will increase the partial positive charge on the adjacent carbonyl carbon, making it a harder electrophilic center and more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH3, -OCH3) will decrease the electrophilicity of the nearby carbonyl carbon.

General Rule: The initial attack of the hydrazine will preferentially occur at the carbonyl carbon bearing the more electron-withdrawing substituent.

Steric Hindrance

The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the regiochemical outcome.

  • Bulky Substituents on the Dicarbonyl: Large R1 or R2 groups can shield the adjacent carbonyl group, hindering the approach of the hydrazine nucleophile.

  • Bulky Substituents on the Hydrazine: A sterically demanding substituent on the hydrazine (R3) will preferentially attack the less sterically encumbered carbonyl group of the 1,3-dicarbonyl.

General Rule: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

The Interplay of Electronic and Steric Effects

In many cases, electronic and steric effects may be in opposition. For instance, a bulky, electron-withdrawing group might be present. In such scenarios, the regioselectivity will depend on the relative magnitude of these competing effects. A quantitative understanding often requires experimental investigation and can be highly substrate-dependent.

Reaction Conditions

The choice of solvent, temperature, and catalyst can have a profound impact on the regioselectivity.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states in the competing pathways. Protic solvents, for example, can hydrogen bond with the carbonyl groups and influence their reactivity.

  • Temperature: In cases where the activation energies for the two competing pathways are different, temperature can be used to favor one pathway over the other. Lower temperatures often lead to higher selectivity.

  • Catalysis: Acid or base catalysis is commonly employed in the Knorr synthesis. The nature of the catalyst can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups, thereby influencing the regioselectivity. For example, the use of a milder acid catalyst might favor the kinetically controlled product, while a stronger acid at higher temperatures could lead to the thermodynamically more stable isomer.

Experimental Protocols for Determining Regioselectivity

A robust determination of the regiochemical outcome is essential. The following provides a general workflow for synthesis and analysis.

General Procedure for Knorr Pyrazole Synthesis

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., catalytic amount of HCl or H2SO4)

Procedure:

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of base (e.g., sodium acetate) may be required.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the pyrazole isomers.

Analytical Techniques for Regioisomer Characterization

Unequivocal structure elucidation of the resulting pyrazole isomers is critical. A combination of the following spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide valuable information about the electronic environment and, thus, the isomeric structure.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons and the pyrazole ring carbons are also diagnostic.

    • 2D NMR (e.g., HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can be used to differentiate between regioisomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can sometimes help in distinguishing isomers.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Reaction Knorr Pyrazole Synthesis (Solvent, Temp, Catalyst) Start->Reaction Workup Reaction Workup & Crude Product Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Isomers Isolated Isomers Purification->Isomers Spectroscopy Spectroscopic Analysis (NMR, MS) Isomers->Spectroscopy Structure Structure Elucidation & Regioisomer Ratio Spectroscopy->Structure

Figure 2: A generalized workflow for the synthesis and analysis of pyrazole regioisomers from a Knorr synthesis.

Case Study: Regioselectivity in the Synthesis of Celecoxib Analogs

The synthesis of analogs of the COX-2 inhibitor Celecoxib often involves the condensation of a substituted phenylhydrazine with an unsymmetrical 1,3-dicarbonyl, 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione. In this case, the trifluoromethyl group is a potent electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic. Consequently, the initial attack of the hydrazine occurs predominantly at this position, leading to the formation of the desired regioisomer with high selectivity.

Reactant 1 (1,3-Dicarbonyl)Reactant 2 (Hydrazine)Major RegioisomerRationale
1,1,1-Trifluoro-4-phenyl-2,4-butanedionePhenylhydrazine1-Phenyl-3-phenyl-5-(trifluoromethyl)pyrazoleStrong EWG (-CF3) directs attack
1-Phenyl-1,3-butanedioneMethylhydrazine1,5-Dimethyl-3-phenylpyrazoleSteric hindrance at the phenyl-substituted carbonyl

Conclusion and Future Outlook

The Knorr pyrazole synthesis is a powerful and enduring reaction for the construction of a key heterocyclic scaffold. While the challenge of regioselectivity with unsymmetrical substrates is significant, a deep understanding of the interplay between electronic effects, steric hindrance, and reaction conditions allows for a high degree of control. For medicinal chemists and drug development professionals, the ability to rationally design and execute a regioselective Knorr synthesis is a critical skill for the efficient creation of new chemical entities with desired biological activities. Future research in this area may focus on the development of novel catalysts that can further enhance regioselectivity and expand the scope of the Knorr synthesis to even more complex and challenging substrates.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents with diverse biological activities.[1][2][3] From the well-established anti-inflammatory drug celecoxib to novel agents targeting complex diseases, pyrazole derivatives continue to be a focal point for researchers, scientists, and drug development professionals.[3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of novel pyrazole derivatives, focusing on the causality behind experimental choices and providing detailed, self-validating protocols for their evaluation. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these versatile compounds, offering field-proven insights for their rational design and development.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has seen significant contributions from pyrazole-based compounds, which have been shown to interact with a multitude of molecular targets crucial for tumor growth and survival.[3][5][6] These derivatives exhibit a range of anticancer mechanisms, including the inhibition of key signaling kinases and disruption of the cellular machinery essential for proliferation.[5][6]

A. Key Mechanistic Insights

1. Inhibition of Protein Kinases (EGFR, BRAFV600E): Many novel pyrazole derivatives have been designed as potent inhibitors of protein kinases that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein.[5][7] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that drive cell proliferation and survival.[7]

2. Disruption of Microtubule Dynamics: Another critical anticancer mechanism of certain pyrazole derivatives is the inhibition of tubulin polymerization.[5][8][9][10] By binding to the colchicine site on tubulin, these molecules prevent the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][10]

Below is a diagram illustrating the dual inhibition of EGFR and BRAFV600E signaling pathways by a hypothetical pyrazole derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Pyrazole Novel Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->BRAF Inhibits Pyrazole->Tubulin Inhibits Polymerization

Caption: Mechanisms of anticancer action for novel pyrazole derivatives.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14] This protocol provides a robust framework for evaluating the cytotoxic potential of novel pyrazole derivatives against various cancer cell lines.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells, ensuring viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 104 to 1.5 x 105 cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.[15]

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the pyrazole derivative to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[13]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.[13]

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the pyrazole derivative using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Self-Validating System: The inclusion of positive controls (known anticancer drugs like doxorubicin or cisplatin) and negative/vehicle controls is crucial for validating the assay's performance and ensuring the observed cytotoxicity is due to the pyrazole derivative and not the solvent or other experimental artifacts.[16]

C. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected novel pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
HD05 Various (NCI-60 panel)Varies[17]
12d A2780 (Ovarian)Not specified[18]
5b K562 (Leukemia)0.021[8]
4k PC-3 (Prostate)0.015[10]
5a PC-3 (Prostate)0.006[10]
4e HOP-92 (Lung)4.982 ± 0.2[7]

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[19][20][21]

A. Key Mechanistic Insights

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with nucleic acid and protein synthesis. The specific mechanism is highly dependent on the structure of the pyrazole derivative and the target microorganism.[20]

B. Experimental Protocol: Antimicrobial Susceptibility Testing using Agar Disk Diffusion Method

The Kirby-Bauer agar disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[22]

Principle: A filter paper disk impregnated with a known concentration of the pyrazole derivative is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disk.[22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[22]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[22]

  • Application of Disks:

    • Sterilize filter paper disks and impregnate them with a known concentration of the novel pyrazole derivative dissolved in a suitable solvent.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the pyrazole derivative.

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][23][24]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation:

    • Prepare a bacterial inoculum as described for the agar disk diffusion method, and then dilute it to a final concentration of approximately 5 x 105 CFU/mL in the broth.

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.

D. Quantitative Data Summary

The following table presents the antimicrobial activity of representative pyrazole derivatives.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
7b S. aureusNot specifiedModerate[19]
8b E. coliNot specifiedModerate[19]
21a S. aureusNot specified62.5-125[20]
21a C. albicansNot specified2.9-7.8[20]
IIa E. coli9 (at 80 µg/mL)Not specified[25][26]
IIa S. aureus9.5 (at 80 µg/mL)Not specified[25][26]

III. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives have a long history as effective anti-inflammatory agents, most notably with the COX-2 inhibitor celecoxib.[4] Novel pyrazoles continue to be developed with improved efficacy and safety profiles.

A. Key Mechanistic Insights

1. Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[4]

2. Modulation of NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[27][28][29] Some novel pyrazole derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[19][27]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a pyrazole derivative.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) Inflammation_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Inflammation_Genes Translocates & Activates IkB_NFkB->NFkB IκBα Degradation & NF-κB Release Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates Pyrazole Novel Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a novel pyrazole derivative.

B. Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[17][25][30][31]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[25]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimatize to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard, and test groups), with at least six animals per group.

  • Compound Administration:

    • Administer the novel pyrazole derivative to the test groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Administer the vehicle (e.g., saline, Tween 80 suspension) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) to the standard group.

    • Typically, compounds are administered 30-60 minutes before the carrageenan injection.[25]

  • Induction of Edema:

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.[30]

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[25]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Self-Validating System: The use of a standard, well-characterized anti-inflammatory drug provides a benchmark against which the activity of the novel pyrazole derivative can be compared, thereby validating the experimental results.

D. Quantitative Data Summary

The following table illustrates the in vivo anti-inflammatory activity of certain pyrazole derivatives.

Compound ClassModelDose (mg/kg)Edema Reduction (%)Reference
PyrazolesCarrageenan Paw Edema1065-80[4]
Indomethacin (Standard)Carrageenan Paw Edema1055[4]
3-Cl-5-Ph-PyrazoleCollagen-Induced Arthritis2050 (joint swelling)[4]

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing healthcare challenge. Emerging research indicates that pyrazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[18][32][33][34]

A. Key Mechanistic Insights

The neuroprotective effects of pyrazole derivatives are multifaceted and can involve:

  • Anti-inflammatory and Antioxidant Effects: As discussed previously, the anti-inflammatory and antioxidant properties of pyrazoles can mitigate the neuroinflammation and oxidative stress that contribute to neuronal damage in neurodegenerative diseases.[18][32]

  • Modulation of Apoptotic Pathways: Some pyrazole derivatives can protect neurons by modulating key proteins involved in apoptosis (programmed cell death), such as by decreasing the expression of pro-apoptotic proteins like Bax and inhibiting the activation of caspases.[34]

The following diagram depicts a simplified workflow for assessing the neuroprotective effects of pyrazole derivatives.

Start Synthesized Novel Pyrazole Derivative InVitro In Vitro Neuroprotection Assay (e.g., against 6-OHDA toxicity) Start->InVitro InVivo In Vivo Neurodegeneration Model (e.g., PTZ-induced seizures) InVitro->InVivo Promising candidates Mechanism Mechanistic Studies (Western Blot for Bax, Caspase-3; Cytokine analysis) InVivo->Mechanism Confirmation of effect Data Data Analysis (Cell Viability, Seizure Score, Protein Expression) Mechanism->Data Conclusion Conclusion on Neuroprotective Potential Data->Conclusion

Caption: Experimental workflow for evaluating the neuroprotective activity of pyrazole derivatives.

B. Experimental Protocol: In Vitro Neuroprotection against 6-Hydroxydopamine (6-OHDA) Induced Toxicity

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in neuronal cell lines (e.g., SH-SY5Y) is a common in vitro method to screen for compounds with potential neuroprotective effects against Parkinson's disease-like pathology.[34]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment with Pyrazole Derivatives:

    • Treat the cells with various concentrations of the novel pyrazole derivatives for a specified pre-incubation period (e.g., 2 hours).

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxic concentration of 6-OHDA for 24 hours. Include a control group that is not exposed to 6-OHDA.

  • Assessment of Cell Viability:

    • Evaluate cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the pyrazole derivative by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.

V. Synthesis of Novel Pyrazole Derivatives: The Foundation of Discovery

The biological activities of pyrazole derivatives are intrinsically linked to their chemical structures. The ability to synthesize novel derivatives with diverse substitutions is therefore fundamental to the discovery of new therapeutic agents. One of the most powerful and versatile methods for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction.[1][20][35][36]

A. General Synthetic Protocol: 1,3-Dipolar Cycloaddition

Principle: This reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (such as an alkyne or an alkene) to form a five-membered heterocyclic ring.[20][36]

Illustrative Step-by-Step Methodology (Synthesis of 1,3,5-Trisubstituted Pyrazoles):

  • Preparation of the 1,3-Dipole (e.g., from a Hydrazone):

    • React a substituted hydrazine with an α,β-unsaturated ketone (chalcone) to form the corresponding hydrazone.

  • Cycloaddition Reaction:

    • Treat the hydrazone with a suitable reagent (e.g., an oxidizing agent in some cases) to generate the 1,3-dipole in situ, which then undergoes cycloaddition with the double bond of the chalcone backbone.

    • Alternatively, react a diazo compound with an alkyne in the presence of a suitable catalyst.[36]

  • Aromatization (if necessary):

    • If a pyrazoline is formed, it can be oxidized to the corresponding pyrazole using a variety of oxidizing agents.

  • Purification and Characterization:

    • Purify the final pyrazole derivative using techniques such as recrystallization or column chromatography.

    • Characterize the structure of the synthesized compound using spectroscopic methods like NMR (1H, 13C), IR, and mass spectrometry.

VI. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the diverse biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The detailed experimental protocols and mechanistic insights presented herein offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this remarkable class of compounds.

The future of pyrazole-based drug discovery lies in the rational design of multi-target agents, the exploration of novel biological targets, and the development of more efficient and sustainable synthetic methodologies. As our understanding of the complex interplay between the structure of pyrazole derivatives and their biological functions continues to grow, so too will their impact on human health and the treatment of a wide range of diseases.

VII. References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers. Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 23, 2026, from [Link]

  • Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Special Issue : Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection—2nd Edition. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 23, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). CNS & Neurological Disorders - Drug Targets. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Antimicrobial activity assessment of the new synthesized compounds using agar diffusion method. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Determination of zone of inhibition and minimum inhibitory concentrations (MIC). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (n.d.). Marmara Pharmaceutical Journal. Retrieved January 23, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

The Strategic Utility of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to its unique physicochemical properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] This guide focuses on a key intermediate, 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride , a versatile building block for the synthesis of complex molecular architectures. We will provide a comprehensive overview of its synthesis, characterization, and strategic application in the development of novel therapeutics, grounded in established chemical principles and field-proven insights.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a wide array of biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1][2] The success of pyrazole-containing drugs such as Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of this scaffold.[3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's interaction with biological targets, making it a highly sought-after component in drug design.[3]

Synthesis of this compound: A Proposed Pathway

Stage 1: Synthesis of the Precursor Amine - 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

A validated and scalable synthesis of the corresponding aminopyrazole is an excellent starting point. The procedure detailed in Organic Syntheses provides a reliable method for the preparation of the isomeric 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, which can be adapted for the synthesis of our target precursor by judicious choice of starting materials.[4]

Stage 2: Conversion of the Amine to the Carboxylic Acid

The transformation of an amino group on a heteroaromatic ring to a carboxylic acid is a standard synthetic manipulation. A common and effective method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This well-established reaction provides a reliable means to introduce the desired carboxyl functionality.

Stage 3: Formation of the Acyl Chloride

The final step in the synthesis of our target intermediate is the conversion of the carboxylic acid to the corresponding acyl chloride. This is a fundamental transformation in organic chemistry, readily achieved by treatment with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a particularly effective and commonly used reagent for this purpose, as the byproducts of the reaction are gaseous, simplifying purification.[5]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis. These are based on established chemical principles and analogous procedures found in the literature.

Protocol for the Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid (Proposed)

This protocol is adapted from standard synthetic methodologies for the conversion of an aromatic amine to a carboxylic acid via a diazonium salt.

Materials:

  • 1-tert-Butyl-5-methyl-1H-pyrazol-3-amine

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Hydroxide (NaOH)

  • Water, deionized

  • Ice

Procedure:

  • Diazotization: Dissolve 1-tert-Butyl-5-methyl-1H-pyrazol-3-amine in a solution of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. An evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

  • Workup and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the carboxylic acid precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol for the Synthesis of this compound

This protocol describes the conversion of the synthesized carboxylic acid to the target acyl chloride using thionyl chloride.

Materials:

  • 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Toluene, anhydrous

  • Dimethylformamide (DMF), catalytic amount

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of dimethylformamide to the suspension. Then, add thionyl chloride dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the reaction mixture becomes a clear solution.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Characterization of the Intermediate

Thorough characterization of the synthesized intermediate is crucial to ensure its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (singlet, ~2.3 ppm), and the pyrazole ring proton (singlet, ~6.5 ppm).
¹³C NMR Resonances for the tert-butyl carbons, the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon (~160-165 ppm).
Infrared (IR) Spectroscopy A strong absorption band in the region of 1750-1790 cm⁻¹ characteristic of an acyl chloride carbonyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

The Reactivity and Synthetic Utility of this compound

As an acyl chloride, this compound is a highly reactive electrophile, making it an excellent precursor for the introduction of the 1-tert-butyl-5-methyl-pyrazole-3-carbonyl moiety into a target molecule. Its primary utility lies in its reaction with a wide range of nucleophiles.

Reactions with Nucleophiles

The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles, leading to the formation of a variety of functional groups. This versatility is a key reason for its importance as a chemical intermediate.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Building Block cluster_discovery Drug Discovery Pipeline Intermediate 1-tert-Butyl-5-methyl-1H- pyrazole-3-carbonyl chloride Library Compound Library Synthesis Intermediate->Library Incorporation into diverse scaffolds Screening High-Throughput Screening Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt

Figure 2: Role of the intermediate in the drug discovery process.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of acyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent decomposition due to moisture.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through a logical sequence of well-established reactions. The high reactivity of the acyl chloride functional group allows for its versatile use in the construction of complex molecules, particularly in the formation of amide and ester linkages. As the quest for novel therapeutics continues, the judicious use of such well-designed building blocks will be instrumental in the development of the next generation of medicines.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available from: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O. PubChem. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Google Patents.
  • Search for patents. USPTO. Available from: [Link]

  • U.S. Patent, Patent Application and Patent Search. Justia Patents Search. Available from: [Link]

  • Patent Public Search. USPTO. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

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Methodological & Application

The Art of Amide Synthesis: A Detailed Guide to the Acylation of Amines with 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxamides

In the landscape of modern drug discovery and development, the pyrazole moiety stands out as a "privileged scaffold".[1][2] Its presence in numerous FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction like sildenafil, underscores its therapeutic versatility.[2][3] The functionalization of the pyrazole core is a critical endeavor in medicinal chemistry, aimed at modulating pharmacological activity and optimizing drug-like properties.[4] One of the most fundamental and powerful methods for achieving this is through the formation of an amide bond, a linkage that is central to the structure of peptides, proteins, and a vast array of synthetic pharmaceuticals.

This guide provides a comprehensive technical overview and detailed protocols for the acylation of primary and secondary amines using a specific, highly functionalized acylating agent: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride . This reagent is of particular interest due to the unique steric and electronic properties conferred by the tert-butyl and methyl substituents on the pyrazole ring, which can influence reactivity and the properties of the final amide products. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols for various amine substrates, and offer insights into the rationale behind experimental design choices, empowering researchers to confidently and successfully synthesize novel pyrazole carboxamides.

Safety First: Handling Acyl Chlorides

Acyl chlorides are highly reactive electrophiles and require stringent safety measures. This compound is classified as a substance that causes severe skin burns and eye damage.[5] It is also water-reactive, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[5][6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the acyl chloride by atmospheric moisture.[7] All glassware must be rigorously dried before use.

  • Quenching: Spills and residual reagent must be quenched carefully. A slow addition of a dilute basic solution (like sodium bicarbonate) or a high-boiling point alcohol (like isopropanol) can be used, but be prepared for a potentially vigorous reaction. Never quench with water directly in a sealed container.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The Reaction Mechanism: A Tale of Nucleophilic Attack

The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-understood pathway, often facilitated by a non-nucleophilic base to neutralize the HCl byproduct.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine, pyridine, or even another molecule of the amine substrate). This step is crucial as it neutralizes the strong acid (HCl) generated, preventing the protonation and deactivation of the starting amine.[9]

dot digraph "Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Amine Acylation", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

// Reactants R1NHR2 [label="R¹R²NH (Amine)"]; AcylChloride [label=<

Pz-C(=O)Cl (Pyrazole Acyl Chloride)

]; Base [label="B: (Base)"];

// Intermediates & Products Tetrahedral [label=<

Tetrahedral Intermediate

]; ProtonatedAmide [label=<

Pz-C(=O)N⁺H R¹R² Cl⁻ (Protonated Amide)

]; FinalAmide [label=<

Pz-C(=O)NR¹R² (Final Amide Product)

]; Salt [label="B:H⁺ Cl⁻"];

// Edges R1NHR2 -> Tetrahedral [label="Nucleophilic\nAttack", fontcolor="#4285F4"]; AcylChloride -> Tetrahedral; Tetrahedral -> ProtonatedAmide [label="Collapse &\nCl⁻ leaves", fontcolor="#EA4335"]; ProtonatedAmide -> FinalAmide [label="Deprotonation", fontcolor="#34A853"]; Base -> FinalAmide; ProtonatedAmide -> Salt; Base -> Salt;

// Invisible nodes for layout {rank=same; R1NHR2; AcylChloride; Base;} {rank=same; FinalAmide; Salt;} } enddot Caption: General Mechanism of Amine Acylation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points. Optimization may be necessary depending on the specific properties of the amine substrate (e.g., nucleophilicity, steric hindrance, solubility).

Core Experimental Workflow

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; arrow [color="#5F6368"];

} enddot Caption: Step-by-step experimental workflow.

Materials and Reagents
  • This compound

  • Amine substrate (primary or secondary)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (Et₃N) or Pyridine (distilled)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

General Protocol for Acylation

This protocol is based on established methods for the acylation of amines with pyrazole-based acyl chlorides and related electrophiles.[4][9]

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or ACN) to a concentration of approximately 0.1-0.2 M. Add a suitable non-nucleophilic base, such as triethylamine (1.2-1.5 eq.).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Acyl Chloride Addition: In a separate, dry vial, prepare a solution of this compound (1.0-1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole carboxamide.

Substrate Scope and Parameter Optimization

The reactivity of amines varies significantly based on their structure. The following table provides recommended starting conditions for different classes of amines. The causality for these choices lies in the interplay between nucleophilicity and steric hindrance.

Amine ClassExampleBase (eq.)SolventTemp.Time (h)Rationale & Key Insights
Primary Aliphatic BenzylamineEt₃N (1.2)DCM0 °C to RT2-4High Nucleophilicity: These amines are highly reactive. The reaction is typically fast and clean. A slight excess of base ensures full neutralization of HCl.
Secondary Aliphatic DibenzylamineEt₃N (1.5)DCM/ACNRT to 40°C6-12Increased Steric Hindrance: Slower reaction rates are expected. Gentle heating may be required to drive the reaction to completion. A slightly larger excess of base can be beneficial.
Primary Aromatic AnilineEt₃N (1.5) or Pyridine (2.0)ACNRT to 60°C8-16Reduced Nucleophilicity: The lone pair on nitrogen is delocalized into the aromatic ring, making the amine less reactive.[10] Heating is often necessary. Pyridine can act as both a base and a mild catalyst.
Secondary Aromatic N-MethylanilineEt₃N (2.0) + DMAP (0.1)ACN60-80°C12-24Challenging Substrate: Combines reduced nucleophilicity with steric hindrance. Requires more forcing conditions. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[11][12]

Troubleshooting and Expert Considerations

  • Low Yield: If the reaction is sluggish, consider switching to a more polar aprotic solvent like ACN or DMF. For unreactive amines, the addition of catalytic DMAP is highly recommended.[13] Ensure all reagents are anhydrous.

  • Side Products: The primary side product is often the hydrolyzed acyl chloride (the carboxylic acid). This can be removed during the basic wash in the workup. If the amine is precious, use the acyl chloride as the limiting reagent.

  • Double Acylation: For some primary amines, especially under highly forcing conditions, diacylation can occur. Using a 1:1 stoichiometry and avoiding a large excess of the acyl chloride can mitigate this.

  • Purification Challenges: The tert-butyl group increases the lipophilicity of the products. A less polar eluent system may be required for chromatography compared to less substituted analogues.

By understanding the underlying principles and adhering to these detailed protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel carboxamides, paving the way for new discoveries in medicinal chemistry and beyond.

References

Sources

Synthesis of pyrazole-3-carboxamides using carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Pyrazole-3-Carboxamides via Acid Chloride Intermediates

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of pyrazole-3-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. The primary synthetic route discussed involves the conversion of a pyrazole-3-carboxylic acid to a highly reactive pyrazole-3-carbonyl chloride intermediate, followed by amidation. While the topic specifies the use of carbonyl chloride (phosgene), this guide prioritizes laboratory safety and modern synthetic practices by focusing on safer, more common chlorinating agents such as thionyl chloride and triphosgene. We delve into the underlying reaction mechanisms, provide step-by-step, validated protocols, and offer practical guidance on reagent selection, safety procedures, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for constructing this valuable class of molecules.

Introduction: The Significance of Pyrazole-3-Carboxamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized at the 3-position with a carboxamide linkage, the resulting pyrazole-3-carboxamide derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Their therapeutic potential stems from the rigid, planar structure of the pyrazole ring, which allows for precise orientation of substituents to engage with biological targets, such as kinase enzymes.[6] The amide bond provides a key hydrogen bonding motif, further enhancing target affinity and influencing pharmacokinetic properties.

The synthesis of these compounds is therefore a critical task for drug discovery programs. A highly effective and versatile method proceeds through a pyrazole-3-carbonyl chloride intermediate, which serves as an activated form of the parent carboxylic acid, primed for reaction with a diverse range of amines.[7][8]

The Synthetic Pathway: A Mechanistic Overview

The synthesis of pyrazole-3-carboxamides from their corresponding carboxylic acids is a robust, two-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

G Start Pyrazole-3-Carboxylic Acid Intermediate Pyrazole-3-Carbonyl Chloride (Activated Intermediate) Start->Intermediate Step 1: Acid Chlorination (e.g., SOCl₂) Final Target Pyrazole-3-Carboxamide Intermediate->Final Step 2: Amidation (R-NH₂) G Mechanism of Acid Chloride Formation with Thionyl Chloride cluster_0 Reaction RCOOH R-COOH intermediate1 [Intermediate Complex] RCOOH->intermediate1 Nucleophilic Attack SOCl2 SOCl₂ SOCl2->intermediate1 RCOCl R-COCl SO2 SO₂ (gas) HCl HCl (gas) intermediate2 [Chlorosulfite Ester] intermediate1->intermediate2 Rearrangement intermediate2->RCOCl SNi Collapse intermediate2->SO2 intermediate2->HCl G Mechanism of Amide Formation cluster_1 Reaction RCOCl_node R-COCl tetrahedral_intermediate [Tetrahedral Intermediate] RCOCl_node->tetrahedral_intermediate Nucleophilic Attack RNH2_node R'-NH₂ RNH2_node->tetrahedral_intermediate product_node R-CONH-R' tetrahedral_intermediate->product_node Collapse & Elimination of Cl⁻ HCl_node HCl tetrahedral_intermediate->HCl_node

Sources

Application Notes and Protocols: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical research.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of bioactive molecules. Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1] Several commercially successful drugs, such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and various agrochemicals, feature the pyrazole core, underscoring its significance in the development of new chemical entities.[1]

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other fine chemicals.[3] The strategic coupling of a pyrazole-containing carboxylic acid with an amine to form a pyrazole carboxamide is a key step in the synthesis of many biologically active compounds.[1][4] This guide provides a detailed exploration of the use of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride in amide coupling reactions, offering both theoretical insights and practical, field-proven protocols.

Reagent Profile: this compound

Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 160842-62-6 (for the isomeric 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride, which is structurally very similar and likely exhibits comparable reactivity)

  • Molecular Formula: C9H13ClN2O

  • Appearance: Typically a solid at room temperature.

  • Reactivity: As an acyl chloride, this compound is a highly reactive electrophile. The chlorine atom is an excellent leaving group, facilitating nucleophilic attack by amines to form a stable amide bond.[5] The bulky tert-butyl group can influence the molecule's conformation and solubility, while the methyl group can also have electronic and steric effects on the pyrazole ring's reactivity.

Handling and Storage:

This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture will lead to hydrolysis back to the corresponding carboxylic acid, rendering it inactive for amide coupling. Store in a tightly sealed container in a cool, dry place.

Synthesis of this compound

The acyl chloride is typically prepared from the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7]

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound from its carboxylic acid precursor.

Materials:

  • 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere, add 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DCM to dissolve the carboxylic acid.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous DMF is often added.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully remove the solvent and excess reagent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure all volatile reagents are removed.

  • The resulting crude this compound is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the hydrolysis of the highly reactive acyl chloride.

  • Excess Chlorinating Agent: Ensures complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Removal of Excess Reagent: Thionyl chloride and oxalyl chloride are volatile and can be easily removed under vacuum, simplifying the workup.

Amide Coupling Protocols

The reaction of this compound with an amine is a classic example of a Schotten-Baumann reaction.[6] This reaction is typically fast and high-yielding.

Protocol 2: General Amide Coupling with Primary and Secondary Amines

This protocol provides a general method for the coupling of the title acyl chloride with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)[7]

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)[6][7]

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Amine_sol Dissolve Amine and Base in Anhydrous Solvent Cool_amine Cool Amine Solution to 0 °C Amine_sol->Cool_amine AcylCl_sol Dissolve Acyl Chloride in Anhydrous Solvent Add_acylCl Slowly Add Acyl Chloride Solution AcylCl_sol->Add_acylCl Cool_amine->Add_acylCl Stir_RT Stir at Room Temperature Add_acylCl->Stir_RT Quench Quench Reaction Stir_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify Product Concentrate->Purify

Sources

Esterification reactions with 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties.[3][4] The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing new therapeutic agents.

This compound is a highly valuable and reactive building block for this purpose. The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and binding properties, while also enhancing solubility in organic solvents. The acyl chloride at the C3 position is a powerful electrophile, primed for reaction with a wide array of nucleophiles to create diverse libraries of compounds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the esterification of this compound. We will explore the underlying reaction mechanism, provide field-tested protocols for various alcohol types, and discuss key considerations for reaction optimization and product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an acyl chloride to an ester is a classic example of a nucleophilic acyl substitution reaction.[5][6] The reaction proceeds via a well-established addition-elimination mechanism.[7]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of the alcohol attacking the electrophilic carbonyl carbon of the acyl chloride.[8] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated ester, which carries a positive charge on the oxygen atom. A weak base, such as pyridine, triethylamine, or even another molecule of the alcohol, removes this proton to yield the final, neutral ester product and a hydrochloride salt byproduct.[6] The use of a non-nucleophilic base is crucial as it scavenges the hydrogen chloride (HCl) gas produced, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[9]

Diagram 1: Mechanism of Esterification

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AcylChloride 1-tert-Butyl-5-methyl-1H- pyrazole-3-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack (Alcohol O attacks C=O) Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Ester Pyrazole Ester Tetrahedral->Ester 2. Elimination of Cl- HCl HCl (scavenged by base) Tetrahedral->HCl 3. Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

General Protocol for Esterification

This section outlines a robust, general procedure that can be adapted for a wide range of primary and secondary alcohols. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Materials and Reagents
  • This compound

  • Alcohol (substrate of choice)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent). Dissolve it in a suitable volume of anhydrous DCM (approx. 0.1 M concentration).

    • Expert Insight: Using anhydrous solvent is critical because acyl chlorides react readily with water to form the corresponding carboxylic acid, which would be a significant impurity.[6] An inert atmosphere prevents moisture from the air from entering the reaction.

  • Addition of Base: Add triethylamine (1.2 to 1.5 equivalents) to the alcohol solution. Cool the mixture to 0 °C using an ice-water bath.

    • Expert Insight: Adding the base before the acyl chloride ensures that the HCl byproduct is immediately neutralized as it forms. Cooling the reaction is essential as the reaction is often highly exothermic; this helps to control the reaction rate and prevent the formation of side products.[5]

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred, cooled solution of the alcohol and base.

    • Expert Insight: Using a slight excess of the acyl chloride can help drive the reaction to completion, especially if the alcohol is precious. A slow, dropwise addition is crucial for managing the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[10]

    • Expert Insight: TLC is a rapid and effective way to determine when the starting material (the alcohol) has been completely consumed. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product ester will usually have a higher Rf value than the starting alcohol.

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

    • a. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

    • b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • c. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Expert Insight: The aqueous washes are critical for removing the triethylamine hydrochloride salt and any other water-soluble impurities, simplifying the final purification step.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole ester.[11]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Diagram 2: General Experimental Workflow

G Setup 1. Reaction Setup (Alcohol, Solvent, Base @ 0°C) Addition 2. Add Acyl Chloride (Dropwise) Setup->Addition React 3. Reaction (Stir @ RT, 2-12h) Addition->React Monitor 4. Monitor via TLC React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup (Wash & Dry) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Sources

The Architect of a Modern Fungicide: A Guide to the Synthesis and Application of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Carboxamide Revolution in Crop Protection

The relentless battle against fungal pathogens in agriculture has led to the development of sophisticated chemical defenses. Among the most significant advancements in recent decades is the rise of pyrazole carboxamide fungicides. These compounds have established a formidable presence in the agrochemical market due to their high efficiency, broad-spectrum activity, and a specific mode of action that sets them apart from many older fungicides.[1] At the heart of this chemical class lies a crucial molecular scaffold, and a key building block for many of these potent fungicides is 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride .

This technical guide serves as a comprehensive resource for researchers and chemists, providing detailed application notes and protocols for the use of this vital intermediate in the synthesis of pyrazole carboxamide fungicides. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and explore the rationale behind the experimental choices that lead to the creation of these essential agricultural tools.

The Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs). Their fungicidal activity stems from their ability to disrupt the fungal mitochondrial respiratory chain, a process essential for energy production.[2] Specifically, SDHIs bind to and inhibit the function of Complex II (succinate dehydrogenase), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking this enzyme, the fungicide effectively cuts off the fungus's energy supply, leading to its death. This targeted mode of action is a cornerstone of modern fungicide design, offering high specificity and reducing the risk of cross-resistance with other fungicide classes.

The structural features of the pyrazole carboxamide molecule are critical for its inhibitory activity. The pyrazole ring and the carboxamide linker are essential for binding to the active site of the succinate dehydrogenase enzyme. The substituents on the pyrazole ring and the amine portion of the carboxamide play a crucial role in modulating the fungicide's potency, spectrum of activity, and plant mobility. The bulky tert-butyl group on the pyrazole ring, a key feature of the title compound, often enhances the molecule's stability and lipophilicity, which can improve its ability to penetrate fungal cell membranes.

Synthetic Pathway Overview: From Carboxylic Acid to Active Ingredient

The synthesis of a pyrazole carboxamide fungicide using this compound typically follows a two-step process. The first step is the preparation of the carbonyl chloride from its corresponding carboxylic acid. The second, and final, step is the coupling of this reactive intermediate with a specific amine to form the desired amide linkage.

G A 1-tert-Butyl-5-methyl-1H- pyrazole-3-carboxylic acid C 1-tert-Butyl-5-methyl-1H- pyrazole-3-carbonyl chloride A->C Acyl Chlorination B Chlorinating Agent (e.g., Thionyl Chloride) B->C E Pyrazole Carboxamide Fungicide (Final Product) C->E Amidation D Target Amine (e.g., Substituted Aniline) D->E F Base (e.g., Triethylamine) F->E HCl Scavenger

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to the final fungicide begins with the synthesis of the reactive acid chloride. This is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent.

Protocol 1: Preparation of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The precursor carboxylic acid can be synthesized through various routes. One common method involves the cyclization of a β-ketoester with a substituted hydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4-dimethyl-3-oxopentanoate172.2217.22 g0.1
tert-Butylhydrazine hydrochloride124.6112.46 g0.1
Sodium ethoxide68.056.81 g0.1
Ethanol46.07100 mL-
Hydrochloric acid (conc.)36.46As needed-
Sodium hydroxide40.008.0 g0.2
Water18.02As needed-

Procedure:

  • Cyclization: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (6.81 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add ethyl 4,4-dimethyl-3-oxopentanoate (17.22 g, 0.1 mol) and tert-butylhydrazine hydrochloride (12.46 g, 0.1 mol).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate.

  • Saponification: To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water/ethanol (1:1).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Justification of Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the hydrazine hydrochloride and facilitate the cyclization reaction.

  • Reflux Conditions: Provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Saponification: The use of a strong base like sodium hydroxide is a standard and efficient method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 2: Conversion to this compound

The conversion of the carboxylic acid to the more reactive acid chloride is a critical step. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid182.2218.22 g0.1
Thionyl chloride (SOCl₂)118.9714.2 mL (23.8 g)0.2
Toluene (anhydrous)92.14100 mL-
Dimethylformamide (DMF)73.091-2 drops-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (18.22 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (14.2 mL, 0.2 mol) to the suspension via the dropping funnel at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to trap the volatile and corrosive byproducts.

  • The resulting crude this compound is typically a yellow to brown oil or low-melting solid and is often used in the next step without further purification.

Justification of Experimental Choices:

  • Thionyl Chloride: A highly effective chlorinating agent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies their removal from the reaction mixture.

  • Toluene: An inert solvent with a suitable boiling point for this reaction.

  • DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Thionyl chloride and the resulting acid chloride are both sensitive to moisture, so anhydrous conditions are essential to prevent unwanted side reactions and ensure a high yield.

Part 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

The final step in the synthesis is the coupling of the pyrazole carbonyl chloride with a suitable amine. The choice of the amine determines the final properties and biological activity of the fungicide. For this guide, we will use a hypothetical, yet representative, substituted aniline, 2-amino-5-chlorotoluene , to illustrate the process.

Protocol 3: Amidation to form N-(5-chloro-2-methylphenyl)-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide

G cluster_0 Step 1: Acyl Chlorination cluster_1 Step 2: Amidation A 1-tert-Butyl-5-methyl-1H- pyrazole-3-carboxylic acid C 1-tert-Butyl-5-methyl-1H- pyrazole-3-carbonyl chloride A->C Toluene, DMF (cat.) Reflux B SOCl₂ B->C E N-(5-chloro-2-methylphenyl)-1-tert-butyl- 5-methyl-1H-pyrazole-3-carboxamide (Final Product) C->E DCM, 0°C to RT D 2-amino-5-chlorotoluene D->E F Triethylamine F->E

Caption: Two-step synthesis of a representative pyrazole carboxamide fungicide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound200.67~20.07 g (from 0.1 mol acid)~0.1
2-amino-5-chlorotoluene141.6014.16 g0.1
Triethylamine (Et₃N)101.1916.7 mL (12.14 g)0.12
Dichloromethane (DCM, anhydrous)84.93200 mL-
Hydrochloric acid (1 M)36.46100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorotoluene (14.16 g, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Acid Chloride: Dissolve the crude this compound (~0.1 mol) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(5-chloro-2-methylphenyl)-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide as a solid.

Justification of Experimental Choices:

  • Triethylamine: A common organic base used to neutralize the hydrochloric acid byproduct of the amidation reaction, driving the reaction to completion. An excess is used to ensure all the HCl is scavenged.

  • Dichloromethane (DCM): A good solvent for both reactants and is relatively inert under these reaction conditions. Its low boiling point makes it easy to remove during work-up.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the acid chloride and the amine. Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Data and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by various analytical techniques.

Table of Expected Product Characteristics:

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acidWhite to off-white solid150-155~1.6 (s, 9H, t-Bu), ~2.4 (s, 3H, Me), ~6.5 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, COOH)
N-(5-chloro-2-methylphenyl)-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamideWhite to light tan solid135-145~1.7 (s, 9H, t-Bu), ~2.3 (s, 3H, Ar-Me), ~2.5 (s, 3H, pyrazole-Me), ~6.6 (s, 1H, pyrazole-H), ~7.1-7.8 (m, 3H, Ar-H), ~8.5 (br s, 1H, NH)

Note: The ¹H NMR chemical shifts are approximate and can vary depending on the solvent and instrument used.

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Acid chlorides are corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Organic solvents such as toluene and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Concentrated acids and bases are corrosive. Handle with appropriate care and personal protective equipment.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern SDHI fungicides. The synthetic route, involving the formation of the acid chloride followed by amidation, is a robust and well-established method in organic chemistry. By understanding the principles behind each step and adhering to careful experimental technique, researchers can effectively utilize this key intermediate to develop novel and effective solutions for crop protection. The continued exploration of new amine moieties to couple with this pyrazole core will undoubtedly lead to the discovery of next-generation fungicides with improved efficacy and environmental profiles.

References

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230809A - Industrial new process for synthesis of tebufenpyrad.
  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ENCYCLOPEDIA OF FORMULATIONS. (n.d.). TEBUFENPYRAD ( 20 WP ) | APPLICATIONS | PRODUCTION | FORMULATION. Retrieved from [Link]

  • PMC. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • AERU. (n.d.). Tebufenpyrad (Ref: AC 801757). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • OAJI. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Retrieved from [Link]

  • AERU. (n.d.). Isopyrazam (Ref: SYN 520453). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PMC. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Retrieved from [Link]

Sources

One-pot synthesis of pyrazole derivatives from carbonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-S-2026-01

Topic: Streamlined One-Pot Synthesis of Pyrazole Derivatives from Carbonyl Chlorides and Ketones.

For: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction and Significance

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[1][2] Traditionally, the synthesis of pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds.[1][3][4] However, the isolation of the often-unstable 1,3-dicarbonyl intermediate can be challenging, leading to lower overall yields and more complex purification procedures.

This application note details a highly efficient, one-pot methodology for the synthesis of a wide array of pyrazole derivatives. By generating the 1,3-diketone intermediate in situ from a ketone and a carbonyl chloride (acid chloride), and subsequently cyclizing it with hydrazine without isolation, this protocol offers significant advantages in terms of operational simplicity, reaction time, and overall yield.[5] This multicomponent reaction (MCR) approach is well-suited for modern high-throughput synthesis and library generation, accelerating the drug discovery process.[1][6]

Scientific Principle and Mechanistic Rationale

The entire transformation occurs in a single reaction vessel and proceeds through two distinct, sequential steps:

  • In Situ Formation of 1,3-Diketone: The process begins with the deprotonation of a ketone at the α-carbon using a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS), to form a lithium enolate. This highly reactive enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride. This C-C bond-forming reaction, a variation of the Claisen condensation, generates the key 1,3-diketone intermediate.[5]

  • Knorr Pyrazole Synthesis: Upon introduction of hydrazine (or a substituted hydrazine), the classic Knorr pyrazole synthesis ensues.[3][7] The reaction involves a double condensation. One nitrogen atom of the hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate. The second nitrogen atom then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration (aromatization) yields the stable, aromatic pyrazole ring.[3][7]

The choice of a strong lithium base like LiHMDS is critical as it ensures rapid and complete enolate formation, minimizing self-condensation of the starting ketone.[5] The one-pot nature of this protocol is enabled by carefully controlling the reaction conditions and the sequential addition of reagents, which circumvents the need for intermediate purification.[5]

Mechanism Ketone Ketone (R1-C(O)-CH2-R2) Enolate Lithium Enolate Intermediate Ketone:e->Enolate:w Deprotonation Base Strong Base (e.g., LiHMDS) Base:e->Enolate:w Diketone 1,3-Diketone (In Situ) Enolate:e->Diketone:w Nucleophilic Attack AcidChloride Acid Chloride (R3-C(O)-Cl) AcidChloride:e->Diketone:w Cyclization Condensation & Intramolecular Cyclization Diketone:e->Cyclization:w Hydrazine Hydrazine (NH2-NH-R4) Hydrazine:e->Cyclization:w Pyrazole Final Pyrazole Product Cyclization:e->Pyrazole:w Dehydration/ Aromatization

Figure 1: High-level overview of the one-pot pyrazole synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 1-phenyl-3-methyl-5-propylpyrazole. It can be adapted for various ketones and acid chlorides.

3.1 Materials and Equipment

  • Reagents: Acetone, Butyryl chloride, Hydrazine hydrate, Lithium Hexamethyldisilazide (LiHMDS, 1.0 M solution in THF), Toluene (anhydrous), Acetic Acid (glacial), Ethanol, Tetrahydrofuran (THF), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Schlenk line or nitrogen/argon manifold, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer and stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the ketone (e.g., Acetophenone, 2.0 mmol) in 5 mL of anhydrous toluene.

  • Enolate Formation: Cool the solution to 0°C in an ice bath. Under a nitrogen atmosphere, add LiHMDS (1.0 M solution in THF, 2.1 mmol) dropwise via syringe over 5 minutes with vigorous stirring. Allow the resulting enolate solution to stir for an additional 10-15 minutes at 0°C.

  • Acylation: Add the acid chloride (e.g., Propionyl chloride, 1.0 mmol) in a single portion via syringe. Remove the flask from the ice bath and allow it to warm to room temperature, stirring for 30 minutes. Reaction progress can be monitored by TLC.

  • Quenching and Cyclization: Carefully add 2 mL of glacial acetic acid to quench the reaction. This will protonate any remaining enolate and neutralize the base. Add 10 mL of ethanol and 5 mL of THF to ensure the mixture is homogeneous.[8] Finally, add hydrazine hydrate (2.0 mL, excess) to the mixture.[8]

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 1,3-diketone intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (30 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.

Characterization and Validation

The identity and purity of the synthesized pyrazole derivatives must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the arrangement of substituents on the pyrazole ring.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9][10]

  • FT-IR Spectroscopy: Shows characteristic peaks for the C=N and C=C bonds within the pyrazole ring and the absence of carbonyl (C=O) stretches from the starting materials.[9][11]

Workflow A 1. Setup Ketone in Toluene under N₂ at 0°C B 2. Enolate Formation Add LiHMDS dropwise Stir for 15 min A->B C 3. Acylation Add Acid Chloride Warm to RT, Stir 30 min B->C D 4. Quench & Cyclize Add AcOH, EtOH, THF Then add Hydrazine Hydrate C->D E 5. Reflux Heat to 80-90°C Monitor by TLC (2-4h) D->E F 6. Work-up Rotovap, Extraction Wash with NaHCO₃ & Brine E->F G 7. Purification Dry (MgSO₄), Filter Column Chromatography F->G H 8. Characterization NMR, MS, FT-IR G->H

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Scope, Limitations, and Troubleshooting

ParameterConsiderations & Troubleshooting
Ketones A wide range of enolizable ketones (acetophenones, dialkyl ketones) are suitable. Sterically hindered ketones may require longer reaction times or stronger bases.
Acid Chlorides Both aliphatic and aromatic acid chlorides are well-tolerated. Highly reactive acid chlorides may lead to side reactions; slower addition at low temperatures can mitigate this.
Bases Lithium bases in hydrocarbon solvents generally give the best results.[5] Incomplete deprotonation can lead to low yields; ensure the base is fresh and accurately titrated.
Hydrazines Substituted hydrazines (e.g., phenylhydrazine) can be used to generate N-substituted pyrazoles. Note that unsymmetrical 1,3-diketones can lead to regioisomeric products.[4]
Low Yield Possible Cause: Moisture in the reaction. Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere.
Side Products Possible Cause: Self-condensation of the ketone. Solution: Add LiHMDS before the acid chloride and ensure rapid acylation.

Safety Precautions

  • LiHMDS is a highly flammable and corrosive reagent. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Acid chlorides are corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction should be quenched carefully, as excess LiHMDS will react exothermically with acetic acid.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sha, Q., & Wei, Y. (2013). A simple one-pot method allows the synthesis of diversely functionalized N-arylpyrazoles from aryl nucleophiles, di-tert-butylazodicarboxlate, and 1,3-dicarbonyl or equivalent compounds. Synthesis, 45(03), 413-420.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic Chemistry & Process Research.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Yi, C., et al. (2019). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Letters, 21(9), 3158-3161.
  • Heravi, M. M., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Al-Ostath, A. I., et al. (2021).
  • Mohammed, S. H., et al. (2021). Synthesis and Characterization of Some New Pyrazole Derivatives.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • Elguero, J., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 97, 132413.
  • Food and Agriculture Organization of the United Nations. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. AGRIS.
  • Ziarani, G. M., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(38), 7425-7449.
  • Der Pharma Chemica. (n.d.).
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799.
  • Chemical Methodologies. (n.d.).
  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from [Link]

  • National Institutes of Health. (2022).
  • National Institutes of Health. (2021).
  • MDPI. (2021).
  • Heller, S. T., & Natarajan, S. R. (2006). Procedure for one-pot pyrazole synthesis.

Sources

Application Notes and Protocols for the N-Acylation of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of an acyl group onto the nitrogen atom of a heterocyclic amine is a cornerstone transformation in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of the principles and practices of N-acylation of heterocyclic amines. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to rationally select and execute the most appropriate acylation strategy for their specific needs. This document delves into the mechanistic underpinnings of various acylation methods, offers detailed, step-by-step protocols for a range of heterocyclic scaffolds, and presents tabulated data for facile comparison of reaction parameters. Emphasis is placed on explaining the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Introduction: The Significance of N-Acyl Heterocycles

Heterocyclic amines are fundamental structural motifs in a vast array of biologically active molecules and functional materials. The N-acylation of these compounds serves several critical purposes:

  • Modulation of Physicochemical and Biological Properties: The introduction of an acyl group can significantly alter the solubility, lipophilicity, metabolic stability, and receptor-binding affinity of a parent amine. This is a key strategy in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

  • Amide Bond Formation in Medicinal Chemistry: The amide bond is a ubiquitous feature in pharmaceuticals. N-acylation is the primary method for constructing this linkage, connecting heterocyclic amine fragments to other molecular components.[1]

  • Protecting Group Strategy: The acyl group can serve as a robust protecting group for the nitrogen atom, preventing its participation in undesired side reactions during multi-step syntheses.

  • Synthetic Handles for Further Functionalization: The carbonyl group of the newly introduced acyl moiety can act as a synthetic handle for subsequent chemical modifications, enabling the construction of complex molecular architectures.

The choice of acylation method is dictated by a multitude of factors, including the nucleophilicity of the heterocyclic amine, the reactivity of the acylating agent, the presence of other functional groups, and the desired scale of the reaction. This guide will explore the most common and effective strategies to navigate these considerations.

Mechanistic Principles of N-Acylation

The N-acylation of a heterocyclic amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate, with the departure of a leaving group, yields the N-acylated product.

The reactivity of this process can be finely tuned by the choice of acylating agent, the use of catalysts, and the reaction conditions.

Acylating Agents

A variety of acylating agents are available, each with its own reactivity profile and set of advantages and disadvantages.

  • Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents due to the excellent leaving group ability of the halide ion. Reactions are often rapid and high-yielding. However, they generate stoichiometric amounts of hydrohalic acid, which must be neutralized by a base to prevent protonation of the starting amine.[3]

  • Acid Anhydrides: Acid anhydrides are also highly reactive and offer the advantage of producing a carboxylic acid byproduct, which is generally less corrosive than a hydrohalic acid. Acetic anhydride is a widely used reagent for N-acetylation.[1]

  • Carboxylic Acids with Coupling Reagents: For less reactive amines or when milder conditions are required, a carboxylic acid can be activated in situ using a coupling reagent. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). These reagents form a highly reactive activated ester or a related species that is readily attacked by the amine.

  • Esters and Thioesters: In some cases, esters, particularly activated esters like N-hydroxysuccinimide (NHS) esters, or thioesters can be used as acylating agents. These reactions are often milder but may require longer reaction times or catalysis.[4][5]

The Role of Catalysts and Bases
  • Bases: In reactions involving acyl halides and acid anhydrides, a base is typically required to scavenge the acidic byproduct. Common choices include tertiary amines (e.g., triethylamine, diisopropylethylamine) and pyridine. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, particularly with less reactive acid anhydrides. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the N-acylation of various classes of heterocyclic amines. The choice of protocol will depend on the specific substrate and the desired acyl group.

General Considerations
  • Solvent Selection: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). For greener approaches, water or solvent-free conditions can be employed in some cases.[6][7]

  • Temperature Control: Acylation reactions with highly reactive agents like acyl chlorides are often exothermic and may require cooling to control the reaction rate and prevent side reactions. Reactions with less reactive agents may require heating.

  • Inert Atmosphere: For sensitive substrates or reagents, conducting the reaction under an inert atmosphere of nitrogen or argon is recommended to prevent degradation by atmospheric moisture or oxygen.

Protocol 1: N-Acylation of an Indole with an Acyl Chloride

Indoles can be selectively N-acylated in the presence of a base. This protocol is a general method applicable to a range of indoles and acyl chlorides.

Workflow for N-Acylation of Indole with Acyl Chloride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole Indole in Dry Solvent ReactionMix Reaction Mixture (Stir at 0 °C to RT) Indole->ReactionMix Base Base (e.g., NaH or Et3N) Base->ReactionMix AcylChloride Acyl Chloride (slow addition) AcylChloride->ReactionMix Quench Quench with Water ReactionMix->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-Acylindole Purify->Product

Caption: Workflow for the N-acylation of indole using an acyl chloride.

Materials:

  • Indole (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • If using Et3N: To a solution of indole (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equiv).

  • If using NaH: To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of indole (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the acyl chloride (1.1 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylindole.

Causality: The use of a base is essential to either deprotonate the indole nitrogen (in the case of NaH) to form a more nucleophilic indolide anion, or to neutralize the HCl byproduct (in the case of Et3N). Slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction.

Protocol 2: N-Acylation of a Piperidine with a Carboxylic Acid using a Coupling Reagent

This protocol is suitable for forming an amide bond between a saturated heterocycle like piperidine and a carboxylic acid, which is a common transformation in pharmaceutical synthesis.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.05 equiv) and the piperidine derivative (1.0 equiv) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv).

  • Add a solution of DCC or EDC (1.1 equiv) in anhydrous DCM to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Wash the filtrate or the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanism of DCC/DMAP-Mediated N-Acylation

RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP DMAP->Acyl_DMAP Product N-Acyl Heterocycle Acyl_DMAP->Product + Amine Amine Heterocyclic Amine Amine->Product

Caption: Simplified mechanism of DCC/DMAP-catalyzed N-acylation.

Protocol 3: Catalyst-Free N-Acetylation with Acetic Anhydride

For many simple heterocyclic amines, N-acetylation can be achieved under mild, catalyst- and solvent-free conditions.[1]

Materials:

  • Heterocyclic amine (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

Procedure:

  • In a round-bottom flask, mix the heterocyclic amine (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with a small amount of cold diethyl ether.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Causality: The high reactivity of acetic anhydride and the nucleophilicity of many common heterocyclic amines allow this reaction to proceed efficiently without the need for a catalyst or solvent, making it a green and atom-economical method.

Tabulated Data for Method Comparison

The following tables provide a comparative overview of different N-acylation methods for various heterocyclic amines, summarizing key reaction parameters.

Table 1: N-Acylation of Imidazole Derivatives

EntryAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
1Benzoyl chlorideNatural ClayNone0.196[8]
2Acetic anhydrideNoneNone0.197[8]
3Acetyl coenzyme AN-acetyltransferaseBuffer--[9]

Table 2: N-Acylation of Indole Derivatives

EntryAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
1Carboxylic AcidDCC/DMAPDCM12-2480-95[10]
2ThioesterCs₂CO₃Toluene1260-85[4]
3AldehydeNHCToluene2456-90[11]

Table 3: N-Acylation of Saturated Heterocycles (Piperidines, Pyrrolidines)

EntryHeterocycleAcylating AgentCoupling Reagent/BaseSolventTime (h)Yield (%)Reference
1PiperidineChromone-2-carboxylic acidEDC/DMAPDCM12-[12]
2PyrrolidineAcyl ChlorideEt3NDCM2-12HighGeneral
3N-Boc-piperidineReductive AminationNaBH(OAc)₃DCE12-[13]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent. For less reactive amines, a more powerful activating agent (e.g., HATU instead of DCC) may be necessary.

  • Side Reactions: The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of the acylating agent. In the case of di-acylation, using a stoichiometric amount of the acylating agent is crucial.

  • Regioselectivity Issues: For heterocycles with multiple nitrogen atoms (e.g., imidazole, pyrazole), a mixture of regioisomers may be obtained. The regioselectivity can be influenced by steric hindrance, electronic effects, and the reaction conditions. The use of protecting groups can be a valuable strategy to achieve the desired regioselectivity.[14]

  • Racemization: For chiral heterocyclic amines, care must be taken to avoid racemization, especially if the stereocenter is adjacent to the nitrogen atom. Milder reaction conditions and the use of coupling reagents known to suppress racemization (e.g., those based on HOBt or HOAt) are recommended.

Conclusion

The N-acylation of heterocyclic amines is a versatile and indispensable tool in modern organic chemistry. A thorough understanding of the underlying mechanistic principles and the judicious selection of reagents and reaction conditions are paramount to achieving successful outcomes. This guide has provided a framework for approaching this critical transformation, offering both theoretical insights and practical, step-by-step protocols. By leveraging the information presented herein, researchers can confidently design and execute N-acylation strategies to advance their synthetic endeavors in drug discovery and beyond.

References

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  • Liberek, B., Golebiowski, A., & Ciurak, M. (1991). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Polish Journal of Chemistry, 65(1), 141-146.
  • Deshmukh, M. B. (2019, July 31). Best work-up for acetic anhydride/pyradine acetylation is that remove unreacted material by distillation under reduced pressure.The treat the mixture with water and extract in an ether. [Answer to a question].
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  • Hein, D. W., et al. (1993). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Carcinogenesis, 14(8), 1633-1638.
  • Zhang, Y., et al. (2016). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 22(45), 16062-16066.
  • Wang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Pitre, S. P., & Rovis, T. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(30), 11721-11728.
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  • Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 185.
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Application Notes & Protocols: Synthesis of Bioactive Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold." This is evidenced by the significant number of pyrazole-containing drugs approved by the FDA, which span a wide array of therapeutic areas.[3][4][5] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[3][6][7][8][9]

The unique physicochemical properties of the pyrazole ring, including its capacity for hydrogen bonding, dipole interactions, and its metabolic stability, make it an ideal building block for designing novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anticonvulsant properties.[1][2][10] This guide provides an in-depth overview of the key synthetic strategies for accessing these valuable compounds, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Part 1: Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole core is the Knorr synthesis, first reported by Ludwig Knorr in 1883.[1][11] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][12] The elegance of this method lies in its simplicity, convergence, and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by a dehydration step to yield the aromatic pyrazole ring.[12]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric pyrazole products can be formed.[1] The reaction outcome is often influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH, solvent).[1]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate 1_3_Dicarbonyl->Hydrazone Nucleophilic Attack Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Nano-ZnO Catalysis

This protocol describes an efficient and environmentally friendly synthesis of a 1,3,5-trisubstituted pyrazole derivative, adapted from a method utilizing a nano-ZnO catalyst.[13] The use of a heterogeneous catalyst simplifies product purification and often leads to higher yields and shorter reaction times.[13]

Objective: To synthesize 3-methyl-1,5-diphenyl-1H-pyrazole from benzoylacetone and phenylhydrazine.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Nano-ZnO powder (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture (TLC eluent)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoylacetone (1.0 eq), phenylhydrazine (1.1 eq), and nano-ZnO (10 mol%).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The starting materials should be consumed within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-methyl-1,5-diphenyl-1H-pyrazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Part 2: Alternative and Advanced Synthetic Methodologies

While the Knorr synthesis is a workhorse, various other methods have been developed to access diverse pyrazole structures, often providing solutions for regioselectivity issues or allowing for the introduction of different functional groups.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

The reaction of α,β-unsaturated aldehydes and ketones (often chalcones) with hydrazines is another powerful route.[1] This method typically proceeds through the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[1]

  • Causality: This two-step sequence allows for the synthesis of pyrazoles that might be difficult to obtain directly. The initial Michael addition of hydrazine followed by cyclization and subsequent aromatization provides a high degree of control. Various oxidizing agents, such as iodine or air, can be employed for the aromatization step.[1]

Chalcone_to_Pyrazole Start α,β-Unsaturated Carbonyl + Hydrazine Step1 Michael Addition & Intramolecular Cyclization Start->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Oxidation (Aromatization) Intermediate->Step2 End Pyrazole Product Step2->End

Caption: Workflow for Pyrazole Synthesis from Chalcones.

Multi-Component Reactions (MCRs)

One-pot, multi-component syntheses have gained significant traction as they offer high efficiency and atom economy.[13] These reactions combine three or more starting materials in a single operation to form the product, which incorporates substantial portions of all reactants. For pyrazoles, MCRs can involve, for example, an aldehyde, a β-ketoester, and a hydrazine, often under catalytic conditions.[11]

  • Trustworthiness: MCRs are self-validating in that the formation of the complex pyrazole product from simple starting materials is highly unlikely to occur through random side reactions. The efficiency of the cascade process, where each step sets up the next, ensures a high fidelity of product formation.

Part 3: Data Summary and Biological Relevance

The substitution pattern on the pyrazole ring is crucial for its biological activity. The following tables summarize key synthetic approaches and the diverse bioactivities of resulting pyrazole derivatives.

Table 1: Comparison of Key Pyrazole Synthesis Methods
MethodKey ReactantsAdvantagesCommon Challenges
Knorr Synthesis 1,3-Dicarbonyl, HydrazineHigh availability of starting materials, generally good yields.Regioselectivity with unsymmetrical reactants.[1]
From α,β-Unsaturated Carbonyls Chalcone, HydrazineAccess to different substitution patterns, controlled synthesis via pyrazoline.Requires an additional oxidation step.[1]
From Acetylenic Ketones Acetylenic Ketone, HydrazineDirect route to pyrazoles without an oxidation step.Potential for regioselectivity issues.[1]
Multi-Component Reactions Aldehyde, Active Methylene Compound, HydrazineHigh atom economy, operational simplicity, rapid library generation.Optimization can be complex.[11]
Table 2: Selected Bioactive Pyrazole Derivatives and Their Applications
Compound ClassExample StructureBiological ActivityTherapeutic Area
COX-2 Inhibitors CelecoxibAnti-inflammatory, AnalgesicArthritis, Pain Management[7]
Kinase Inhibitors RuxolitinibJAK1/JAK2 InhibitorMyelofibrosis, Cancer[3][8]
PDE5 Inhibitors SildenafilPhosphodiesterase-5 InhibitorErectile Dysfunction[3][9]
Antimicrobials SulfaphenazoleAntibacterial (Sulfonamide)Bacterial Infections[3]
Anticancer PirtobrutinibBruton's Tyrosine Kinase (BTK) InhibitorMantle Cell Lymphoma[3][6]

Conclusion

The pyrazole scaffold is a validated and highly fruitful starting point for the development of new bioactive compounds. A thorough understanding of the fundamental synthetic methodologies, particularly the Knorr synthesis and its modern variations, is essential for any researcher in the field. By carefully selecting the appropriate synthetic strategy and precursor materials, chemists can rationally design and synthesize novel pyrazole derivatives with tailored pharmacological profiles, continuing the rich legacy of this privileged heterocycle in the quest for new medicines.

References

  • Vertex AI Search. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. Review on synthesis of bioactive pyrazoline derivatives | Request PDF.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Medicinal Chemistry Research. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • MDPI. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • ResearchGate. FDA approved pyrazole containing anti‐inflammatory drugs (I‐V),....
  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram.

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Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis from Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust Knorr synthesis and related methodologies for constructing pyrazole cores from 1,3-dicarbonyl compounds and hydrazine derivatives. As a cornerstone reaction in medicinal chemistry, its nuances and potential pitfalls are well-documented.[1][2] This resource aims to provide in-depth, field-proven insights to troubleshoot common side reactions and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical 1,3-diketone is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: This is the most common challenge in the Knorr pyrazole synthesis.[1][3][4] The formation of two regioisomers arises from the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the substituted hydrazine onto one of the two different carbonyl carbons of the diketone.[4]

Controlling Factors:

  • pH of the reaction medium: This is a critical parameter.[1]

    • Acidic Conditions: Under acidic conditions, the reaction is generally under thermodynamic control. The initial condensation tends to occur at the more reactive carbonyl group (less sterically hindered or more electrophilic). The subsequent cyclization and dehydration then determine the final product.

    • Neutral/Basic Conditions: In neutral or basic media, kinetic control often predominates. The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine plays a more significant role. The more nucleophilic nitrogen (e.g., the NH2 group in an arylhydrazine) will preferentially attack.[4]

  • Substituent Effects (Steric and Electronic):

    • On the Dicarbonyl: A bulky substituent on one side of the dicarbonyl will sterically hinder the attack at the adjacent carbonyl, directing the hydrazine to the less hindered carbonyl. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack.

    • On the Hydrazine: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The nitrogen with the alkyl or aryl substituent is generally less nucleophilic.[4]

  • Solvent: The polarity of the solvent can influence the reaction pathway.[5] Aprotic dipolar solvents have been shown to improve regioselectivity in certain cases compared to traditional protic solvents like ethanol.[4]

Troubleshooting Flowchart for Regioselectivity Issues

Caption: Decision-making workflow for addressing regioisomer formation.

Q2: I am observing incomplete conversion and the presence of a stable intermediate. What is this intermediate and how can I push the reaction to completion?

A2: It is highly likely you are observing the formation of a hydroxylpyrazolidine intermediate.[1] This is a cyclic hemiaminal formed after the initial condensation and cyclization but before the final dehydration step to the aromatic pyrazole. In some cases, especially under neutral pH and at lower temperatures, the dehydration step is the rate-determining step, leading to the accumulation of this intermediate.[1]

Solutions:

  • Increase Temperature: Heating the reaction mixture often provides the necessary energy to overcome the activation barrier for the dehydration step.

  • Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., glacial acetic acid) can protonate the hydroxyl group, turning it into a better leaving group (water) and accelerating the dehydration process.[2]

Q3: My reaction is messy, and I am isolating hydrazone byproducts. Why is this happening?

A3: The formation of hydrazones occurs when the hydrazine condenses with one of the carbonyl groups but fails to undergo the subsequent intramolecular cyclization. This can be due to a few factors:

  • Reaction Temperature Too Low: Insufficient thermal energy may not be enough to promote the cyclization step.

  • Steric Hindrance: Significant steric bulk near the second carbonyl group or on the hydrazine itself can disfavor the intramolecular ring-closing step.

  • Unfavorable Conformation: The initially formed hydrazone may adopt a conformation that is not conducive to cyclization.

To mitigate hydrazone formation:

  • Gradually increase the reaction temperature.

  • Consider using a less sterically hindered hydrazine or dicarbonyl if your synthetic route allows.

  • Ensure adequate reaction time for the cyclization to occur.

II. Troubleshooting Guides for Specific Side Reactions

Guide 1: Formation of Di-addition Adducts

Problem: In some instances, particularly with an excess of hydrazine, a di-addition product can be observed where two molecules of hydrazine have reacted with the 1,3-dicarbonyl compound.[1]

Causality: This side reaction is more prevalent when the initial condensation product (the monohydrazone) is slow to cyclize. This allows a second molecule of hydrazine to compete and react with the remaining carbonyl group.

Experimental Protocol for Mitigation:

  • Stoichiometry Control:

    • Step 1: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the 1,3-dicarbonyl to the hydrazine. If the reaction is sluggish, a slight excess (1.1 equivalents) of hydrazine can be used, but avoid large excesses.

    • Step 2: Consider the slow addition of the hydrazine to the solution of the 1,3-dicarbonyl. This maintains a low instantaneous concentration of hydrazine, disfavoring the di-addition pathway.

  • Reaction Conditions Optimization:

    • Step 1: Begin the reaction at room temperature and monitor for the consumption of the starting dicarbonyl by TLC or LC-MS.

    • Step 2: If the reaction stalls or the hydroxylpyrazolidine intermediate accumulates, slowly increase the temperature in increments of 10-15 °C.

    • Step 3: If temperature elevation alone is insufficient, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to promote the final dehydration step, which will pull the equilibrium towards the desired pyrazole product.

Data Summary: Impact of Reaction Parameters on Side Product Formation

ParameterRegioisomersHydroxylpyrazolidine IntermediateDi-addition/Hydrazone Byproducts
pH High Impact (Controls Thermo vs. Kinetic)Moderate Impact (Acid catalyzes dehydration)Low Impact
Temperature Moderate ImpactHigh Impact (Higher temp drives dehydration)Moderate Impact (Higher temp can favor cyclization over side reactions)
Stoichiometry Low ImpactLow ImpactHigh Impact (Excess hydrazine favors di-addition)
Steric Hindrance High Impact (Directs initial attack)Low ImpactModerate Impact (Can inhibit cyclization)
Guide 2: Pyrazolone Formation from β-Ketoesters

Problem: When using a β-ketoester as the 1,3-dicarbonyl equivalent, the intended pyrazole is not formed, and instead, a pyrazolone is the major product.[2]

Causality: The reaction with a β-ketoester proceeds via a similar mechanism, but the final intramolecular cyclization involves the attack of the second nitrogen atom onto the ester carbonyl.[2] This is followed by the elimination of the alcohol (e.g., ethanol from an ethyl ester) to form the stable pyrazolone ring, which exists in keto-enol tautomeric forms.[2]

Mechanism Overview

PyrazoloneFormation A β-Ketoester + Hydrazine B Condensation at Ketone A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization (Attack on Ester) C->D E Tetrahedral Intermediate D->E F Elimination of Alcohol E->F G Pyrazolone Product F->G

Caption: Reaction pathway for pyrazolone formation.

Clarification: This is not strictly a "side reaction" but rather the expected outcome when using a β-ketoester. It is crucial for researchers to select the appropriate dicarbonyl starting material to obtain the desired pyrazole or pyrazolone core. If a fully aromatic pyrazole is the target, a 1,3-diketone should be used.

III. References

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

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Technical Support Center: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this reagent in your experiments by preventing its primary degradation pathway: hydrolysis.

Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

This compound is a valuable building block in synthetic chemistry, prized for its ability to introduce the substituted pyrazole moiety. However, like all acyl chlorides, it possesses a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack. The most ubiquitous and problematic nucleophile in a laboratory environment is water.

Hydrolysis, the reaction with water, rapidly converts the acyl chloride to its corresponding carboxylic acid, 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid. This process is often irreversible and leads to a cascade of experimental issues, including reduced yields, formation of impurities, and complete reaction failure. This guide provides the foundational knowledge and practical steps to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is the first line of defense against hydrolysis. This compound should be stored under inert gas (nitrogen or argon) at 2-8°C[1]. The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, consider sealing the container with Parafilm® and placing it inside a desiccator cabinet containing a drying agent like Drierite® or phosphorus pentoxide.

Q2: What are the visible signs of degradation or hydrolysis?

A2: A pure sample of the acyl chloride should be a clear, possibly fuming liquid[2]. The presence of a white solid precipitate is a strong indicator of hydrolysis, as the resulting carboxylic acid is typically a solid at room temperature. Additionally, you may observe a more pronounced acrid smell of hydrogen chloride (HCl) gas, which is a byproduct of the hydrolysis reaction[2].

Q3: Which solvents are recommended for reactions with this acyl chloride?

A3: The choice of solvent is critical. Only anhydrous (dry) aprotic solvents should be used. Protic solvents like water, alcohols, and primary or secondary amines will react with the acyl chloride. Recommended solvents include:

SolventBoiling Point (°C)Dielectric ConstantNotes
Dichloromethane (DCM)39.69.1Commonly used, good solubility for many organics.
Tetrahydrofuran (THF)667.5Ethereal solvent, must be freshly distilled from a drying agent like sodium/benzophenone.
Acetonitrile (MeCN)8237.5Polar aprotic solvent, suitable for a range of reactions.
Toluene1112.4Non-polar solvent, can be useful for higher temperature reactions.

It is imperative to use solvents with very low water content (<50 ppm). The use of a solvent from a freshly opened bottle sealed with a septum is recommended. For highly sensitive reactions, solvents should be freshly distilled from an appropriate drying agent.

Q4: I suspect my starting material is partially hydrolyzed. How can I confirm this?

A4: You can use several analytical techniques to assess the purity of your acyl chloride:

  • ¹H NMR Spectroscopy: The most straightforward method. The hydrolyzed product, the carboxylic acid, will show a characteristic broad singlet for the acidic proton, typically above 10 ppm. The signals for the pyrazole ring protons and the tert-butyl group will also shift slightly. For the parent acyl chloride, you would expect the pyrazole H-4 proton to be around 6.17 ppm, the N-methyl group around 3.94 ppm, and the tert-butyl group around 1.32 ppm in CDCl₃[3]. The corresponding carboxylic acid will have similar but distinct shifts.

  • FT-IR Spectroscopy: The acyl chloride will have a characteristic C=O stretch at a high wavenumber (typically 1750-1800 cm⁻¹). The carboxylic acid will have a broader O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹).

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps Causality Explained
Hydrolysis of the acyl chloride 1. Verify Reagent Purity: Check the acyl chloride via ¹H NMR for the presence of the carboxylic acid. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. 3. Perform Reaction Under Inert Atmosphere: Use a nitrogen or argon blanket throughout the experiment.Water competes with your desired nucleophile, consuming the starting material to form the unreactive carboxylic acid.
Inactive Nucleophile 1. Check Nucleophile Purity and pKa: Ensure your nucleophile (e.g., amine, alcohol) is pure and sufficiently nucleophilic to react. 2. Use of a Non-Nucleophilic Base: If your nucleophile is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free nucleophile.The acyl chloride requires a nucleophile to react. If the nucleophile is protonated or too weak, the reaction will not proceed. The added base acts as an HCl scavenger, driving the reaction to completion[4].
Incorrect Stoichiometry Recalculate Reagent Moles: Carefully re-measure and recalculate the molar equivalents of all reactants.An incorrect excess or deficit of either the nucleophile or the acyl chloride can lead to incomplete conversion and complex product mixtures.
Problem 2: Formation of a White Precipitate During the Reaction
Potential Cause Troubleshooting Steps Causality Explained
Hydrolysis Product Filter and Analyze Precipitate: Isolate the solid and analyze it by ¹H NMR or FT-IR. If it is the carboxylic acid, this confirms a moisture issue. Review your anhydrous procedures.The carboxylic acid is often less soluble in aprotic organic solvents than the acyl chloride, causing it to precipitate out as it forms.
Nucleophile Salt Check Solubility: If you are using a base like TEA, the precipitate could be triethylammonium chloride (Et₃N·HCl). This is a normal byproduct.The reaction of the acyl chloride with a nucleophile liberates HCl, which is then neutralized by the base to form an insoluble salt. This is often an indicator that the desired reaction is occurring.

Experimental Protocols

Protocol 1: Handling and Dispensing the Acyl Chloride Under Inert Atmosphere

This protocol details the safe transfer of the moisture-sensitive acyl chloride using standard laboratory techniques.

dot

inert_atmosphere_transfer cluster_setup Preparation cluster_transfer Transfer oven_dry 1. Oven-dry all glassware (>120°C, 4h or flame-dry) assemble_hot 2. Assemble glassware while hot oven_dry->assemble_hot Immediate assembly flush_N2 3. Flush with dry N2 or Ar assemble_hot->flush_N2 Maintain inert flow cool 4. Cool to RT under positive N2/Ar pressure flush_N2->cool Ensure positive pressure pierce_septum 5. Pierce reagent septum with N2 inlet needle cool->pierce_septum Ready for use withdraw 6. Withdraw required volume with a dry syringe pierce_septum->withdraw Pressurize slightly transfer_reagent 7. Transfer to reaction flask withdraw->transfer_reagent Swift & steady remove_syringe 8. Remove syringe, then N2 inlet needle transfer_reagent->remove_syringe

Caption: Workflow for handling moisture-sensitive reagents.

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Assembly: Assemble the reaction apparatus while the glassware is still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Use a light coating of grease on glass joints to ensure a good seal.

  • Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Transfer: Use a dry, nitrogen-flushed syringe with a needle to pierce the septum of the reagent bottle. It is good practice to first draw some inert gas into the syringe before drawing up the liquid reagent to ensure the syringe is dry.

  • Dispensing: Transfer the desired volume of the acyl chloride to the reaction flask, ensuring the flask remains under a positive pressure of inert gas.

Protocol 2: Monitoring Hydrolysis by ¹H NMR

This protocol allows for a quick assessment of the purity of the acyl chloride.

  • Sample Preparation: In a glovebox or under a steady stream of inert gas, carefully transfer ~5-10 mg of the this compound into a dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) via syringe.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Acyl Chloride (Pure): Look for a sharp singlet for the pyrazole H-4 proton (approx. 6.2-6.5 ppm), a singlet for the N-methyl group (approx. 3.9-4.1 ppm), and a singlet for the tert-butyl group (approx. 1.3-1.4 ppm).

    • Carboxylic Acid (Hydrolysis Product): The appearance of a broad singlet downfield (typically >10 ppm) indicates the presence of the carboxylic acid. The other peaks corresponding to the carboxylic acid will be slightly shifted from the acyl chloride peaks.

    • Quantification: The degree of hydrolysis can be estimated by integrating the peak for the pyrazole H-4 proton of the acyl chloride against the corresponding peak of the carboxylic acid.

Mechanistic Insight: The Hydrolysis Pathway

Understanding why hydrolysis is so favorable is key to preventing it. The reaction proceeds via a nucleophilic addition-elimination mechanism.

dot

Sources

Technical Support Center: Purification of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. As an acyl chloride, it is highly reactive and susceptible to hydrolysis, making its purification a critical and often challenging step.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring the high purity and stability of the final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound a dark oil or discolored liquid instead of a solid?

A: This is a common issue that can stem from several sources. Firstly, residual chlorinating agents, such as thionyl chloride (SOCl₂), or solvents used in the synthesis can act as impurities that depress the melting point of your compound. Secondly, even minor exposure to atmospheric moisture can cause partial hydrolysis back to the corresponding carboxylic acid, which can also result in an oily appearance.[1] Finally, improper temperature control during the synthesis can lead to the formation of colored side products.[3]

Q2: My product fumes when exposed to air. Is this normal?

A: Yes, this is characteristic behavior for most acyl chlorides.[1] The fuming is due to the rapid reaction of the acyl chloride with water vapor present in the air, which produces steamy fumes of hydrogen chloride (HCl) gas.[1] This underscores the critical need to handle the compound under strictly anhydrous conditions at all times.

Q3: Can I use a standard aqueous workup to clean my crude product?

A: It is strongly discouraged. Acyl chlorides react vigorously, often violently, with water, leading to complete hydrolysis back to the carboxylic acid.[1][4][5] An aqueous workup will result in the total loss of your desired product. All purification steps must be conducted in the absence of water.

Q4: Is it possible to purify this compound using silica gel column chromatography?

A: While possible, it is exceptionally challenging and generally not recommended for acyl chlorides.[6] The surface of standard silica gel is covered with hydroxyl (-OH) groups, which will react with the acyl chloride, leading to product degradation on the column. If chromatography is the only option, it would require specialized techniques such as using deactivated silica gel and strictly anhydrous, non-polar mobile phases. Purification of related pyrazole compounds has been achieved with column chromatography, but careful selection of conditions is paramount.[7][8][9]

Q5: How do I effectively remove residual thionyl chloride from my product?

A: The most effective method is vacuum distillation, as thionyl chloride is volatile (boiling point ~75 °C).[10] Applying a vacuum allows for its removal at a lower temperature, preventing thermal degradation of your product.[11] Another common technique is to add a dry, inert solvent like toluene and remove it under vacuum. Toluene forms a low-boiling azeotrope with thionyl chloride, which facilitates its removal.[10][11]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.

Problem 1: Final Product Purity is Low (<95%)
Potential Cause Scientific Explanation Recommended Action & Rationale
Residual Thionyl Chloride Thionyl chloride (SOCl₂) is often used in excess to drive the conversion from carboxylic acid to acyl chloride. Due to its relatively low boiling point, it can remain if not actively removed.[11]Solution: Perform vacuum distillation at a bath temperature below 50°C.[10][11] Alternatively, add anhydrous toluene and remove the solvent under vacuum to azeotropically remove the last traces of SOCl₂.[11]
Presence of Starting Carboxylic Acid Incomplete reaction or hydrolysis of the product during handling or workup will leave the starting 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid as a major impurity.[5]Solution: If the product is thermally stable enough, fractional vacuum distillation is the most effective method to separate the acyl chloride from the less volatile carboxylic acid. If the product is a solid, recrystallization from a non-polar, anhydrous solvent like hexane can be effective.
Formation of Anhydride A common side product in acyl chloride synthesis is the corresponding anhydride, formed by the reaction of the acyl chloride with the starting carboxylic acid.[12]Solution: Anhydrides are typically less volatile than acyl chlorides but more so than carboxylic acids. Careful fractional vacuum distillation can separate these components. Recrystallization may also be effective if the solubility differences are significant.
Problem 2: Significant Product Decomposition During Purification
Potential Cause Scientific Explanation Recommended Action & Rationale
Exposure to Moisture The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles like water, leading to rapid hydrolysis.[1][5]Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., Nitrogen or Argon).
Excessive Heat While some heat is necessary for distillation, acyl chlorides can decompose at elevated temperatures. The target compound, like many complex organic molecules, has a thermal stability limit.Solution: Use high vacuum to lower the boiling point of the compound, allowing distillation to occur at a much lower temperature.[11] For this compound, aim for a bath temperature that keeps the distillation head temperature below 120°C.

Troubleshooting Decision Workflow

G cluster_start Crude Product Analysis cluster_issue Observed Issue cluster_cause Identify Probable Cause cluster_solution Select Purification Strategy start Crude Product issue Low Purity / Oily / Discolored? start->issue cause1 Residual SOCl₂ / Solvent issue->cause1 Yes cause2 Hydrolysis (Carboxylic Acid) issue->cause2 Yes cause3 Thermal Degradation issue->cause3 Yes sol1 Vacuum Distillation (Low Temp) cause1->sol1 cause2->sol1 sol2 Anhydrous Recrystallization (e.g., from Hexane) cause2->sol2 cause3->sol1 sol3 Re-run Synthesis (Strict Anhydrous Conditions) cause3->sol3

Caption: A decision tree for troubleshooting the purification of the target acyl chloride.

Section 3: Recommended Purification Protocols

Safety First: this compound is corrosive and causes severe skin burns and eye damage. It is also water-reactive.[4][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Conduct all procedures in a well-ventilated chemical fume hood.

Protocol 1: Purification by Vacuum Distillation

This is the preferred method for removing volatile impurities and isolating the pure acyl chloride, especially on a larger scale.

Experimental Workflow

G A 1. Assemble Dry Apparatus (Short Path Distillation) B 2. Charge Crude Product into Distilling Flask A->B C 3. Attach to High Vacuum Line (with cold trap) B->C D 4. Gradually Heat (Oil Bath < 120°C) C->D E 5. Collect Fractions (Forerun: SOCl₂/Solvent) D->E F 6. Collect Pure Product (Based on BP/Refractive Index) E->F G 7. Cool & Backfill with N₂/Ar F->G

Sources

Technical Support Center: Optimization of Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in what is arguably the most critical transformation in modern drug discovery. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your own reactions effectively. Amide bond formation may seem routine, but substrate complexity, steric hindrance, electronic effects, and the risk of epimerization can make it a formidable challenge. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you face at the bench.

Section 1: The First Principles of Amide Coupling

Before diving into troubleshooting, it's crucial to understand the fundamental mechanism. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium-carboxylate salt.[1] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is the primary role of a coupling reagent.

The process universally follows a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, an active ester for uronium/phosphonium salts).

  • Acylation: The amine nucleophile attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproduct.[1]

This fundamental pathway is the stage for all potential side reactions and optimization strategies.

G cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Byproduct Byproduct Amide Product Amide Product Activated Intermediate->Amide Product + Amine Activated Intermediate->Byproduct Amine Amine

Caption: General workflow of a coupling reagent-mediated amide bond formation.

Section 2: Troubleshooting Common Problems (Q&A Format)

Q1: My reaction yield is low or has stalled completely. What are the most common causes and how do I fix it?

This is the most frequent issue. A low yield points to one of three primary culprits: poor activation, a non-nucleophilic amine, or competing side reactions.

A1: Diagnostic & Troubleshooting Strategy

  • Re-evaluate Your Reagents:

    • Coupling Reagent Potency: Uronium/aminium salts (HATU, HBTU, HCTU) and phosphonium salts (PyBOP) are generally more potent and faster than carbodiimides (EDC, DCC). For sterically hindered acids or electronically deactivated (weakly nucleophilic) amines, a stronger coupling reagent is often the first and best solution. A protocol for using acyl fluorides, which are small and highly reactive, has proven effective for extremely challenging hindered substrates where other methods fail.[2]

    • Reagent Quality: Are your reagents fresh? Coupling reagents are moisture-sensitive. HBTU and HATU can degrade over time. Ensure they are stored in a desiccator. Is your solvent truly anhydrous? Trace water can hydrolyze the activated intermediate.

  • Check the Base:

    • Role of the Base: For uronium and phosphonium salts, a tertiary amine base (like DIPEA or NMM) is required. Its role is to deprotonate the carboxylic acid, forming the carboxylate needed to react with the coupling reagent.[3] Carbodiimide reactions (EDC/DCC) do not strictly require a base if the amine is provided as a free base, but it's often included if the amine is a salt (e.g., an HCl salt).[1]

    • Base Stoichiometry: Are you using enough base? Typically, 2-3 equivalents are used. For HATU/HBTU couplings, 2 equivalents are standard. One equivalent neutralizes the amine salt (if applicable), and the other facilitates the reaction.

  • Consider the Order of Addition:

    • Pre-activation: For many reactions, especially with sensitive substrates, the best practice is to "pre-activate" the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes before adding the amine.[4] This allows the active ester to form in high concentration, minimizing side reactions where the coupling reagent might react directly with your amine.

  • Isolate the Problem: If you suspect the activation step is failing, you can try to form a stable active ester first (e.g., a Pfp ester), isolate it, and then react it with your amine. This definitively separates the activation and coupling steps for troubleshooting.

G start Low Yield Observed check_reagents Are coupling reagent & solvent high quality/anhydrous? start->check_reagents check_base Is the base appropriate and stoichiometry correct (2-3 eq)? check_reagents->check_base Yes solution_reagents Use fresh, anhydrous reagents and solvent. check_reagents->solution_reagents No check_activation Is the coupling reagent potent enough for the substrates? (e.g., Hindered?) check_base->check_activation Yes solution_base Use 2-3 eq. of DIPEA/NMM. Consider a weaker base like collidine if epimerization is a risk. check_base->solution_base No preactivate Did you try pre-activation of the acid before adding the amine? check_activation->preactivate Yes solution_activation Switch to a more powerful reagent (e.g., EDC -> HATU or COMU). check_activation->solution_activation No solution_preactivate Implement a 15-30 min pre-activation step. preactivate->solution_preactivate No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q2: My chiral starting material is epimerizing. How can I prevent this loss of stereochemical purity?

Epimerization is a critical issue in peptide synthesis and chiral drug development. It occurs when the alpha-proton of an activated N-protected amino acid becomes acidic and is abstracted by a base, leading to a loss of stereochemistry.[5]

A2: The Mechanism and Mitigation of Epimerization

The primary pathway for epimerization is through the formation of a planar, achiral oxazolone intermediate.[4] Strong activation of the carboxylic acid, coupled with the presence of a base, facilitates this cyclization and subsequent proton loss.

Strategies to Suppress Epimerization:

  • Use Additives: This is the most effective strategy. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial activated intermediate (e.g., the O-acylisourea from EDC) faster than it can rearrange into an oxazolone. They form HOBt/HOAt-active esters, which are still highly reactive towards the amine but are significantly less prone to epimerization.[6]

    • HOAt vs. HOBt: HOAt is generally considered more effective than HOBt at suppressing racemization.[7] In one difficult solid-phase coupling, using DCC/HOBt resulted in 18% epimerization, which dropped to <1% when HOAt was used instead.

    • OxymaPure®: This is a modern, non-explosive alternative to HOBt/HOAt that has shown excellent performance in suppressing epimerization, in some cases outperforming HOAt.[7]

  • Choose the Right Base: The strength of the base matters. Highly basic conditions increase the rate of alpha-proton abstraction. If epimerization is a problem, consider switching from a stronger base like DIPEA to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[1]

  • Lower the Temperature: Running the reaction at 0 °C can significantly slow the rate of epimerization relative to the desired amide bond formation.

  • Select the Right Coupling Reagent: Uronium/aminium reagents that incorporate an HOAt moiety, such as HATU, are designed to minimize epimerization. Comparative studies have shown that HATU consistently results in lower levels of epimerization than its HBTU counterpart.[8]

Reagent CombinationRelative Risk of EpimerizationRationale
DCC or EDC alone HighO-acylisourea intermediate is highly prone to oxazolone formation.
DCC/HOBt or EDC/HOBt MediumHOBt intercepts the O-acylisourea to form a less-racemizing active ester.
HBTU/DIPEA MediumForms an OBt-ester in situ, but the guanidinium byproduct can be basic.
DCC/HOAt or EDC/HOAt LowHOAt is a more effective racemization suppressor than HOBt.[7]
HATU/DIPEA or NMM LowThe HOAt moiety is built into the reagent, ensuring rapid formation of the low-epimerization active ester.
COMU/Collidine LowOxyma-based reagent with a less basic environment.
Q3: My reaction is messy and purification is a nightmare. What are these side products and how do I get rid of them?

Difficult purification usually stems from stable byproducts formed from the coupling reagent or side reactions of the activated intermediate.

A3: Common Byproducts and Purification Protocols

  • N-Acylurea (from Carbodiimides like DCC/EDC):

    • Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer, rearranging to a stable, unreactive N-acylurea.[6] This is a dead-end for the reaction and a common, often difficult-to-remove impurity.

    • Prevention: Use an additive like HOBt or HOAt. They trap the O-acylisourea intermediate before it can rearrange. Running the reaction at lower temperatures (0 °C) also helps.

    • Removal:

      • DCU (from DCC): Dicyclohexylurea is notoriously insoluble in many organic solvents but has some solubility in DCM and chloroform. A common procedure is to filter the crude reaction mixture. To remove residual DCU, you can concentrate the filtrate, redissolve it in a minimal amount of DCM, add a solvent like ether or acetonitrile in which DCU is poorly soluble, and filter again.[9] Chilling the solution can further precipitate the DCU.[9]

      • EDU (from EDC): The urea byproduct from EDC is water-soluble.[6] It can be effectively removed during an aqueous workup. Perform several washes with water or brine. A dilute acid wash (e.g., 1M HCl or 10% citric acid) can also help by protonating the urea, increasing its aqueous solubility.[10]

  • Tetramethylurea (from HATU/HBTU):

    • Cause: This is the primary byproduct from the guanidinium portion of uronium reagents. It is highly polar and water-soluble, but can be tenacious.[11]

    • Removal Protocol:

      • Quench the reaction and dilute with a primary organic solvent like Ethyl Acetate or DCM.

      • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally, brine (1x).

      • Multiple washes are key. For particularly stubborn cases, washing with an aqueous solution of 5% LiCl can be very effective at partitioning polar, amide-like byproducts (including DMF if used as a solvent) into the aqueous phase.[10]

  • Unreacted HOBt/HOAt:

    • Cause: These additives are used in stoichiometric amounts, and any excess will remain.

    • Removal Protocol: HOBt and HOAt are weakly acidic. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate them, pulling them into the aqueous layer. This should be part of a standard aqueous workup sequence.[10]

Section 3: Protocols and Reagent Selection

Protocol 1: General Purpose Coupling for Standard Substrates (EDC/HOBt)

This is a cost-effective and reliable method for most non-hindered, non-epimerization-prone substrates.

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent (DCM or DMF, ~0.1 M).

  • Add the amine (1.1 eq). If the amine is an HCl salt, add a tertiary base like DIPEA or NMM (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise as a solid.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to remove EDC-urea and any base), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 2: Coupling for Challenging or Epimerization-Prone Substrates (HATU)

HATU is a superior reagent for hindered substrates, electron-poor amines, and chiral acids where epimerization must be minimized.[12]

  • In an anhydrous solvent (DMF or NMP is common), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add a non-nucleophilic base, typically DIPEA (2.5 eq) or NMM (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) as a solid or a solution in the reaction solvent.

  • Stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% aqueous LiCl (2-3x) to remove DMF and tetramethylurea, followed by 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Solvent Selection Guide

The choice of solvent can significantly impact reaction rate, solubility, and side reactions.[13]

SolventProsConsBest For...
DCM Good solubility for many organics, volatile, easy to remove.Lower polarity can slow down some reactions.EDC/DCC couplings where byproducts can be filtered. General purpose.
DMF / NMP Excellent solvating power for polar substrates, salts, and peptides.High boiling point, difficult to remove. Can contain amine impurities. Can accelerate N-acylurea formation.HATU/HBTU couplings, solid-phase synthesis, reactions with poor solubility.
Acetonitrile (ACN) Polar, aprotic, relatively easy to remove.Can have lower solubility for some starting materials.Good general alternative to DCM and DMF.
THF Good general solvent.Can form peroxides. Lower polarity than DMF/ACN.General purpose couplings, particularly when substrates are well-soluble.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Yusof, Y., & Kumar, S. V. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. MDPI. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-423. ACS Publications. [Link]

  • Han, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Communications Chemistry. [Link]

  • Reddit User Discussion. (2023). Choosing amide coupling agent. r/Chempros. [Link]

  • Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of Racemization-Free Peptides. Organic Syntheses, 90, 306. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Royal Society of Chemistry. [Link]

  • Dunetz, J. R., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1838. PMC. [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 777-785. Royal Society of Chemistry. [Link]

  • ResearchGate. (2019). How to remove Tetramethylurea byproduct from HATU coupling? ResearchGate.net. [Link]

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  • Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647. Royal Society of Chemistry. [Link]

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  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity? Biotage.com. [Link]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered substrates. Steric hindrance occurs when bulky groups near the reaction center physically impede the approach of reagents, slowing down or preventing the desired chemical transformation.[1] In acylation, this is a common obstacle when working with secondary, and particularly tertiary, alcohols and amines, leading to low yields and sluggish reaction times.

This document provides troubleshooting guides, advanced strategies, and detailed protocols in a practical question-and-answer format to help you navigate these synthetic challenges effectively.

Section 1: Troubleshooting Common Acylation Problems

This section addresses the most frequent issues encountered during the acylation of sterically demanding molecules.

Q1: My acylation of a secondary/tertiary alcohol with an acid anhydride is slow and gives a low yield. What is the first and most effective change I should make?

Answer: The most direct approach is to introduce a nucleophilic catalyst. For many applications, 4-(dimethylamino)pyridine (DMAP) is the catalyst of choice.

The Causality Behind the Choice: A sterically hindered alcohol is a poor nucleophile. Similarly, while an acid anhydride is more reactive than a carboxylic acid, it may not be electrophilic enough to react with a bulky nucleophile at a practical rate. DMAP is a "super-nucleophile," significantly more nucleophilic than the hindered alcohol. It works by intercepting the acid anhydride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is much more electrophilic and susceptible to attack by the sterically hindered alcohol, dramatically accelerating the rate of reaction. A catalytic amount (typically 1-10 mol%) is sufficient as the DMAP is regenerated in the process.

DMAP_Catalysis

For substrates where the toxicity of DMAP is a concern, 1-methylimidazole (MI) serves as an excellent, less toxic, and often equally effective alternative catalyst for acylating sterically hindered alcohols.[2][3]

Q2: I've added DMAP, but my extremely hindered tertiary alcohol still won't react efficiently. What is the next level of activation?

Answer: When even a powerful nucleophilic catalyst like DMAP is insufficient, the next step is to increase the electrophilicity of the acylating agent using a Lewis acid catalyst. Metal triflates are particularly effective.

The Causality Behind the Choice: Lewis acids, such as Bismuth(III) triflate (Bi(OTf)₃), Scandium(III) triflate (Sc(OTf)₃), or Copper(II) triflate (Cu(OTf)₂), coordinate to one of the carbonyl oxygens of the acid anhydride.[4][5] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and "priming" it for attack by a very weak nucleophile, like a tertiary alcohol. Bi(OTf)₃ is particularly noteworthy for its high catalytic activity, mild reaction conditions, and tolerance of various functional groups.[5][6]

Catalyst TypeExample(s)Mechanism of ActionBest For
Nucleophilic DMAP, 1-MethylimidazoleForms a highly reactive acyl-catalyst intermediate.Primary, secondary, and moderately hindered tertiary alcohols.
Lewis Acid Bi(OTf)₃, Sc(OTf)₃, Cu(OTf)₂Activates the acylating agent (e.g., anhydride) by coordination.Severely hindered secondary and tertiary alcohols; unreactive substrates.[5]
Brønsted Acid H₃PO₄, TFAProtonates the carbonyl, increasing its electrophilicity.General purpose, less common for highly sensitive substrates.[4]
Q3: My starting material is a carboxylic acid, not an anhydride, and my substrate is sensitive. How can I form an ester without resorting to harsh reagents like thionyl chloride?

Answer: For sensitive or sterically hindered substrates, a direct coupling of the carboxylic acid and alcohol is ideal. The Steglich Esterification is a benchmark method for this transformation under mild conditions.[7][8]

The Causality Behind the Choice: This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is essentially an activated form of the carboxylic acid.

However, for hindered and poor nucleophiles like tertiary alcohols, a crucial problem arises: the O-acylisourea can slowly rearrange to a stable, unreactive N-acylurea byproduct. This is where DMAP plays a second, vital role. DMAP rapidly intercepts the O-acylisourea intermediate to form the same N-acylpyridinium ion discussed in Q1, which does not undergo rearrangement and readily reacts with the alcohol.[7][8] The byproduct of the DCC activation is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

Section 2: Advanced Strategy for Highly Demanding Substrates

Q4: I need to perform a challenging intramolecular esterification (a macrolactonization) to form a large ring, but the reactive centers are sterically shielded. Standard methods are failing. What specialized procedure should I use?

Answer: The Yamaguchi Esterification is the gold-standard method for synthesizing macrolactones, especially in sterically demanding environments.

The Causality Behind the Choice: The brilliance of the Yamaguchi protocol lies in the in-situ formation of a highly reactive mixed anhydride from the starting hydroxy acid. The reaction is typically a two-step, one-pot procedure:

  • Mixed Anhydride Formation: The hydroxy acid is treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a stoichiometric base like triethylamine. This forms a mixed anhydride.

  • DMAP-Catalyzed Cyclization: A solution of DMAP in a large volume of solvent (to favor intramolecular over intermolecular reactions) is slowly added. The DMAP catalyzes the intramolecular acylation.

Studies suggest that the highly reactive species during the DMAP-catalyzed step is a symmetric anhydride, formed in situ from the mixed anhydride.[4] This symmetric anhydride is exceptionally reactive, allowing the cyclization to proceed even with hindered secondary or tertiary alcohols.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Alcohol

This protocol describes a standard procedure for the acetylation of a sterically hindered secondary or tertiary alcohol.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Addition of Reagents: Add triethylamine (Et₃N, 1.5 equiv) to act as an acid scavenger. Add DMAP (0.1 equiv).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (e.g., acetic anhydride, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification of a Sterically Demanding Alcohol[7][8]

This protocol is for coupling a carboxylic acid with a hindered alcohol.

  • Preparation: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the hindered alcohol (1.2 equiv), and DMAP (0.1 equiv). Dissolve the components in anhydrous DCM.

  • Activation: Cool the solution to 0 °C. Add a solution of DCC (1.1 equiv) in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography if necessary.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Steglich Esterification, and why is DMAP essential?

Answer: The mechanism involves two key stages. First, the carboxylic acid is activated by DCC to form the O-acylisourea. Second, this activated species acylates the alcohol. DMAP is critical because it diverts the reaction from a non-productive side pathway.

Steglich_Mechanism

Without DMAP, the O-acylisourea can undergo an intramolecular 1,3-acyl shift, forming a stable N-acylurea.[7] This byproduct is an amide and is no longer reactive towards the alcohol, effectively terminating the desired reaction sequence. DMAP, being a superior nucleophile, reacts with the O-acylisourea much faster than the rearrangement can occur, ensuring the reaction proceeds efficiently towards the desired ester product.

Q: How do I choose the right acylation strategy for my specific problem?

Answer: The choice depends on your starting materials, the degree of steric hindrance, and the sensitivity of your substrate. This workflow can guide your decision.

Acylation_Workflow

Q: Are there any catalyst-free methods for acylation, and are they suitable for hindered substrates?

Answer: Yes, catalyst-free methods exist, typically involving heating an alcohol or amine with an acid anhydride or acid chloride, often under solvent-free conditions.[9][10] These methods can be effective for simple, unhindered primary and secondary alcohols. However, they generally require elevated temperatures (e.g., 80–85 °C), which can be detrimental to complex or sensitive molecules. For sterically hindered secondary alcohols, and especially tertiary alcohols, these methods are often low-yielding or completely ineffective, making catalyzed reactions the far more reliable and practical approach.[9]

References

  • Current time information in JP. (n.d.). Google.
  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021, April 6). [Video]. YouTube. Retrieved January 23, 2026, from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46.
  • Gentry, S., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(3), 768-773.
  • Kita, Y., et al. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(15), 4433.
  • Gondru, R., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 4(4), 1332-1345.
  • Huang, H., et al. (2021). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters, 23(13), 5268-5272.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934.
  • Xu, Z., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Steglich esterification. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Stieglitz rearrangement. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Amberger, B. C., et al. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Journal of the American Chemical Society, 133(45), 18062-18065.
  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 1940-1949.
  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934.
  • How to overcome Steric Hindrance? (2019, June 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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Removal of unreacted starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry and materials science, is a cornerstone of modern synthetic chemistry. The Knorr synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines remain the most direct and widely used methods.[1] However, a persistent challenge in these syntheses is the efficient removal of unreacted starting materials, which can complicate downstream applications and compromise product purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the purification of pyrazoles from residual hydrazines and 1,3-dicarbonyls. The methodologies described are grounded in fundamental chemical principles and validated by extensive practical application.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the workup and purification of pyrazole synthesis reaction mixtures.

Question 1: My crude product is contaminated with unreacted hydrazine (or a derivative like phenylhydrazine). How can I remove it effectively?

Answer:

This is the most frequent purification challenge, stemming from the use of excess hydrazine to drive the reaction to completion. The most robust method for removing basic hydrazine impurities is an acid-base liquid-liquid extraction , which leverages the significant difference in basicity between the hydrazine starting material and the pyrazole product.

Causality & Rationale:

  • Hydrazine Derivatives: These are relatively strong bases. For example, the conjugate acid of hydrazine (N₂H₅⁺) has a pKa of approximately 8.1.[2]

  • Pyrazole Products: Pyrazoles are significantly weaker bases. The conjugate acid of pyrazole (C₃H₅N₂⁺) has a pKa of about 2.5.[3][4]

This ~5-6 order of magnitude difference in basicity means that a dilute aqueous acid wash (e.g., 1 M HCl) will selectively protonate and form a water-soluble salt with the unreacted hydrazine, pulling it into the aqueous phase. The much less basic pyrazole will remain unprotonated and stay in the organic phase.

Workflow: Selecting the Right Purification Strategy

The choice of purification method depends on the nature of the impurities. The following decision tree illustrates a logical approach to post-reaction workup and purification.

G start Crude Reaction Mixture check_impurities Analyze by TLC/LCMS Identify Impurities start->check_impurities hydrazine_present Hydrazine Impurity (Basic) check_impurities->hydrazine_present Basic spot? dicarbonyl_present 1,3-Dicarbonyl Impurity (Neutral/Weakly Acidic) check_impurities->dicarbonyl_present Non-basic spot? both_present Both Impurities Present check_impurities->both_present Multiple spots? acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) hydrazine_present->acid_wash column Purify by Column Chromatography dicarbonyl_present->column base_wash Consider Dilute Base Wash (e.g., 1M NaHCO₃) if dicarbonyl is acidic dicarbonyl_present->base_wash Alternative sequential Sequential Purification: 1. Acid-Base Extraction 2. Column Chromatography both_present->sequential final_check Check Purity (TLC, NMR) acid_wash->final_check column->final_check base_wash->column sequential->final_check recrystallize Recrystallization or Distillation (if applicable) final_check->recrystallize Purity <95% product Pure Pyrazole Product final_check->product Purity >95% recrystallize->product

Caption: Workflow for pyrazole purification.

Question 2: I've performed the synthesis, and TLC analysis shows both my pyrazole product and the starting 1,3-dicarbonyl compound. What is the best purification strategy?

Answer:

When the starting 1,3-dicarbonyl (e.g., acetylacetone, ethyl acetoacetate) remains, silica gel column chromatography is typically the most effective method.[5]

Causality & Rationale:

  • Polarity Difference: Pyrazoles, with their two nitrogen atoms, are generally more polar than their 1,3-dicarbonyl precursors. This difference in polarity allows for effective separation on a polar stationary phase like silica gel. The less polar dicarbonyl will elute first, followed by the more polar pyrazole product.

  • Alternative - Basic Wash: For some 1,3-dicarbonyls like acetylacetone (pKa ~9) or ethyl acetoacetate (pKa ~11), a wash with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) can deprotonate the dicarbonyl, forming a water-soluble enolate salt.[6] This can remove a significant portion of the impurity before chromatography, but its effectiveness depends on the specific pKa of the dicarbonyl.

For a detailed, step-by-step guide, refer to the "Protocol 2: Flash Column Chromatography" section below.

Question 3: My pyrazole product is an oil/low-melting solid, and chromatography is proving difficult. Are there non-chromatographic methods to remove impurities?

Answer:

Yes. If your product is thermally stable, distillation (or Kügelrohr distillation for small quantities) can be an excellent alternative, provided there is a sufficient boiling point difference between your product and the impurities.

If your product is a solid, even if it appears oily due to impurities, recrystallization is a powerful purification technique.[7]

Causality & Rationale:

  • Distillation: This method separates compounds based on differences in their boiling points. High-boiling impurities like phenylhydrazine (BP: 243.5 °C) can be readily separated from more volatile pyrazole products.[8]

  • Recrystallization: This technique relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities. As a saturated solution cools, the pure product crystallizes out, leaving the impurities behind in the solvent. Finding the right solvent system is critical.

A list of common recrystallization solvents can be found in the FAQ section. A detailed protocol for recrystallization is also provided below.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove basic impurities, primarily unreacted hydrazine or its derivatives.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional): For highly contaminated samples, repeat the acidic wash (Step 2 & 3) one more time.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove bulk water.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the purified pyrazole.

  • Validation: Confirm the removal of the hydrazine impurity by TLC, GC-MS, or ¹H NMR.

Protocol 2: Flash Column Chromatography

This protocol is for separating the pyrazole product from non-basic impurities like unreacted 1,3-dicarbonyls.

  • Solvent System Selection: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give your pyrazole product an Rf value of ~0.2-0.4 and show good separation from all impurities.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the amount of unreacted starting material in the first place?

  • Stoichiometry: Carefully control the stoichiometry. While a slight excess of one reagent is common, a large excess will inevitably lead to purification challenges. Aim for near-equimolar amounts if the reaction kinetics allow, or use a modest excess (e.g., 1.05-1.1 equivalents) of the more easily removed reagent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the limiting reagent has been consumed to prevent the formation of side products.

Q2: My pyrazole has N-H protons and sticks to the silica gel column. What can I do? This is common for N-unsubstituted pyrazoles. The acidic protons on the silica surface can interact strongly with the basic nitrogen atoms of your compound, leading to poor recovery and streaking on TLC.

  • Solution: Deactivate the silica gel. Add 0.5-1% triethylamine (Et₃N) to your eluent system.[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazole to pass through the column more cleanly.

Q3: What are some good starting solvents for recrystallizing pyrazoles? The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include:

  • Ethanol/Water mixtures[7]

  • Isopropanol

  • Ethyl Acetate/Hexanes mixtures[7]

  • Toluene

  • Acetonitrile

Always start on a small scale to find the optimal solvent or solvent pair.

Q4: Can I use a base wash to remove unreacted ethyl acetoacetate? Yes, this can be partially effective. Ethyl acetoacetate has acidic protons on the alpha-carbon (pKa ≈ 11).[6] A wash with a mild base like 5-10% aqueous sodium carbonate can convert some of it to the water-soluble sodium enolate. However, this is an equilibrium process, and it may not remove all of the starting material. It is best used as a preliminary purification step before column chromatography.

Data Summary Table

The following table summarizes the physical properties of common reactants and the pyrazole core, which dictate the logic behind the purification strategies discussed.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)pKa (of Conjugate Acid)Solubility
HydrazineN₂H₄32.05114~8.1[2]Miscible with water, ethanol[2]
PhenylhydrazineC₆H₈N₂108.14243.5~5.3Slightly soluble in water; soluble in organic solvents[8][9]
AcetylacetoneC₅H₈O₂100.12140.4~9.0 (pKa of compound)Soluble in water and organic solvents
Ethyl AcetoacetateC₆H₁₀O₃130.14180.8~11.0 (pKa of compound)[6]Slightly soluble in water; miscible with ethanol, ether[6]
PyrazoleC₃H₄N₂68.08187~2.5[3]Soluble in water and organic solvents

References

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  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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  • Cogent Chemistry. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (Supporting Information). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Google Patents. (1982). US4366130A - Process for removing residual hydrazine from caustic solutions.
  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Quora. (2017). Is acetylacetone a stronger acid than ethyl acetoacetate? Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (2010). CN101827791A - Method for removing hydrazine compounds.
  • ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]

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Troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common issues, optimize your reaction conditions, and ultimately improve your yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis has a very low yield or is not working at all. What are the most common initial factors to check?

A1: The most critical factor in the Knorr pyrazole synthesis is the reaction's pH. This reaction requires acid catalysis to proceed efficiently.[1] If the reaction medium is neutral or basic, the initial hydrazone intermediate may form but fail to undergo the subsequent rate-limiting cyclization, effectively halting the reaction.[1] We recommend ensuring the presence of a suitable acid catalyst, such as glacial acetic acid. Another primary checkpoint should be the purity of your starting materials, particularly the hydrazine derivative, which can degrade over time.

Q2: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. The outcome is determined by which of the two carbonyl carbons is attacked first by the more nucleophilic nitrogen of the hydrazine. Several factors influence this:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: Ketones are generally more electrophilic and reactive than esters. In a β-ketoester, the initial attack almost always occurs at the ketone carbonyl.[2]

  • Solvent Choice: The solvent can play a crucial role. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[3]

Q3: My reaction mixture turns dark brown or red, and I see many impurities on my TLC plate. What causes this?

A3: Discoloration and the formation of multiple byproducts are often linked to the stability of the hydrazine reagent, which can undergo side reactions, especially at elevated temperatures. It can also be indicative of an uncontrolled exotherm upon initial mixing of the reactants. Ensure your hydrazine is of high purity and consider adding it slowly to the reaction mixture with adequate cooling.

Q4: During work-up, my product "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" is a common issue during crystallization when the product's solubility is too high in the solvent/anti-solvent mixture at a given temperature, or when the solution is supersaturated. To induce crystallization, try adding the anti-solvent (e.g., water or diethyl ether) very slowly to the stirred solution, perhaps at a lower temperature.[2] Seeding the solution with a small crystal of the pure product, if available, can also be highly effective. Vigorous stirring is also recommended to promote the formation of solid precipitates over oils.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the Knorr pyrazole synthesis.

Problem 1: Low or No Product Formation

Low conversion of starting materials is a frequent issue. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Conversion

G cluster_start cluster_causes cluster_solutions start Low or No Product cause1 Incorrect pH / No Catalyst start->cause1 Check first cause2 Poor Reactant Quality start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Add Acid Catalyst (e.g., Acetic Acid) cause1->sol1 Solution sol2 Verify Purity of Hydrazine & 1,3-Dicarbonyl cause2->sol2 Solution sol3 Optimize Reaction Temp. (e.g., Heat to 80-100°C) cause3->sol3 Solution sol4 Adjust Reactant Ratio (e.g., slight excess of hydrazine) cause4->sol4 Solution

Caption: A workflow for diagnosing low-yield issues.

Potential Cause A: Incorrect pH / Lack of Catalyst

  • Explanation of Causality: The Knorr synthesis is an acid-catalyzed condensation-cyclization reaction. The initial condensation to form the hydrazone is often reversible and can be slow. More importantly, the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring are significantly accelerated by acid.[1] The acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the second nitrogen of the hydrazine.[1] In neutral or basic conditions, the reaction often stalls at the hydrazone stage.[1]

  • Diagnostic Protocol:

    • Take a small aliquot of the reaction mixture.

    • Spot it on a TLC plate alongside your starting materials.

    • If you observe a new spot (the hydrazone intermediate) and significant unreacted starting material with no product spot, a lack of effective catalysis is highly likely.

  • Corrective Action:

    • Add a catalytic amount of a suitable acid. Glacial acetic acid is the most common and effective choice, often used as a solvent or co-solvent.[4] Other acids like HCl can also be used.

    • Ensure any basic impurities in your starting materials (e.g., residual base from a previous step) are neutralized.

Potential Cause B: Poor Quality of Starting Materials

  • Explanation of Causality:

    • Hydrazine Derivatives: Hydrazines, especially phenylhydrazine, are susceptible to oxidation and can degrade over time, often indicated by a change in color from pale yellow to dark red or brown. Using degraded hydrazine will introduce impurities and lower the concentration of the active reagent, leading to poor yields.

    • 1,3-Dicarbonyl Compounds: These compounds can exist in equilibrium with their enol form. Impurities or residual catalysts from their synthesis can affect this equilibrium and their reactivity. They should be pure and dry.

  • Corrective Action:

    • Verify Hydrazine Purity: If the hydrazine is discolored, consider purifying it by distillation under reduced pressure. Always store hydrazines under an inert atmosphere (N₂ or Ar) and in a cool, dark place.

    • Verify Dicarbonyl Purity: Check the purity of your dicarbonyl compound by NMR or GC-MS. If necessary, purify by distillation or recrystallization.

Potential Cause C: Suboptimal Reaction Temperature

  • Explanation of Causality: While some Knorr syntheses can proceed at room temperature, many require heating to overcome the activation energy for the cyclization and dehydration steps.[5] Insufficient temperature will result in very slow or incomplete reactions.

  • Corrective Action:

    • Gradually increase the reaction temperature, monitoring the progress by TLC. A common temperature range is 80-110°C, often achieved by refluxing in solvents like ethanol or acetic acid.[5]

Problem 2: Formation of Impurities and Regioisomers

Even with good conversion, the desired product's purity can be compromised by side reactions or a lack of regioselectivity.

Mechanism of Knorr Pyrazole Synthesis and Regioselectivity

G cluster_reactants cluster_paths cluster_products dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) pathA Path A: Attack at C(R1) dicarbonyl->pathA More Reactive Carbonyl (Less Hindered/More Electrophilic) pathB Path B: Attack at C(R2) dicarbonyl->pathB hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->pathA More Reactive Carbonyl (Less Hindered/More Electrophilic) hydrazine->pathB productA Regioisomer A pathA->productA Major Product productB Regioisomer B pathB->productB Minor Product

Caption: Regioselectivity depends on the initial nucleophilic attack.

Potential Cause A: Reaction with an Unsymmetrical 1,3-Dicarbonyl

  • Explanation of Causality: When the two carbonyl groups of the dicarbonyl compound are different (e.g., in a β-ketoester), the hydrazine can attack either one, leading to two different hydrazone intermediates and, ultimately, two regioisomeric pyrazole products. The reaction is typically regioselective, favoring attack at the more electrophilic and less sterically hindered carbonyl group.[2]

  • Corrective Action:

    • Solvent Selection: As previously mentioned, using fluorinated alcohols can enhance selectivity.[3] These solvents can selectively form hemiketals with the more reactive carbonyl group, influencing the subsequent reaction pathway.[3]

    • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to differentiate the two carbonyls, reacting one before deprotecting and reacting the second.

    • Reactant Stoichiometry: Recent studies have shown that varying the reactant stoichiometry can influence the reaction rates and may affect the regioisomeric ratio.[6] Experimenting with a slight excess of either the dicarbonyl or the hydrazine could alter the product distribution.

Potential Cause B: Self-Condensation or Decomposition

  • Explanation of Causality: Hydrazines can be unstable. Phenylhydrazine, for example, can decompose to form aniline and other colored byproducts. Additionally, a di-addition of hydrazine to the dicarbonyl compound has been observed as a potential side reaction, forming an unexpected intermediate that may or may not convert to the desired product.

  • Corrective Action:

    • Control Temperature: The initial mixing of reactants is often exothermic.[2] It is advisable to mix them at a lower temperature (e.g., in an ice bath) and then slowly warm the mixture to the desired reaction temperature to prevent runaway reactions and decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions of the hydrazine.

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, a common application of the Knorr synthesis.[5]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount, e.g., 3-5 drops)

Procedure:

  • In a round-bottom flask or scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[5]

  • Add 1-propanol (e.g., 3 mL) as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Heat the mixture with stirring to approximately 100°C using a hot plate or oil bath.[5]

  • Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting ketoester is consumed (typically 1-2 hours).[5]

  • Once complete, and while the solution is still hot, add water (e.g., 10 mL) with vigorous stirring to precipitate the product.[5]

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol. Be cautious not to use an excessive amount of hot solvent, as this can lead to significant yield loss upon cooling.[2]

Protocol 2: Troubleshooting Product Isolation (Oiling Out)

Procedure:

  • If the product oils out upon adding an anti-solvent (like water or ether), try re-warming the mixture until it becomes a homogeneous solution again.

  • Allow the solution to cool very slowly without external cooling (e.g., leave it on the stir plate with the heat turned off). Slow cooling encourages the formation of ordered crystal lattices.

  • If it still oils out, add the anti-solvent dropwise at room temperature or below, with extremely vigorous stirring.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

  • If a small amount of pure solid is available, "seed" the cooled, supersaturated solution with a tiny crystal to initiate crystallization.

Data Summary Table

The choice of reaction conditions can significantly impact the yield. The following table summarizes typical conditions.

1,3-DicarbonylHydrazineCatalystSolventTemp. (°C)Typical Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNone (neat)NoneReflux>90%[7]
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol~100°CHigh[5]
AcetylacetonePeptide-hydrazideAcetic acid6M GdmCl (aq.)25°CQuantitative[1]
Hexan-2,4-dionePhenylhydrazineNoneEthanol78°CVaries[6]

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr pyrazole synthesis. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry Books. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

Sources

Technical Support Center: Minimizing O-Acylation Side Products in Pyrazolone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone chemistries. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in pyrazolone reactions: the formation of O-acylated side products. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the selectivity and yield of your desired N-acylated or C-acylated pyrazolone derivatives.

This center is structured to provide direct, actionable advice through a series of frequently asked questions and a detailed troubleshooting guide. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation in the context of pyrazolone reactions, and why does it occur?

A: O-acylation is a common side reaction in the acylation of pyrazolones where the acyl group is attached to the oxygen atom of the pyrazolone ring, forming an ester, instead of the desired nitrogen (N-acylation) or carbon (C-acylation). This occurs due to the inherent tautomerism of the pyrazolone ring system. Pyrazolones can exist in equilibrium between a keto form and an enol form. The enol tautomer possesses a nucleophilic oxygen atom which can compete with other nucleophilic sites on the ring for the acylating agent.[1] Under certain conditions, O-acylation can be kinetically favored, meaning it may occur faster than the desired acylation reaction.[1]

Q2: What are the primary factors that influence the ratio of N-acylation to O-acylation?

A: The selectivity between N-acylation and O-acylation is a delicate balance controlled by several key experimental parameters:

  • Choice of Base: The base plays a critical role in deprotonating the pyrazolone and influencing the nucleophilicity of the different reactive sites.

  • Solvent Polarity: The solvent can affect the tautomeric equilibrium of the pyrazolone and the solubility of the reactants and intermediates, thereby influencing the reaction pathway.

  • Reaction Temperature: Temperature can dictate whether the reaction is under kinetic or thermodynamic control. O-acylation is often the kinetically favored product, while the N-acylated or C-acylated product is typically the more thermodynamically stable one.[2][3]

  • Nature of the Acylating Agent: The reactivity and steric bulk of the acylating agent can influence which nucleophilic site it preferentially reacts with.

  • Substitution on the Pyrazolone Ring: The electronic and steric properties of substituents on the pyrazolone ring can alter the nucleophilicity of the nitrogen, oxygen, and carbon atoms.

Q3: How can I spectroscopically differentiate between N-acylated and O-acylated pyrazolone products?

A: Differentiating between N-acyl and O-acyl isomers is crucial for reaction monitoring and product characterization. This can be effectively achieved using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The chemical shift of protons near the acylation site will be different. For instance, in N-acylation, you would expect to see a downfield shift of the protons on the pyrazole ring. In O-acylation, the protons on the acyl group might show a characteristic shift.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the acyl group will have a distinct chemical shift depending on whether it's part of an amide (N-acyl) or an ester (O-acyl). Generally, the ester carbonyl carbon will be further downfield.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency is a key diagnostic tool. Amides (N-acyl) typically show a C=O stretch at a lower wavenumber (around 1630-1690 cm⁻¹) compared to esters (O-acyl) which appear at a higher wavenumber (around 1735-1750 cm⁻¹).

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, the fragmentation patterns can be different, providing clues to the structure.

Troubleshooting Guide: High Levels of O-Acylated Impurity

This guide is designed to help you diagnose and resolve issues with excessive O-acylation in your pyrazolone reactions.

Problem: My reaction is producing a significant amount of the O-acylated side product, as confirmed by NMR and/or LC-MS.
Visual Troubleshooting Workflow

troubleshooting_workflow start High O-Acylation Detected check_base Step 1: Evaluate the Base start->check_base check_solvent Step 2: Assess the Solvent check_base->check_solvent If issue persists sub_base Is a strong, non-chelating base being used (e.g., Et3N, Pyridine)? check_base->sub_base check_temp Step 3: Analyze Reaction Temperature check_solvent->check_temp If issue persists sub_solvent Is a polar aprotic solvent being used (e.g., DMF, DMSO)? check_solvent->sub_solvent check_reagent Step 4: Examine the Acylating Agent check_temp->check_reagent If issue persists sub_temp Is the reaction run at a low temperature? check_temp->sub_temp solution Optimized Conditions: Minimized O-Acylation check_reagent->solution Problem Resolved sub_reagent Is a highly reactive acylating agent being used (e.g., acyl chloride)? check_reagent->sub_reagent sub_base->check_solvent No change_base Action: Switch to a chelating base like Calcium Hydroxide (Ca(OH)₂) or a stronger, non-nucleophilic base like NaH. sub_base->change_base Yes change_base->check_solvent sub_solvent->check_temp No change_solvent Action: Switch to a nonpolar solvent (e.g., Dioxane, Toluene) to favor the keto tautomer. sub_solvent->change_solvent Yes change_solvent->check_temp sub_temp->check_reagent Yes change_temp Action: Increase the temperature to favor the thermodynamically stable product. Consider longer reaction times. sub_temp->change_temp No change_temp->check_reagent sub_reagent->solution No change_reagent Action: Switch to a less reactive agent (e.g., acyl anhydride) to increase selectivity. sub_reagent->change_reagent Yes change_reagent->solution mechanism cluster_0 Pyrazolone Tautomerism cluster_1 Acylation Pathways Keto Keto Form Enol Enol Form Keto->Enol Equilibrium N_Acyl N-Acylated Product (Thermodynamic) Keto->N_Acyl Slower, Irreversible (High Temp, Chelating Base) Enol->Keto O_Acyl O-Acylated Product (Kinetic) Enol->O_Acyl Fast, Reversible (Low Temp, Non-chelating Base) AcylatingAgent R-CO-X

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving regioselectivity in the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we dissect common experimental challenges, provide troubleshooting solutions grounded in mechanistic principles, and offer detailed protocols to enhance the regioselectivity of your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. How can I favor the formation of a single isomer?

A1: This is a classic challenge in Knorr-type pyrazole synthesis.[1][2][3] The formation of regioisomeric mixtures arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial condensation with the substituted hydrazine. To favor one regioisomer, you must exploit the electronic and steric differences between these two carbonyls.

  • Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[2] The regioselectivity is determined by which carbonyl is attacked first. Generally, the most electrophilic (electron-deficient) and least sterically hindered carbonyl group is more susceptible to the initial nucleophilic attack.

  • Troubleshooting Strategies:

    • pH Control: Under acidic conditions, the reaction is often under thermodynamic control. Protonation of the carbonyl oxygen increases its electrophilicity. The carbonyl adjacent to an electron-withdrawing group will be more activated, directing the initial attack of the hydrazine. Conversely, under basic or neutral conditions, the reaction may be under kinetic control, where the least sterically hindered carbonyl is favored.

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. Less polar solvents may favor the kinetic product, while polar, protic solvents can stabilize charged intermediates and favor the thermodynamic product. Notably, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in N-methylpyrazole formation.[4]

    • Temperature Adjustment: Lowering the reaction temperature generally favors the kinetic product by reducing the energy available to overcome the activation barrier for the formation of the thermodynamically more stable product. Conversely, higher temperatures can allow the reaction to reach equilibrium, favoring the thermodynamic product.[5][6]

Q2: How do the electronic properties of the substituents on my 1,3-dicarbonyl compound affect the regioselectivity?

A2: The electronic nature of the substituents (R1 and R3) on the 1,3-dicarbonyl compound is a primary determinant of regioselectivity.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF3, -CO2Et) increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5] Therefore, the initial condensation of the hydrazine is likely to occur at this position.

  • Electron-Donating Groups (EDGs): An EDG (e.g., -CH3, -OCH3) decreases the electrophilicity of the adjacent carbonyl carbon, disfavoring nucleophilic attack at that site.

Q3: I am trying to synthesize a specific regioisomer, but the separation of the isomeric mixture by column chromatography is proving to be very difficult. Are there any alternative strategies?

A3: Poor separation of regioisomers is a common bottleneck.[4] If optimizing the reaction conditions (as discussed in Q1) does not yield a single isomer, consider these approaches:

  • Alternative Synthetic Routes: Instead of the classical Knorr synthesis, explore other methods that offer inherent regiocontrol.[7] For instance, the reaction of hydrazones with nitroolefins or a [3+2] cycloaddition of sydnones with alkynes can provide excellent regioselectivity.[1][8]

  • Protecting Group Strategy: If one of the carbonyl groups can be selectively protected, the reaction can be directed to the unprotected carbonyl. Subsequent deprotection and cyclization would yield the desired regioisomer.

  • Post-Synthesis Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers in the mixture, altering its physical properties (e.g., polarity, solubility) to facilitate separation.

Q4: How can I definitively determine the structure of my pyrazole product to confirm which regioisomer I have synthesized?

A4: Unambiguous structural elucidation is crucial. A combination of spectroscopic techniques is the most reliable approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.

    • 2D NMR (NOESY and HMBC): These are powerful techniques for confirming regiochemistry. A Nuclear Overhauser Effect (NOE) between a substituent on the N1-position of the pyrazole and a substituent on the C5-position can confirm their spatial proximity.[9] Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons on a substituent and the carbons of the pyrazole ring, helping to establish connectivity.[9][10]

  • X-ray Crystallography: If you can obtain a suitable crystal of your product, single-crystal X-ray diffraction provides definitive proof of the molecular structure.[11]

  • Mass Spectrometry (MS): While MS provides the molecular weight, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.[9]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Regioselectivity (Significant Mixture of Isomers) 1. Similar electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl starting material. 2. Reaction conditions favor the formation of both kinetic and thermodynamic products.1. Modify the 1,3-Dicarbonyl: If possible, choose a starting material with greater electronic or steric differentiation between the carbonyls. 2. Solvent Screening: Conduct small-scale reactions in a range of solvents with varying polarities (e.g., ethanol, TFE, HFIP, toluene, DMF). Fluorinated alcohols are known to enhance regioselectivity.[4] 3. Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic product, and at a higher temperature (reflux) to favor the thermodynamic product.[6] 4. pH Adjustment: Add a catalytic amount of acid (e.g., acetic acid, TFA) or base (e.g., triethylamine) to influence the reaction pathway. Acid catalysis often promotes thermodynamic control.[1][2]
Reaction is not proceeding or is very slow. 1. Insufficient reactivity of the starting materials. 2. Inappropriate reaction temperature.1. Catalyst Addition: Introduce an acid catalyst (e.g., a few drops of acetic acid) to protonate a carbonyl group, thereby increasing its electrophilicity.[2] 2. Increase Temperature: Gently heat the reaction mixture. Many pyrazole syntheses proceed well at elevated temperatures.[5]
Formation of unexpected side products. 1. Decomposition of starting materials or intermediates. 2. Competing reaction pathways.1. Lower Reaction Temperature: High temperatures can sometimes lead to degradation. 2. Inert Atmosphere: If your substrates are sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials.
Difficulty in purifying the product from the reaction mixture. 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Product is highly soluble in the work-up solvents.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation. 2. Crystallization: Attempt to crystallize the desired product from a suitable solvent or solvent mixture. 3. Derivatization: If the product has a suitable functional group, consider a simple derivatization to change its polarity, followed by purification and then removal of the derivatizing group.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity through the use of fluorinated solvents.[4]

Objective: To synthesize a substituted pyrazole with high regioselectivity from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).

  • Add a sufficient amount of TFE to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Begin stirring the solution at room temperature.

  • Slowly add the substituted hydrazine (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow at room temperature, gently heat the mixture to reflux and continue to monitor its progress.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired pyrazole regioisomer.

  • Characterize the purified product using NMR spectroscopy (¹H, ¹³C, NOESY, HMBC) and mass spectrometry to confirm its structure and assess its purity.

Section 4: Visualizing Reaction Pathways and Influencing Factors

Diagram 1: Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl, leading to two possible regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A (Attack at C1) cluster_pathB Pathway B (Attack at C3) Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A1 Initial Adduct A Unsymmetrical\n1,3-Dicarbonyl->Intermediate_A1 Intermediate_B1 Initial Adduct B Unsymmetrical\n1,3-Dicarbonyl->Intermediate_B1 Substituted\nHydrazine (R-NHNH2) Substituted Hydrazine (R-NHNH2) Substituted\nHydrazine (R-NHNH2)->Intermediate_A1 Attack at more electrophilic/ less hindered C1 Substituted\nHydrazine (R-NHNH2)->Intermediate_B1 Attack at less electrophilic/ more hindered C3 Intermediate_A2 Cyclized Intermediate A Intermediate_A1->Intermediate_A2 Dehydration & Cyclization Product_A Regioisomer A Intermediate_A2->Product_A Aromatization Intermediate_B2 Cyclized Intermediate B Intermediate_B1->Intermediate_B2 Dehydration & Cyclization Intermediate_B2->Product_A Product_B Regioisomer B Intermediate_B2->Product_B Aromatization G Start Start: Mixture of Regioisomers Observed ScreenSolvents Screen Solvents (e.g., EtOH, TFE, HFIP) Start->ScreenSolvents AdjustTemp Adjust Temperature (Low T for Kinetic, High T for Thermodynamic) ScreenSolvents->AdjustTemp No Improvement AssessSelectivity Assess Regioselectivity (e.g., by NMR) ScreenSolvents->AssessSelectivity Improvement ModifypH Modify pH (Acidic vs. Basic Conditions) AdjustTemp->ModifypH No Improvement AdjustTemp->AssessSelectivity Improvement ModifypH->AssessSelectivity Improvement AlternativeRoute Consider Alternative Synthetic Route ModifypH->AlternativeRoute No Improvement AssessSelectivity->ScreenSolvents <95:5 Ratio, Iterate Success Success: Desired Regioisomer Obtained AssessSelectivity->Success >95:5 Ratio

Caption: Workflow for regioselectivity optimization.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8533–8536. [Link]

  • Iannelli, P., Marzoli, M., Nocera, S., Sturchio, E., Mascioletti, A., Coluccia, A., & La Regina, G. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • Balkenhohl, M., & Knochel, P. (2016). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 18(15), 3538–3541. [Link]

  • Iannelli, P., Marzoli, M., Nocera, S., Sturchio, E., Mascioletti, A., Coluccia, A., & La Regina, G. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Ebenezer, O., & Ramganesh, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. [Link]

  • Pörschke, K. R., Scherer, H., & Tornieporth-Oetting, I. C. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1086. [Link]

  • Wang, Y., Zhang, M., Niu, J., & Gao, W. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 28(17), 6398. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, J., & Kim, S. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12345–12356. [Link]

  • Katritzky, A. R., Zhang, S., & Lan, X. (1994). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 59(7), 1739–1743. [Link]

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Technical Support Center: Stability and Handling of Pyrazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole carbonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive intermediates in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and safety of your experiments. This resource is structured to address common challenges and frequently asked questions regarding the stability of pyrazole carbonyl chlorides in various solvents.

Introduction: The Dual Nature of Pyrazole Carbonyl Chlorides

Pyrazole carbonyl chlorides are powerful acylating agents, valued for their ability to readily form amide and ester linkages, which are fundamental in the synthesis of a vast array of pharmaceutical and agrochemical compounds.[1] However, the very reactivity that makes them synthetically useful also renders them susceptible to degradation. The electrophilic carbonyl carbon is highly prone to nucleophilic attack, making the choice of solvent and reaction conditions paramount to preventing unwanted side reactions and ensuring the integrity of the starting material.[1]

This guide will provide a comprehensive overview of the factors influencing the stability of pyrazole carbonyl chlorides, offer practical advice for their handling and storage, and present troubleshooting strategies for common issues encountered during their use.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the use of pyrazole carbonyl chlorides.

Q1: What is the primary degradation pathway for pyrazole carbonyl chlorides?

A1: The primary degradation pathway is hydrolysis. As acyl chlorides, pyrazole carbonyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1] This reaction is often rapid and can be initiated by trace amounts of moisture in solvents, reagents, or the atmosphere.

Q2: Which solvents are recommended for dissolving and reacting pyrazole carbonyl chlorides?

A2: Anhydrous aprotic solvents are the preferred choice. These include:

  • Dichloromethane (DCM): Often a good first choice due to its inertness and ease of removal.

  • Tetrahydrofuran (THF): Another common choice, but be aware of potential peroxide formation in aged THF.

  • Acetonitrile (ACN): A more polar aprotic solvent that can be suitable for certain reactions.

  • Toluene: A non-polar option that can be useful, particularly at higher temperatures.

  • Dioxane: Similar to THF, but with a higher boiling point.

It is crucial that these solvents are rigorously dried before use.

Q3: Are there any solvents I should absolutely avoid?

A3: Yes. Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react directly with the pyrazole carbonyl chloride, leading to the formation of carboxylic acids, esters, and amides, respectively.

Furthermore, caution should be exercised with certain aprotic polar solvents:

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These solvents can react with acyl chlorides, particularly at elevated temperatures, to form Vilsmeier-type reagents or other byproducts. While sometimes used with caution in specific protocols, they are generally not recommended for routine use or storage of pyrazole carbonyl chlorides.

Q4: How do substituents on the pyrazole ring affect the stability of the carbonyl chloride?

A4: The electronic properties of substituents on the pyrazole ring can influence the reactivity of the carbonyl chloride.

  • Electron-withdrawing groups (EWGs): EWGs (e.g., nitro, cyano, halo groups) can increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive and potentially less stable.

  • Electron-donating groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) can decrease the electrophilicity of the carbonyl carbon, which may lead to slightly increased stability.

Q5: What are the best practices for long-term storage?

A5: For long-term storage, pyrazole carbonyl chlorides should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically ≤4 °C) in a desiccator. It is advisable to store them as a solid if possible, or in a compatible anhydrous aprotic solvent in which they are stable.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield in amidation/esterification reaction. 1. Degradation of pyrazole carbonyl chloride: The starting material may have hydrolyzed due to exposure to moisture. 2. Incomplete reaction: The reaction conditions (time, temperature, stoichiometry) may not be optimal. 3. Side reactions with solvent: Use of an inappropriate solvent (e.g., DMSO, DMF) may have consumed the starting material.1. Verify the quality of the pyrazole carbonyl chloride: Use a freshly opened bottle or re-purify if necessary. Ensure all solvents and reagents are anhydrous. 2. Optimize reaction conditions: Increase reaction time, temperature, or the equivalents of the nucleophile. Monitor the reaction by TLC, LC-MS, or ¹H NMR. 3. Switch to an inert solvent: Use a recommended aprotic solvent like DCM or THF.
Formation of unexpected byproducts. 1. Reaction with residual starting materials from the synthesis of the pyrazole carbonyl chloride. 2. Reaction with the solvent. 3. Decomposition of the pyrazole carbonyl chloride under the reaction conditions. 1. Purify the pyrazole carbonyl chloride before use to remove any impurities. 2. Choose a more inert solvent. 3. Lower the reaction temperature or screen for a milder catalyst if applicable.
Inconsistent reaction outcomes. 1. Variability in the quality of the pyrazole carbonyl chloride. 2. Inconsistent levels of moisture in solvents and reagents. 3. Atmospheric moisture entering the reaction vessel. 1. Source a high-purity pyrazole carbonyl chloride and store it properly. 2. Standardize solvent drying procedures. 3. Ensure reactions are run under a positive pressure of an inert gas (argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol provides a robust method for the synthesis of pyrazole amides from pyrazole carbonyl chlorides.

Materials:

  • Pyrazole carbonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (flame-dried)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole carbonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM.

  • Slowly add the amine/base solution dropwise to the stirred solution of the pyrazole carbonyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring the Stability of Pyrazole Carbonyl Chloride in Solution by ¹H NMR

This protocol allows for the quantitative assessment of the stability of a pyrazole carbonyl chloride in a given deuterated solvent over time.

Materials:

  • High-purity pyrazole carbonyl chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)

  • NMR tubes with sealable caps

Procedure:

  • In a glovebox or under a stream of inert gas, prepare a stock solution of the pyrazole carbonyl chloride and the internal standard in the anhydrous deuterated solvent of choice. A typical concentration would be around 10-20 mg/mL for the pyrazole carbonyl chloride and a known, fixed concentration for the internal standard.

  • Transfer the solution to an NMR tube and seal the cap tightly.

  • Acquire a ¹H NMR spectrum immediately (t=0). Ensure the spectral window and parameters are set to clearly resolve the peaks of the pyrazole carbonyl chloride, the expected hydrolysis product (carboxylic acid), and the internal standard.

  • Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • For each spectrum, integrate a characteristic peak of the pyrazole carbonyl chloride and the peak of the internal standard.

  • Calculate the relative amount of the pyrazole carbonyl chloride remaining at each time point by normalizing its integral to the integral of the internal standard.

  • Plot the percentage of remaining pyrazole carbonyl chloride versus time to determine its stability profile in the chosen solvent.

Data Presentation

Table 1: Qualitative Stability of a Generic Pyrazole Carbonyl Chloride in Common Laboratory Solvents
Solvent Class Solvent Qualitative Stability Comments
Aprotic (Non-polar) Toluene, HexanesGoodRecommended for long-term storage in solution. Ensure solvent is anhydrous.
Aprotic (Polar) Dichloromethane (DCM)GoodExcellent for reactions. Must be anhydrous.
Acetonitrile (ACN)Moderate to GoodGenerally suitable for reactions, but can be slightly more reactive than DCM. Must be anhydrous.
Tetrahydrofuran (THF)Moderate to GoodSuitable for many reactions. Use freshly distilled or inhibitor-free anhydrous THF to avoid peroxides.
DioxaneModerate to GoodSimilar to THF with a higher boiling point. Must be anhydrous.
Dimethylformamide (DMF)Poor to ModerateRisk of reaction to form Vilsmeier-type reagents, especially at elevated temperatures. Use with caution.
Dimethyl Sulfoxide (DMSO)PoorReacts with acyl chlorides. Not recommended.
Protic Water, Alcohols, AminesVery PoorRapidly reacts to form carboxylic acids, esters, or amides. Avoid completely.

Visualizations

Degradation Pathway of Pyrazole Carbonyl Chloride

cluster_products Degradation Products PCC Pyrazole Carbonyl Chloride PCA Pyrazole Carboxylic Acid PCC->PCA Hydrolysis HCl HCl PCC->HCl Hydrolysis H2O H₂O (Moisture)

Caption: Hydrolysis of pyrazole carbonyl chloride.

Experimental Workflow for Amide Synthesis

start Dissolve Pyrazole Carbonyl Chloride in Anhydrous DCM cool Cool to 0 °C start->cool add_amine Slowly Add Amine Solution cool->add_amine prepare_amine Prepare Solution of Amine and Base in DCM prepare_amine->add_amine react Stir at Room Temperature (2-16h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Amide Product purify->end

Caption: Workflow for pyrazole amide synthesis.

References

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Validation & Comparative

HPLC purity analysis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Purity Analysis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride: A Comparative Methodological Approach

This guide provides an in-depth technical comparison of analytical strategies for the High-Performance Liquid Chromatography (HPLC) purity analysis of this compound. As a highly reactive acyl chloride, this compound presents significant analytical challenges, primarily due to its susceptibility to hydrolysis.[1][2] We will explore two distinct methodologies: a rapid direct analysis approach and a more robust indirect method involving pre-column derivatization. This comparison is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement a method that aligns with their specific analytical objectives, ensuring both accuracy and reliability in purity assessments.

The Core Analytical Challenge: Reactivity of Acyl Chlorides

This compound is a valuable synthetic intermediate. However, its acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles.[2] The most prevalent analytical challenge is its rapid reaction with water, including trace amounts present in HPLC solvents or on analytical equipment, to form its corresponding carboxylic acid (1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid).[3] This inherent instability can lead to inaccurate purity measurements, as the analyte can degrade during the sample preparation and analytical run.[4] Consequently, a robust analytical method must not only separate the parent compound from potential impurities but also prevent its degradation during the analysis itself.[5]

The primary degradation pathway is hydrolysis:

Hydrolysis Reaction (A simplified representation of the hydrolysis of the target compound into its carboxylic acid derivative.)

Comparative Overview of Analytical Strategies

Two primary strategies are evaluated in this guide. The choice between them hinges on the analytical need—balancing the requirement for speed against the demand for utmost accuracy and stability.

  • Strategy A: Direct Reversed-Phase HPLC Analysis. This method involves the immediate injection of the sample after dissolution in an aprotic solvent. It is exceptionally fast, making it suitable for rapid in-process controls where immediate feedback on reaction progress is needed. However, it suffers from the significant risk of on-column hydrolysis, potentially compromising the accuracy of the purity assessment.

  • Strategy B: Indirect Analysis via Pre-Column Derivatization. This approach involves converting the reactive acyl chloride into a stable ester derivative before chromatographic analysis.[6] By reacting the sample with an alcohol (e.g., methanol), the highly reactive acyl chloride is transformed into a more stable methyl ester. This method is the gold standard for accurate purity and stability testing as it effectively quenches the analyte's reactivity, preventing degradation during analysis.[7] While it requires an additional sample preparation step, the resulting data is significantly more reliable and reproducible.

Experimental Workflows and Protocols

A clear, self-validating workflow is critical for reproducible results. The following diagram illustrates the decision-making and experimental process for both strategies.

HPLC Analysis Workflow Figure 1: Analytical Workflow Comparison cluster_0 Sample Handling cluster_1 Strategy A: Direct Analysis cluster_2 Strategy B: Indirect Analysis (Derivatization) Sample Weigh Sample (Inert Atmosphere) A_Prep Dissolve in Anhydrous Acetonitrile Sample->A_Prep B_Prep Dissolve in Anhydrous DCM/Toluene Sample->B_Prep A_Inject Inject Immediately (Fast Gradient) A_Prep->A_Inject A_Analyze Analyze Data (Note Potential Hydrolysis) A_Inject->A_Analyze B_Deriv Add Anhydrous Methanol + Tertiary Amine (e.g., TEA) B_Prep->B_Deriv B_React React for 15 min at Room Temp B_Deriv->B_React B_Inject Inject Sample (Stable Derivative) B_React->B_Inject B_Analyze Analyze Data (Accurate Purity) B_Inject->B_Analyze

Caption: Comparative workflow for direct vs. indirect (derivatization) HPLC analysis.

Detailed Experimental Protocols

General Sample Handling: All sample preparations involving the solid this compound should be performed in a controlled environment with low humidity, such as a glove box or under a stream of inert gas (nitrogen or argon), to minimize atmospheric moisture exposure.[5]

Protocol A: Direct Analysis

  • Rationale: This protocol is optimized for speed. Anhydrous acetonitrile is chosen as the diluent for its aprotic nature and compatibility with reversed-phase HPLC. A fast gradient minimizes the sample's residence time in the aqueous mobile phase, reducing the extent of on-column hydrolysis.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a volumetric flask. Dilute to volume with anhydrous acetonitrile to achieve a final concentration of ~1 mg/mL.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 1.2 mL/min

      • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Injection Volume: 5 µL

      • Detector: UV/DAD at 220 nm.[8]

    • Analysis: Inject the sample immediately after preparation.

Protocol B: Indirect Analysis via Derivatization

  • Rationale: This protocol is designed for accuracy. The acyl chloride is converted to its corresponding methyl ester, a stable compound that is easily analyzed by standard reversed-phase HPLC.[6] A tertiary amine base is used to neutralize the HCl byproduct generated during the reaction.[1] The resulting solution is stable, allowing for multiple injections and reliable quantification.

  • Methodology:

    • Sample Preparation & Derivatization:

      • Accurately weigh approximately 10 mg of the sample into a vial.

      • Add 5 mL of anhydrous toluene (or Dichloromethane).

      • Add 1 mL of anhydrous methanol and 50 µL of triethylamine (TEA).

      • Cap the vial and vortex. Allow the reaction to proceed for 15 minutes at room temperature.

      • Dilute a portion of this reaction mixture with acetonitrile/water (50:50) to a final theoretical ester concentration of ~0.1 mg/mL for injection.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Gradient: 50% B to 90% B over 15 minutes.

      • Injection Volume: 10 µL

      • Detector: UV/DAD at 220 nm.

Data Comparison and Performance Evaluation

The choice of method has a profound impact on the resulting chromatogram and the calculated purity.

  • Expected Results (Direct Method): A chromatogram from the direct method will likely show a main peak for the acyl chloride, but also a significant secondary peak corresponding to the carboxylic acid degradant. The area of this degradant peak may increase with time as the sample sits in the autosampler, leading to poor precision and an underestimation of the true purity.

  • Expected Results (Derivatization Method): The chromatogram will show a single, sharp peak for the stable methyl ester derivative. The peak corresponding to the carboxylic acid impurity (if present in the original sample) will be well-resolved. This method provides a stable and accurate snapshot of the sample's composition at the time of derivatization.

The following diagram illustrates the chemical transformations central to this guide.

Chemical Reactions Figure 2: Key Chemical Transformations AC Acyl Chloride (Analyte) CA Carboxylic Acid (Hydrolysis Product) AC->CA + H₂O (Degradation) ME Methyl Ester (Stable Derivative) AC->ME + CH₃OH / TEA (Derivatization)

Caption: Degradation vs. Derivatization pathways for the acyl chloride analyte.

Performance Metrics Comparison
ParameterStrategy A: Direct AnalysisStrategy B: Derivatization AnalysisJustification
Accuracy Low to ModerateHighDirect analysis is skewed by in-situ degradation. Derivatization provides a stable analyte for accurate measurement.[7]
Precision PoorExcellentAnalyte instability in the direct method leads to variable results over time. The stable ester derivative ensures high precision.
Specificity ModerateExcellentWhile both methods can separate the parent from the acid, the derivatization method definitively distinguishes pre-existing acid from that formed by degradation.
Sample Stability Very Low (minutes)High (hours to days)The acyl chloride is inherently unstable in protic solvents. The methyl ester is a stable compound suitable for routine analysis.
Throughput HighModerateThe direct method has minimal sample preparation time. Derivatization adds a 15-20 minute step to the workflow.
Recommended Use Rapid, at-line process monitoringFormal purity testing, stability studies, quality control releaseThe application dictates the required level of accuracy and reliability.

Method Validation and Forced Degradation

To be considered stability-indicating, an HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[9] A forced degradation study is essential for this purpose.[10]

Forced Hydrolysis Study: A sample of this compound can be intentionally degraded by adding a small amount of water to a solution in acetonitrile and letting it stand for 1 hour. When this stressed sample is analyzed using the Derivatization Method (Strategy B) , the chromatogram will clearly show two well-resolved peaks:

  • The peak for the carboxylic acid , which is the primary degradation product.

  • The peak for the methyl ester derivative , formed from the remaining, undegraded acyl chloride.

This experiment unequivocally demonstrates the method's ability to separate the analyte from its key degradant, a critical requirement outlined in the ICH Q2(R2) guidelines on analytical procedure validation.[11][12] The method's specificity, a key validation parameter, is thus confirmed.[13]

Conclusion and Recommendation

While direct HPLC analysis of this compound offers speed, it is fraught with inaccuracies due to the compound's high reactivity. The data generated can be misleading and is not suitable for reliable quantitative purity assessment.

For researchers, scientists, and drug development professionals requiring accurate, reproducible, and defensible data, the Indirect Analysis via Pre-Column Derivatization (Strategy B) is strongly recommended. By converting the unstable acyl chloride into a stable methyl ester, this method neutralizes the primary analytical challenge. It provides a robust and reliable platform for purity determination, impurity profiling, and stability testing, ensuring that analytical results accurately reflect the true quality of the material. This approach aligns with the principles of scientific integrity and the rigorous standards required in pharmaceutical development.

References

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A Senior Application Scientist's Guide to the Characterization of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide Derivatives as Fungicidal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Carboxamide Scaffold in Modern Fungicides

The pyrazole carboxamide scaffold has emerged as a cornerstone in the development of modern agricultural fungicides.[1][2] Its prevalence is largely due to its potent inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[3][4] This mode of action disrupts fungal energy production, leading to effective disease control. Among the vast chemical space of pyrazole carboxamides, derivatives of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide represent a promising subclass. The strategic placement of the bulky tert-butyl group at the N1 position of the pyrazole ring can significantly influence the molecule's conformation and binding affinity to the target enzyme, potentially leading to enhanced efficacy and a modified spectrum of activity.

This guide provides a comprehensive comparison of the synthesis, characterization, and fungicidal performance of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide derivatives. We will delve into the rationale behind experimental design, present comparative data against established commercial fungicides, and provide detailed protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel agrochemicals.

Synthetic Strategy: A Modular Approach to Pyrazole Carboxamide Analogs

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide derivatives is typically approached through a modular strategy, allowing for the facile introduction of diverse functionalities on the carboxamide nitrogen. This approach is crucial for structure-activity relationship (SAR) studies, enabling a systematic exploration of how different substituents impact fungicidal potency.[5]

The general synthetic workflow can be conceptualized as a three-stage process, as illustrated in the diagram below. This process begins with the construction of the core pyrazole carboxylic acid, followed by its activation to an acid chloride, and finally, amidation with a variety of amines to generate the desired carboxamide derivatives.

cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Acid Chloride Formation cluster_2 Stage 3: Amidation A Starting Materials (e.g., Hydrazine, Diketone) B Cyclocondensation A->B Reaction C 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid B->C Formation D 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid F 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride D->F Activation E Thionyl Chloride (SOCl₂) G This compound I 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide Derivative G->I Coupling H Substituted Amine (R-NH₂)

Caption: General Synthetic Workflow for 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide Derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of a representative N-aryl-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide derivative, a common structural motif in SDHI fungicides.

Step 1: Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • To a solution of tert-butylhydrazine hydrochloride (1.25 eq) in ethanol, add sodium ethoxide (1.3 eq) and stir for 30 minutes at room temperature.

  • Add a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute HCl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester of the pyrazole carboxylic acid.

  • Hydrolyze the ester by refluxing with an excess of sodium hydroxide in a mixture of ethanol and water.

  • After completion of the hydrolysis, cool the mixture and acidify with concentrated HCl to precipitate the 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.

Step 2: Synthesis of this compound

  • Suspend the 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 3: Synthesis of N-(substituted-phenyl)-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide

  • Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the crude this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final carboxamide derivative.

Structural Characterization: A Multi-faceted Approach

The unambiguous structural elucidation of the synthesized derivatives is paramount and is achieved through a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the presence of key structural motifs. For a representative N-(4-chlorophenyl)-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide, one would expect to see characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the pyrazole methyl protons (a singlet around 2.4 ppm), the pyrazole C4-H proton (a singlet around 6.5 ppm), and the aromatic protons of the N-phenyl ring.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration, while a band around 3200-3400 cm⁻¹ corresponds to the N-H stretch of the amide.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure and reveals details about the three-dimensional conformation and intermolecular interactions in the solid state. This information is invaluable for understanding how the molecule might bind to its biological target.

Table 1: Representative Spectroscopic Data for a Related Derivative: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [6]

Spectroscopic TechniqueCharacteristic Signals
¹H NMR (400 MHz, CDCl₃) δ = 1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4)
¹³C NMR (100 MHz, CDCl₃) δ = 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3)
FT-IR (ATR, cm⁻¹) 2957 (C-H), 1595 (C=N), 1363 (asymmetric SO₂), 1170 (symmetric SO₂)
HRMS (ESI+) calcd for C₂₂H₂₈N₃O₄S₂⁺, 462.1516 [M + H]⁺; found, 462.1510

Performance Evaluation: Fungicidal Activity and Comparative Analysis

The fungicidal efficacy of novel 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide derivatives is typically assessed against a panel of economically important plant pathogenic fungi.[7] The performance of these novel compounds is critically compared against established, commercially available SDHI fungicides to benchmark their activity and identify potential advantages.

Table 2: Comparative in vitro Fungicidal Activity (EC₅₀ in µg/mL) of Pyrazole Carboxamide Derivatives and Commercial SDHIs [2][7]

Compound/FungicideRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinerea
Derivative A 0.37>100>100
Derivative B 4.997.9311.22
Boscalid 0.4640.159>50
Fluxapyroxad 0.0360.1040.05
Thifluzamide 22.124.88>50

Note: Data for "Derivative A" and "Derivative B" are representative values for novel pyrazole carboxamides from cited literature and are not specific to the 1-tert-butyl-5-methyl core structure but serve for comparative illustration.

The data clearly indicates that the fungicidal activity is highly dependent on the specific substitutions on the carboxamide moiety and the target pathogen. While some novel derivatives show promising activity against specific fungi like Rhizoctonia solani, they may lack the broad-spectrum activity of commercial standards like Fluxapyroxad.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[8] By blocking the binding of ubiquinone to the Qp site of the SDH enzyme, these inhibitors halt the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.

cluster_0 Mitochondrial Respiratory Chain cluster_1 Inhibition Complex_I Complex I CoQ CoQ Complex_I->CoQ e⁻ flow Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III CytC CytC Complex_III->CytC e⁻ flow Complex_IV Complex IV O2 O2 Complex_IV->O2 e⁻ flow ATP_Synthase ATP Synthase H_out H⁺ (matrix) ATP_Synthase->H_out Proton Motive Force ATP ATP ATP_Synthase->ATP ATP Synthesis SDHI Pyrazole Carboxamide (SDHI) SDHI->Complex_II Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation CoQ->Complex_III e⁻ flow CytC->Complex_IV e⁻ flow H_in H⁺ (intermembrane space) H_in->ATP_Synthase Proton Motive Force

Caption: Mechanism of Action of Pyrazole Carboxamide SDHI Fungicides.

Structure-Activity Relationship (SAR) and the Role of the tert-Butyl Group

The development of potent fungicides is guided by a deep understanding of the structure-activity relationship (SAR).[5] For pyrazole carboxamides, key areas of modification include:

  • The Pyrazole Ring : Substituents on the pyrazole ring, such as the 1-tert-butyl and 5-methyl groups, play a crucial role in orienting the molecule within the binding pocket of the SDH enzyme. The bulky tert-butyl group can induce a specific conformation that may enhance binding affinity.

  • The Carboxamide Linker : The amide bond is essential for interaction with key amino acid residues in the active site.

  • The N-Substituent : The nature of the substituent on the amide nitrogen is a primary determinant of the fungicidal spectrum and potency. Typically, substituted aryl or heteroaryl rings are employed here, and their electronic and steric properties are fine-tuned to optimize performance.

The rationale for exploring 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide derivatives lies in the hypothesis that the steric bulk of the tert-butyl group can enforce a favorable binding conformation, potentially leading to improved activity or a differentiated resistance profile compared to existing SDHIs.

Conclusion and Future Perspectives

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxamide derivatives represent a promising scaffold for the development of novel succinate dehydrogenase inhibitor fungicides. The modular synthetic approach allows for extensive chemical exploration to optimize their biological performance. Comparative analysis against commercial standards is essential to identify derivatives with superior efficacy or a broader spectrum of activity. Future research in this area will likely focus on fine-tuning the N-substituent of the carboxamide to enhance potency and overcome emerging fungicide resistance. A thorough understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be instrumental in guiding the rational design of the next generation of pyrazole carboxamide fungicides.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]

  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Wang, Z., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14745–14755. [Link]

  • ResearchGate. (2025). Structure-activity relationship of carboxin-related carboxamides as fungicide. [Link]

  • ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Wang, Z., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry, 215, 113230. [Link]

  • Liu, X., et al. (2019). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2621. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise introduction of an acyl group is a cornerstone of molecular architecture. The choice of an acylating agent is a critical decision that dictates not only the success of a reaction but also its efficiency, selectivity, and scalability. This guide provides an in-depth, objective comparison of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride with other commonly employed acylating agents, supported by experimental insights and data. Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.

The Significance of Acylating Agents in Modern Chemistry

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. This reaction is pivotal in the construction of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. The reactivity of the acylating agent is a key determinant of its utility, with acyl chlorides being among the most reactive. This high reactivity, however, can be a double-edged sword, sometimes leading to a lack of selectivity in complex molecules.

This guide will focus on a comparative analysis of three classes of acylating agents: a substituted heteroaromatic acyl chloride (this compound), a standard aromatic acyl chloride (benzoyl chloride), and an acid anhydride (acetic anhydride).

Introducing a Specialized Reagent: this compound

This compound is a specialized acylating agent featuring a sterically hindered and electronically distinct pyrazole moiety. The pyrazole ring system is a common scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The strategic placement of a bulky tert-butyl group and a methyl group on the pyrazole ring significantly influences the reactivity and selectivity of the acyl chloride.

The synthesis of such pyrazole derivatives often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by conversion of a carboxylic acid to the acyl chloride.

Performance Comparison of Acylating Agents

The choice of an acylating agent is dictated by a balance of reactivity, selectivity, and practical considerations such as handling and byproduct removal. Acyl chlorides are generally more reactive than acid anhydrides. This heightened reactivity often translates to faster reaction times and milder conditions but can also lead to over-acylation or reaction with less nucleophilic functional groups.

To provide a tangible comparison, let's consider the acylation of two common nucleophiles, a primary amine (benzylamine) and a phenol, with our three acylating agents.

Table 1: Comparative Acylation of Benzylamine
Acylating AgentTypical ConditionsReaction TimeTypical YieldByproductKey Advantages & Disadvantages
This compound Amine, Base (e.g., Et3N), CH2Cl2, RT1-3 h>90% (estimated)Triethylammonium chlorideHigh reactivity, potentially higher selectivity due to steric bulk. Byproduct is a salt, easily removed by washing.
Benzoyl Chloride Amine, aq. NaOH (Schotten-Baumann) or Et3N, CH2Cl2, RT0.5-2 h~90%NaCl or Triethylammonium chlorideHigh reactivity, readily available. Can be less selective with polyfunctional amines.
Acetic Anhydride Amine, neat or in aprotic solvent, RT0.5-1 h~90%Acetic acidLess corrosive than acyl chlorides, byproduct is water-soluble. Generally less reactive than acyl chlorides.
Table 2: Comparative Acylation of Phenol
Acylating AgentTypical ConditionsReaction TimeTypical YieldByproductKey Advantages & Disadvantages
This compound Phenol, Base (e.g., Pyridine), CH2Cl2, RT to reflux2-6 h>85% (estimated)Pyridinium chlorideGood reactivity towards less nucleophilic alcohols. Steric hindrance may influence regioselectivity.
Benzoyl Chloride Phenol, aq. NaOH (Schotten-Baumann)1-3 h~85-95%NaClStandard, high-yielding procedure for phenols.
Acetic Anhydride Phenol, Base (e.g., Pyridine) or Acid catalyst, heat1-4 h~90%Acetic acid or Pyridinium acetateMilder than acyl chlorides, but often requires heating or a catalyst.

The "Why": Causality Behind Experimental Choices

Understanding the structural nuances of an acylating agent is paramount to predicting its behavior and optimizing reaction conditions.

The Role of the Pyrazole Ring: Electronic Effects

The pyrazole ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack. This electronic activation contributes to its high reactivity, comparable to that of other acyl chlorides.

The Influence of the tert-Butyl Group: Steric Hindrance

The most significant feature of this compound is the bulky tert-butyl group. Steric hindrance is a powerful tool in organic synthesis, often used to control selectivity. In this case, the tert-butyl group can:

  • Enhance Selectivity: In molecules with multiple nucleophilic sites, the steric bulk of the acylating agent can favor reaction at the most accessible site. A less reactive, more selective reagent can be compared to a scalpel, whereas a more reactive, less selective one is like a sledgehammer.

  • Modulate Reactivity: While the electronic effects of the pyrazole ring activate the acyl chloride, the steric bulk of the tert-butyl group can temper this reactivity, preventing unwanted side reactions.

The interplay of these electronic and steric effects makes this compound a potentially valuable reagent for selective acylation in complex molecular environments, a common challenge in drug development.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a clear basis for comparison.

Protocol 1: Acylation of Benzylamine with this compound

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzylamine (1.0 eq) and Et3N (1.1 eq) in CH2Cl2 B Add this compound (1.05 eq) dropwise at 0°C A->B C Stir at room temperature for 2 hours B->C D Wash with 1M HCl C->D E Wash with saturated NaHCO3 D->E F Wash with brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography (Hexanes:EtOAc) G->H

Caption: Workflow for the acylation of benzylamine.

Step-by-Step Methodology:

  • To a stirred solution of benzylamine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.05 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Acylation of Benzylamine with Benzoyl Chloride (Schotten-Baumann Conditions)

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzylamine (1.0 eq) in 10% aq. NaOH B Add Benzoyl Chloride (1.1 eq) portion-wise with vigorous stirring A->B C Stir vigorously for 15-30 minutes B->C D Filter the precipitate C->D E Wash with cold water D->E F Recrystallize from ethanol/water E->F

Caption: Schotten-Baumann acylation of benzylamine.

Step-by-Step Methodology:

  • In a flask, dissolve benzylamine (1.0 mmol) in 10% aqueous sodium hydroxide (5 mL).

  • Add benzoyl chloride (1.1 mmol) in portions with vigorous stirring.

  • Continue to stir vigorously for 15-30 minutes. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-benzylbenzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Amine R'-NH2 AcylChloride R-CO-Cl Amine->AcylChloride Nucleophilic attack TetrahedralIntermediate [R-C(O-)-Cl-(NH2+R')] AcylChloride->TetrahedralIntermediate TetrahedralIntermediate2 [R-C(O-)-Cl-(NH2+R')] AmideProduct R-CO-NHR' TetrahedralIntermediate2->AmideProduct Collapse of intermediate ChlorideIon Cl- TetrahedralIntermediate2->ChlorideIon Leaving group departs

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry. Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Rimonabant (an anti-obesity agent) underscores its significance as a privileged scaffold in modern medicine. The selection of a synthetic route to this vital heterocycle is a critical decision, profoundly impacting yield, purity, cost, scalability, and the potential for molecular diversity.

This guide provides an objective, data-driven comparison of the most prevalent and impactful methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the causal reasoning behind experimental choices. This document is designed to be a self-validating system, grounding its protocols in authoritative literature and providing clear, reproducible experimental workflows.

At a Glance: A Comparative Overview of Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. This guide will offer a head-to-head comparison of four key methodologies:

  • The Knorr Pyrazole Synthesis: The venerable and still widely practiced condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • Synthesis from α,β-Unsaturated Carbonyls: A powerful variation that offers alternative pathways and addresses some limitations of the classical Knorr approach.

  • 1,3-Dipolar Cycloaddition: A modern and elegant approach offering excellent control over regiochemistry.

  • Multi-Component Reactions (MCRs): An increasingly popular strategy for achieving molecular diversity and operational simplicity in a single pot.

The choice of synthesis is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following sections will provide the in-depth analysis necessary to make an informed decision for your specific synthetic challenge.

The Knorr Pyrazole Synthesis: The Classical Workhorse

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-ketoester) with a hydrazine derivative.[1][2] Its enduring popularity is a testament to its reliability, generally high yields, and the ready availability of starting materials.

Mechanistic Insights

The Knorr synthesis is typically acid-catalyzed. The mechanism commences with the formation of a hydrazone intermediate through the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1] This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H2O)

General Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details a classic Knorr-type reaction using a β-ketoester, ethyl acetoacetate, and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: This addition can be exothermic.

  • Heating: Heat the mixture under reflux for 1-2 hours.

  • Isolation: After cooling, the resulting syrup is triturated with diethyl ether or ethanol to induce crystallization.

  • Purification: The crude product is collected by vacuum filtration and can be recrystallized from ethanol to yield the pure pyrazolone.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Mechanistic Insights

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation to form the five-membered pyrazoline ring. Subsequent oxidation, which can sometimes occur in situ, leads to the aromatic pyrazole.

Unsaturated_Carbonyl_Workflow start α,β-Unsaturated Carbonyl + Hydrazine pyrazoline Pyrazoline Intermediate start->pyrazoline Michael Addition & Intramolecular Condensation pyrazole Pyrazole Product pyrazoline->pyrazole Oxidation

Workflow for Pyrazole Synthesis from α,β-Unsaturated Carbonyls.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a general procedure for the synthesis of pyrazoles from chalcones (1,3-diaryl-2-propen-1-ones).

Materials:

  • Substituted Chalcone

  • Hydrazine Hydrate or Phenylhydrazine

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., I₂, air)

Procedure:

  • Reaction Setup: A mixture of the chalcone (1.0 eq) and hydrazine hydrate (or phenylhydrazine, 1.1 eq) in ethanol or acetic acid is refluxed.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Oxidation: If the pyrazoline intermediate is stable, an oxidizing agent may be required. In some cases, prolonged heating in the presence of air is sufficient.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

1,3-Dipolar Cycloaddition: A Modern Approach to Regiocontrol

The 1,3-dipolar cycloaddition is a powerful and elegant method for the synthesis of five-membered heterocycles, including pyrazoles. For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile).

Mechanistic Insights

Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The subsequent [3+2] cycloaddition with an alkyne is a concerted process, which provides excellent control over the regiochemistry of the resulting pyrazole. The regioselectivity is primarily governed by the electronic properties of the substituents on both the nitrile imine and the alkyne.

Dipolar_Cycloaddition_Mechanism start Hydrazonoyl Halide + Alkyne nitrile_imine Nitrile Imine (in situ) start->nitrile_imine Base (-HX) pyrazole Pyrazole Product nitrile_imine->pyrazole [3+2] Cycloaddition

Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

  • Hydrazonoyl chloride

  • Terminal alkyne

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., THF, Chloroform)

Procedure:

  • Reaction Setup: To a solution of the hydrazonoyl chloride (1.0 eq) and the terminal alkyne (1.1 eq) in an anhydrous solvent, triethylamine (1.2 eq) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.

  • Work-up: Upon completion, the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Multi-Component Reactions (MCRs): Efficiency and Diversity

Multi-component reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful strategy in modern organic synthesis.[3][4] For pyrazole synthesis, MCRs offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of diverse compounds.[3][4]

Mechanistic Insights

A variety of MCRs for pyrazole synthesis have been developed, often involving a cascade of reactions. A common strategy involves the in-situ formation of a key intermediate, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl derivative, which then undergoes a subsequent cyclocondensation with a hydrazine.[4]

Experimental Protocol: A Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol exemplifies a one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[5]

Materials:

  • Aromatic aldehyde

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate or a substituted hydrazine

  • Catalyst (e.g., piperidine, acetic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: A mixture of the aromatic aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), the hydrazine (1.0 eq), and a catalytic amount of piperidine or acetic acid in ethanol is prepared.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be purified by recrystallization.

Performance Comparison of Synthesis Routes

The choice of a particular synthetic route is a multifactorial decision. The following tables summarize key performance indicators for the discussed methods, based on data from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are rare, and these values represent typical ranges.

Table 1: General Performance Metrics

MethodTypical YieldReaction TimeSubstrate ScopeRegioselectivity
Knorr Synthesis Good to Excellent (70-95%)[6]1-4 hoursBroadCan be poor with unsymmetrical dicarbonyls[1]
α,β-Unsaturated Carbonyls Moderate to Good (60-85%)2-12 hoursBroadGenerally good
1,3-Dipolar Cycloaddition Good to Excellent (70-90%)1-24 hoursBroad, depends on alkyneExcellent
Multi-Component Reactions Good to Excellent (75-95%)[6]0.5-5 hoursVery broadVaries with specific reaction

Table 2: Qualitative Comparison of Methodological Attributes

MethodKey AdvantagesKey Disadvantages
Knorr Synthesis High yields, readily available starting materials, well-established.Potential for regioisomeric mixtures, sometimes requires harsh conditions.
α,β-Unsaturated Carbonyls Access to pyrazoles from different precursors, good regioselectivity.May require a separate oxidation step, longer reaction times.
1,3-Dipolar Cycloaddition Excellent regiocontrol, mild reaction conditions.Requires synthesis of hydrazonoyl halides, alkynes can be expensive.
Multi-Component Reactions High efficiency and atom economy, operational simplicity, rapid library synthesis.Can be challenging to optimize, mechanism can be complex.

Conclusion and Future Perspectives

The synthesis of pyrazoles is a mature field of organic chemistry, yet it continues to evolve. The classical Knorr synthesis remains a highly reliable and often go-to method. However, for applications requiring precise regiocontrol or the rapid generation of diverse analogues, modern methods such as 1,3-dipolar cycloadditions and multi-component reactions offer compelling advantages.

The ongoing development of green chemistry principles will likely see a continued rise in the use of MCRs and catalytic methods that minimize waste and energy consumption. As the demand for novel, biologically active pyrazole-containing compounds persists, the synthetic chemist's toolbox for accessing this important heterocycle will undoubtedly continue to expand and improve. This guide serves as a foundational resource for navigating the key established methodologies, empowering researchers to make strategic and well-informed decisions in their synthetic endeavors.

References

  • F. A. Al-Omary, "Knorr Pyrazole Synthesis," in Name Reactions in Heterocyclic Chemistry II, ed. J. J. Li (Hoboken, NJ: John Wiley & Sons, Inc., 2011), 379-394.
  • A. R. Katritzky, D. L. Ostercamp, and T. I. Yousaf, "The Knorr Synthesis of Pyrazoles: A New Interpretation," Tetrahedron 42, no. 20 (1986): 5729-5738.
  • D. J. Ramón and M. Yus, "Asymmetric Multicomponent Reactions (AMCRs): The New Frontier," Angewandte Chemie International Edition 44, no. 11 (2005): 1602-1634.
  • H. C. van der Plas, Ring Transformations of Heterocycles, vol. 1 (London: Academic Press, 1973).
  • L. F. Tietze and G. Brasche, "Domino Reactions in Organic Synthesis," (Weinheim: Wiley-VCH, 2006).
  • J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. (Chichester, West Sussex, UK: Wiley-Blackwell, 2010).
  • A. Padwa, ed., 1,3-Dipolar Cycloaddition Chemistry, vol. 1 (New York: Wiley, 1984).
  • R. Huisgen, "1,3-Dipolar Cycloadditions—Past and Future," Angewandte Chemie International Edition in English 2, no. 11 (1963): 633-645.
  • J. Elguero, "Pyrazoles," in Comprehensive Heterocyclic Chemistry, ed. A. R. Katritzky and C. W. Rees (Oxford: Pergamon Press, 1984), 167-303.
  • S. T. Heller and S. R. Natarajan, "A One-Pot, Three-Component Synthesis of Pyrazoles," Organic Letters 8, no. 13 (2006): 2675–2678.
  • V. D. Dyachenko, Z. M. Naskidashvili, and V. P. Litvinov, "Synthesis of pyrazoles from α,β-unsaturated ketones and their derivatives," Russian Chemical Bulletin 51, no. 10 (2002): 1881-1901.
  • A. Dömling and I. Ugi, "Multicomponent Reactions with Isocyanides," Angewandte Chemie International Edition 39, no. 18 (2000): 3168-3210.

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A Comparative Guide to LC-MS Method Development for the Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole derivatives represent a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their widespread application, from anti-inflammatory drugs like celecoxib to fungicides, necessitates robust and reliable analytical methods for quantification and characterization.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3]

However, the diverse physicochemical properties of pyrazole derivatives present unique challenges. Many are polar, making them difficult to retain on traditional reversed-phase columns.[4] Furthermore, the potential for isomerism and complex fragmentation patterns demands a nuanced approach to method development.[5] This guide provides an in-depth, comparative analysis of LC-MS method development strategies for pyrazole derivatives, grounded in field-proven insights and experimental data. We will dissect the causality behind experimental choices, empowering researchers to develop self-validating and highly reliable analytical protocols.

Section 1: Foundational Principles of LC-MS for Pyrazole Analysis

A successful LC-MS method is built on a thorough understanding of both the analyte and the analytical system. Pyrazole derivatives, while sharing a common heterocyclic core, exhibit a wide range of polarities and ionization efficiencies depending on their substituents.

Understanding Pyrazole Chemistry: The Key to Separation

The behavior of a pyrazole derivative in an LC-MS system is dictated by its physicochemical properties, primarily its polarity (logP) and its acidity/basicity (pKa). Many pyrazoles are polar and can be challenging to retain using standard C18 columns.[4] This necessitates exploring alternative chromatographic strategies, which we will compare in detail.

The LC-MS System: A Synergy of Separation and Detection

The coupling of liquid chromatography with mass spectrometry provides the high selectivity and sensitivity required for analyzing pyrazoles in complex matrices.[6] The choice of both the LC separation mode and the MS ionization technique is critical and interdependent.

Section 2: A Comparative Approach to Liquid Chromatography Method Development

The primary goal of the LC method is to achieve adequate retention and separation of the target pyrazole derivative from matrix components and potential isomers. Here, we compare the most effective strategies.

Column Selection: Beyond C18

While C18 columns are the workhorse of reversed-phase chromatography, they often fall short for polar pyrazoles.[4] The following table compares alternative stationary phases:

Stationary PhasePrinciple of SeparationAdvantages for PyrazolesDisadvantages
C18 (Reversed-Phase) Hydrophobic interactions.Effective for non-polar pyrazole derivatives.Poor retention for polar pyrazoles.[4]
Phenyl-Hexyl (Reversed-Phase) Hydrophobic and π-π interactions.Enhanced retention for aromatic pyrazoles.Can still have limited retention for very polar analytes.
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on the stationary phase surface.Excellent retention for highly polar and hydrophilic pyrazoles.[7]Requires careful mobile phase preparation and equilibration.[8]
Mixed-Mode Combination of reversed-phase and ion-exchange.Tunable selectivity for ionizable pyrazoles.[9]Method development can be more complex.
Ion-Pair Reversed-Phase Uses an ion-pairing reagent to enhance retention of ionic analytes on a reversed-phase column.Can significantly increase retention of polar, ionizable pyrazoles.[4]Ion-pairing reagents can suppress MS signal and contaminate the system.

In our experience, for a novel pyrazole derivative of unknown polarity, a screening approach using both a C18 and a HILIC column provides the most comprehensive initial assessment.

Mobile Phase Optimization: The Engine of Separation

The choice of mobile phase, including the organic modifier, pH, and additives, is crucial for achieving optimal peak shape and retention.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity and higher volatility.

  • pH Control: For ionizable pyrazoles, adjusting the mobile phase pH relative to the analyte's pKa is critical for consistent retention and good peak shape. A buffered mobile phase is highly recommended.

  • Additives: Formic acid (0.1%) is a common additive for positive ion mode ESI as it aids in protonation. Ammonium formate or ammonium acetate can be used as buffers to control pH. For challenging polar pyrazoles, ion-pairing reagents like perfluorooctanoic acid have been shown to drastically increase retention, though their use requires careful consideration due to potential MS suppression.[4]

Section 3: Mass Spectrometry Parameter Optimization: A Head-to-Head Comparison

The mass spectrometer provides the detection and quantification power. Optimizing its parameters is key to achieving the desired sensitivity and specificity.

Ionization Source Selection: ESI vs. APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for LC-MS.

Ionization SourcePrincipleBest Suited ForKey Considerations
ESI (Electrospray Ionization) Soft ionization technique that generates ions from solution.Polar, ionizable, and high molecular weight compounds.[10]Generally provides better sensitivity for many pharmaceuticals.[11] Can be more susceptible to matrix effects.[12]
APCI (Atmospheric Pressure Chemical Ionization) Gas-phase ionization technique.Less polar, lower molecular weight, and thermally stable compounds.[10]Can be less prone to matrix effects than ESI.[11] Not suitable for thermally labile compounds.

For most pyrazole derivatives encountered in pharmaceutical and biological matrices, ESI in positive ion mode is the preferred starting point due to its broad applicability and high sensitivity.[13][14]

MRM Development for Quantitative Analysis

For quantitative studies using a triple quadrupole mass spectrometer (QqQ), Multiple Reaction Monitoring (MRM) is the mode of choice. This involves optimizing the precursor ion selection and its fragmentation into product ions.

Experimental Protocol: MRM Optimization

  • Infusion: Directly infuse a standard solution of the pyrazole derivative (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Full Scan (Q1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (Q3): Select the [M+H]⁺ as the precursor ion in Q1 and scan Q3 to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: For the most promising precursor-product ion transitions, ramp the collision energy to find the optimal voltage that maximizes the product ion signal.[15]

Section 4: Sample Preparation - A Critical Step for Accurate Quantification

Effective sample preparation is essential to remove interfering matrix components that can compromise the accuracy and robustness of the LC-MS analysis.[16][17]

Comparison of Common Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Provides the "dirtiest" extract, high potential for matrix effects.[18]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.Can be labor-intensive and requires significant solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.Provides the cleanest extracts, reducing matrix effects.[18]More expensive and requires method development.

For regulated bioanalysis, SPE is often the preferred method due to its ability to deliver cleaner extracts and higher sensitivity. For high-throughput screening, simpler techniques like PPT may be sufficient, provided that matrix effects are carefully evaluated.

Visualizing the Workflow

The following diagrams illustrate the logical flow of LC-MS method development and a troubleshooting guide for common issues.

Caption: Workflow for LC-MS Method Development.

Troubleshooting cluster_solutions Potential Solutions Start Problem Observed P1 Peak Tailing or Fronting? Start->P1 Poor Peak Shape P2 Signal Suppression? Start->P2 Low Sensitivity P3 Analyte Polar? Start->P3 Poor Retention Sol1 Adjust Mobile Phase pH Sol2 Switch to HILIC Column Sol3 Optimize Gradient Sol4 Check for Contamination Sol5 Optimize Cone Voltage Sol6 Improve Sample Cleanup (SPE) P1->Sol1 P1->Sol3 P1->Sol4 P2->Sol5 P2->Sol6 P3->Sol2

Caption: Troubleshooting Common LC-MS Issues.

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. Available at: [Link]

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. PubMed. Available at: [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology. Available at: [Link]

  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. Available at: [Link]

  • Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

  • Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. ResearchGate. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. Available at: [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. National Institutes of Health. Available at: [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available at: [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. Available at: [Link]

  • Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. Available at: [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the In-Vitro Anticancer Activity of Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazoles in Oncology Research

In the relentless pursuit of more effective and less toxic cancer therapies, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry.[1] Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" that has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2] Numerous pyrazole derivatives have been synthesized and investigated, demonstrating the ability to interact with a wide array of critical cancer-related targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[3] This broad target profile suggests that pyrazole-based compounds can disrupt cancer cell proliferation through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

This guide provides a comprehensive framework for the in-vitro evaluation of novel pyrazole compounds. It is designed for researchers in drug discovery and oncology, offering a comparative analysis against a well-established chemotherapeutic agent, Cisplatin. We will delve into the core experimental assays, explaining not just the "how" but the critical "why" behind each protocol. Our focus is on generating robust, reproducible data that can confidently guide further preclinical development.

Comparative Framework: Establishing a Benchmark for Efficacy

To meaningfully assess the potential of a novel compound, its activity must be compared against a relevant clinical standard. For this guide, we will use Cisplatin , a cornerstone of chemotherapy for various solid tumors, as our positive control.[5][6] Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis. By comparing our hypothetical Novel Pyrazole Compound 1 (NPC-1) against Cisplatin, we can benchmark its potency and gain initial insights into its selectivity and potential mechanism of action.

We will evaluate NPC-1 across a panel of representative human cancer cell lines:

  • MCF-7: A well-characterized human breast cancer cell line (estrogen receptor-positive).[2]

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon cancer cell line.[2]

Part 1: Foundational Analysis - Assessing Cytotoxicity

The first critical question for any potential anticancer agent is: "Does it kill cancer cells, and at what concentration?" The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify a compound's cytotoxic potency.

The MTT Assay: Quantifying Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[7] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells. These enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.[7]

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT-116) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NPC-1 and Cisplatin in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[8] The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9] During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

The IC50 values provide a direct comparison of the cytotoxic potency of NPC-1 and Cisplatin.

Table 1: Comparative IC50 Values (µM) of NPC-1 and Cisplatin

Cell LineNPC-1 (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 (Breast)5.212.5
A549 (Lung)8.99.8
HCT-116 (Colon)3.87.4

Insight: In this hypothetical dataset, NPC-1 demonstrates a lower IC50 value than Cisplatin in MCF-7 and HCT-116 cells, suggesting superior potency against these cell lines. Its activity against A549 cells is comparable to Cisplatin. This initial screen is promising and justifies a deeper mechanistic investigation.

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Cell Death

A potent cytotoxic effect is a great start, but understanding how the compound kills cancer cells is crucial. Apoptosis is a preferred mode of cell death for anticancer drugs as it is a controlled, non-inflammatory process.

Annexin V/Propidium Iodide Assay: Distinguishing Apoptosis from Necrosis

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[10] It relies on two key cellular changes:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to label these early apoptotic cells.[11]

  • Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[11] It can only enter late apoptotic or necrotic cells where membrane integrity has been compromised.

By using both stains, we can differentiate cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells (e.g., with IC50 of NPC-1) incubate Incubate for 24h seed->incubate harvest Harvest Cells (Trypsinize if adherent) incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi incubate_dark Incubate 15 min at RT in Dark add_pi->incubate_dark acquire Acquire on Flow Cytometer incubate_dark->acquire analyze Analyze Data: Quadrant Gates acquire->analyze caption Workflow for Annexin V/PI Apoptosis Assay. G cluster_pathway Hypothetical NPC-1 Mechanism of Action NPC1 NPC-1 (Novel Pyrazole) CDK2 CDK2/Cyclin E NPC1->CDK2 Inhibits pRb pRb Phosphorylation CDK2->pRb Prevents E2F E2F Release pRb->E2F Prevents G1_Arrest G1 Arrest pRb->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase Promotes p53 p53 Activation G1_Arrest->p53 Induces Stress Signal Bax Bax Upregulation p53->Bax Promotes Mito Mitochondrial Permeabilization Bax->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c to activate Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Proposed signaling pathway for NPC-1.

Caption: Proposed signaling pathway for NPC-1.

Conclusion and Future Directions

This guide outlines a logical, multi-step approach to the initial in-vitro characterization of a novel pyrazole-based anticancer compound. Through a combination of cytotoxicity, apoptosis, and cell cycle analysis, we have built a compelling, data-supported case for our hypothetical compound, NPC-1. It demonstrates potent cytotoxicity against multiple cancer cell lines, functioning through the induction of G1 phase cell cycle arrest and apoptosis.

The logical next steps in the preclinical evaluation of NPC-1 would include:

  • Target Identification: Performing kinase profiling assays to confirm its inhibitory activity against CDK2 and assess its selectivity against a broader panel of kinases.

  • Western Blot Analysis: Validating the proposed mechanism by measuring the levels of key proteins in the pathway, such as phosphorylated pRb, p53, and cleaved Caspase-3.

  • In-Vivo Studies: Evaluating the efficacy and toxicity of NPC-1 in animal models of cancer.

By systematically applying these validated in-vitro assays and interpreting the data within a sound biological framework, researchers can efficiently identify and advance promising new anticancer agents from the bench toward the clinic.

References

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Apoptosis - the p53 network. (2003). The Company of Biologists. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Equally important is the safe management and disposal of reactive reagents and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a reactive acyl chloride. Our focus is not just on the procedure but on the underlying chemical principles to ensure a thorough understanding and safe laboratory practices.

Hazard Identification and Chemical Profile

This compound is a corrosive and moisture-sensitive compound.[1][2] Its primary hazard stems from the acyl chloride functional group, which reacts vigorously with water and other nucleophiles.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Moisture-Sensitive: Reacts with water, including atmospheric moisture, in a highly exothermic reaction to produce 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid (HCl) gas.[1][3][4][5]

  • Respiratory Irritant: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation and chemical burns.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[1]

PropertyValueSource
Molecular Formula C9H13ClN2O[6]
Molecular Weight 200.67 g/mol [6]
Appearance Likely a solid[1]
Boiling Point 117 °C (Predicted)[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and reactive nature of this compound, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[7][8][9] Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7][9] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat, fully fastened, is required.[10][11] For larger quantities, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][12]

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, cover with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralization: Once absorbed, cautiously add a weak base, such as sodium bicarbonate (baking soda) or a commercial spill neutralizing agent for acids, to the contained spill.[13]

  • Collection and Disposal: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[14][15]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Step-by-Step Disposal Protocol: Quenching and Neutralization

The primary strategy for the disposal of this compound is a controlled hydrolysis (quenching) followed by neutralization. This process converts the reactive acyl chloride into its corresponding carboxylic acid and neutralizes the resulting hydrochloric acid.

Experimental Protocol:
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Conduct the entire procedure in a certified chemical fume hood.

    • Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to scrub the evolved HCl gas.

    • Place a large excess of a cold, stirred solution of a weak base, such as 5% sodium bicarbonate, in the flask. An ice bath should be used to manage the exothermic reaction.

  • Quenching the Acyl Chloride:

    • Dissolve the this compound in a water-miscible aprotic solvent (e.g., tetrahydrofuran or acetone) in the dropping funnel. This dilution helps to control the rate of reaction.

    • Slowly add the acyl chloride solution dropwise to the stirred, cold sodium bicarbonate solution. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.

    • Continue stirring the mixture for several hours after the addition is complete to ensure the full hydrolysis of the acyl chloride.

  • Neutralization and Verification:

    • After the reaction is complete, check the pH of the solution using a pH meter or pH paper. The solution should be neutral or slightly basic (pH 7-9).

    • If the solution is still acidic, slowly add more sodium bicarbonate or a dilute sodium hydroxide solution until the desired pH is reached.

  • Final Disposal:

    • The resulting aqueous solution, containing the sodium salt of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid and sodium chloride, can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.[16][17]

    • Properly label the waste container with its contents.

Chemical Rationale:

The acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[3] This makes it susceptible to nucleophilic attack by water. The reaction proceeds via a nucleophilic acyl substitution mechanism.[18] The use of a weak base like sodium bicarbonate serves two purposes: it acts as a nucleophile to hydrolyze the acyl chloride and neutralizes the hydrochloric acid byproduct as it is formed, preventing the release of corrosive HCl gas.

Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare Neutralizing Solution (e.g., 5% NaHCO3 in an ice bath) B->C D Dissolve Acyl Chloride in Aprotic Solvent C->D E Slowly Add Acyl Chloride Solution to Neutralizing Solution D->E F Stir to Complete Reaction E->F G Verify pH (7-9) F->G H Adjust pH if Necessary G->H pH < 7 I Collect as Aqueous Hazardous Waste G->I pH is neutral H->I J Label Waste Container I->J K Arrange for Pickup by EHS J->K

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[16][19][20] This typically involves collecting the neutralized waste in properly labeled containers and arranging for pickup by your institution's Environmental Health and Safety (EHS) department. Maintain accurate records of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.[17]

Conclusion

The safe disposal of reactive chemicals like this compound is a critical aspect of laboratory safety. By understanding the chemical reactivity of the compound and adhering to a well-defined, step-by-step protocol, researchers can mitigate the risks of chemical exposure and environmental contamination. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Material Safety Data Sheet - Cole-Parmer. (URL not available)
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (URL not available)
  • Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA. [Link]

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (URL not available)
  • Hazardous Waste | US EPA. [Link]

  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (URL not available)
  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024-08-07). [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23). [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025-10-07). [Link]

  • Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. (2023-01-22). [Link]

  • Although technically not waste minimization, neutralization of strong acids and bases can. (URL not available)
  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025-03-16). [Link]

  • AU Lab Safety Sheets - Water Reactive Chemicals Overview - Auburn University. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2025-10-31). [Link]

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

  • Designing Waste Treatment Systems for Laboratories - Wastech Controls & Engineering. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19). [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. [Link]

  • Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. [Link]

  • Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. (2024-05-23). [Link]

  • Hydrolysis of an acid chloride - YouTube. (2020-09-30). [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). [Link]

  • How to Neutralize Acid: Effective Ways (2024) - Ryze Chemie. (2024-05-06). [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones | ACS Omega. (2023-05-04). [Link]

  • Corrosive Chemicals | Hellman & Associates. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

  • Research laboratory wastewater neutralization systems | ACS Chemical Health & Safety. [Link]

  • US6727384B1 - Method for purifying acid chlorides - Google P
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05). [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? - YouTube. (2024-12-19). [Link]

  • How Do You Dispose Of Etching Chemicals Safely? - Chemistry For Everyone - YouTube. (2025-07-06). [Link]

  • Methyl 1H-pyrazole-3-carboxylate - SAFETY D

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A Senior Application Scientist's Guide to Safely Handling 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work regularly involves handling highly reactive and hazardous materials. 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable synthetic intermediate, but its utility is matched by its potential for harm if not handled with the appropriate respect and precautions. The acyl chloride functional group renders the molecule highly reactive, particularly towards moisture, and dictates a stringent set of safety protocols.[1][2]

This guide moves beyond a simple checklist. It is designed to provide a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are necessary. By understanding the chemical principles behind the hazards, you can make informed, safety-conscious decisions in any experimental context.

Part 1: Hazard Analysis - The Chemistry Behind the Danger

The primary driver of this compound's hazardous nature is the acyl chloride moiety. This functional group is a powerful electrophile, making it highly susceptible to nucleophilic attack.

  • Extreme Water Reactivity: The most immediate and common hazard is its violent reaction with water, including ambient humidity in the air.[1] This hydrolysis reaction is highly exothermic and produces corrosive hydrochloric acid (HCl) gas and the corresponding carboxylic acid. This reaction is the root cause of the severe burns it can inflict.

  • Corrosivity (H314): Direct contact with skin or eyes will cause severe chemical burns and potentially irreversible eye damage. This is a direct result of the acyl chloride's reactivity with water in tissues and the subsequent generation of HCl.

  • Respiratory Tract Burns: Inhalation of dust or vapors is equally dangerous, leading to severe burns of the mucous membranes and respiratory system.[1]

Therefore, all handling procedures must be built around two core principles: absolute isolation from moisture and comprehensive personal protection against corrosive contact.

Part 2: Multi-Layered PPE for Complete Protection

A multi-layered approach to PPE is non-negotiable. Every potential route of exposure—dermal, ocular, and respiratory—must be protected.

Engineering Controls: The First Line of Defense

Before any PPE is even selected, proper engineering controls must be in place. All manipulations of this compound must be performed inside a certified chemical fume hood. [1][2] The fume hood contains vapors and provides a physical barrier against splashes and unforeseen reactions. The facility should also be equipped with an easily accessible eyewash station and safety shower.[1]

Personal Protective Equipment Selection
PPE CategorySpecificationRationale and Field Insights
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile inner, Neoprene or Butyl rubber outer).The inner nitrile glove provides a baseline of protection and dexterity. The outer, more robust glove (like neoprene) offers superior resistance to corrosive acyl chlorides.[2] Double-gloving protects against immediate exposure in the event the outer glove is compromised, allowing time to retreat and re-glove safely. Always inspect gloves for pinholes or degradation before use.[3]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against vapors and splashes.[4] A full-face shield must be worn over the goggles to protect the rest of the face from splashes, which are a significant risk during transfers or quenching procedures.
Body Protection Flame-resistant (FR) laboratory coat, fully fastened. For larger quantities (>50g), a chemical-resistant apron is also required.A standard cotton lab coat offers minimal protection from a corrosive splash. An FR coat provides a higher degree of protection. Ensuring it is fully fastened with sleeves rolled down is critical.[3] For larger-scale work, an apron adds a necessary layer of chemical-resistant protection.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Leather or other porous materials can absorb chemicals, leading to prolonged skin contact.

Part 3: Operational Plans - Integrating Safety into Your Workflow

The following protocol for a common laboratory task demonstrates the practical application of these PPE principles.

Detailed Protocol: Weighing and Preparing a Solution Under Inert Atmosphere

This procedure assumes the use of a reagent bottle with a Sure/Seal™-style cap, which allows for the transfer of moisture-sensitive reagents using syringe techniques.[5][6]

1. Preparation (Pre-Operation):

  • Glassware: All glassware (flask, stirrer bar, syringes, needles) must be rigorously dried in an oven (e.g., 140°C for 4 hours) and allowed to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[5][7]
  • PPE Donning: Before entering the fume hood, don all required PPE: double gloves, FR lab coat, sealed chemical splash goggles, and face shield.
  • Inert Atmosphere Setup: Assemble the dried reaction flask with a septum and flush it with dry nitrogen or argon.

2. Weighing and Transfer (Inside Fume Hood):

  • Tare Vessel: Place the sealed, inerted reaction flask on a tared balance inside the fume hood.
  • Reagent Handling: Secure the this compound reagent bottle.
  • Solid Transfer: If the compound is a solid, quickly remove the cap in the fume hood, weigh the desired amount directly into the inerted flask, and immediately reseal both the flask and the reagent bottle. Work swiftly to minimize exposure to atmospheric moisture.
  • Solvent Addition: Add the anhydrous solvent via a dry syringe through the septum. Ensure the needle tip is below the solvent surface if adding to a stirring solution.

3. Post-Operation & Cleanup:

  • Quench Contaminated Items: Any contaminated spatulas, weighing paper, or disposable items should be carefully quenched by slowly adding them to a beaker of a suitable nucleophile (e.g., isopropanol) in the fume hood before being placed in the solid hazardous waste container.
  • Glassware Cleaning: After the reaction is complete, the flask must be carefully quenched. Cool the vessel in an ice bath and slowly add a suitable alcohol (like isopropanol) to react with any residual acyl chloride. Once the reaction has ceased, it can be further treated with water before standard cleaning.
  • PPE Doffing: Remove PPE in the correct order (outer gloves first, then face shield, etc.) to avoid self-contamination. Wash hands thoroughly.

Part 4: Emergency and Disposal Plans

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Spills:

    • For small spills within the fume hood, use a sorbent material rated for corrosive and water-reactive chemicals. Do NOT use water. Carefully collect the material in a designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

  • Waste Disposal:

    • All waste, including quenched material and contaminated disposables, must be disposed of in clearly labeled hazardous waste containers according to institutional and local regulations.[8]

    • Empty reagent bottles should be carefully rinsed with a suitable solvent (like isopropanol) in a fume hood, then with water, before disposal to remove all traces of the reactive material.[5]

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Workflow start Task Involving This compound fume_hood_check Is the task performed ENTIRELY within a certified chemical fume hood? start->fume_hood_check stop STOP! Do not proceed. Consult EHS. fume_hood_check->stop No scale_check What is the scale of the operation? fume_hood_check->scale_check Yes small_scale Small Scale (<10 g, <50 mL) scale_check->small_scale Small large_scale Large Scale (>10 g, >50 mL) scale_check->large_scale Large ppe_base Core PPE: - Double Gloves (Nitrile/Neoprene) - FR Lab Coat - Chemical Splash Goggles small_scale->ppe_base ppe_enhanced Enhanced PPE: - Core PPE + Full Face Shield + Chemical-Resistant Apron large_scale->ppe_enhanced

Caption: PPE selection flowchart based on operational scale.

By adhering to these guidelines, you can safely harness the synthetic utility of this compound while ensuring the protection of yourself and your colleagues.

References

  • Cole-Parmer. Material Safety Data Sheet: 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride, 95+%. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Nebraska-Lincoln. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Greenbook. MATERIAL SAFETY DATA SHEET: SONOMA 20EW AG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.